Monobenzyl Phthalate-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/i4D,5D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIUQUXDNHBFR-DOGSKSIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858128 | |
| Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478954-83-5 | |
| Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Sentinel Molecule: A Technical Guide to Monobenzyl Phthalate-d4 in Research
For Immediate Release
In the intricate world of analytical chemistry and toxicology, precision and accuracy are paramount. For researchers, scientists, and drug development professionals investigating human exposure to phthalates, the deuterated analogue of a key metabolite, Monobenzyl Phthalate-d4 (MBzP-d4), has emerged as an indispensable tool. This technical guide delves into the core applications of MBzP-d4, providing a comprehensive overview of its use as an internal standard in quantitative research, complete with detailed experimental protocols and performance data.
Monobenzyl Phthalate (B1215562) (MBzP) is a primary metabolite of butyl benzyl (B1604629) phthalate (BBP), a widely used plasticizer found in a vast array of consumer products, from vinyl flooring to personal care items.[1][2] Due to concerns over the potential endocrine-disrupting effects of BBP, monitoring human exposure through the quantification of its metabolites in biological matrices such as urine is a critical area of research.[1] this compound, a stable isotope-labeled version of MBzP, serves as an ideal internal standard for this purpose.[3] Its near-identical chemical and physical properties to the native analyte, coupled with its distinct mass, allow for the correction of variability during sample preparation and analysis, thereby ensuring the reliability of quantitative results.[4]
Core Application: Internal Standard in Isotope Dilution Mass Spectrometry
The principal application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] By introducing a known quantity of MBzP-d4 into a biological sample at the beginning of the analytical workflow, researchers can accurately quantify the concentration of the endogenous (non-labeled) MBzP. The MBzP-d4 acts as a chemical mimic, experiencing the same losses during extraction and ionization suppression or enhancement in the mass spectrometer as the target analyte. The ratio of the signal from MBzP to that of MBzP-d4 is then used to calculate the precise concentration of MBzP in the original sample.[4]
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Monobenzyl Phthalate in a biological sample using this compound as an internal standard.
Detailed Experimental Protocols
The following sections outline a generalized experimental protocol for the quantification of Monobenzyl Phthalate in human urine using this compound as an internal standard, based on established methodologies for phthalate metabolite analysis.[4][5][6]
Preparation of Standards and Reagents
-
Monobenzyl Phthalate (MBzP) Stock Solution: Prepare a stock solution of non-labeled MBzP in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
This compound (MBzP-d4) Internal Standard (IS) Stock Solution: Prepare a stock solution of MBzP-d4 in a suitable solvent at a concentration of 1 mg/mL.[4]
-
Working Solutions: Prepare working solutions of both MBzP and MBzP-d4 by diluting the stock solutions with the appropriate solvent to the desired concentrations for spiking and calibration curve preparation.
-
Enzyme Solution: Prepare a solution of β-glucuronidase from E. coli in a suitable buffer (e.g., ammonium (B1175870) acetate).[5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Spiking: To 1 mL of a urine sample, add a known amount of the MBzP-d4 internal standard working solution.[4]
-
Enzymatic Hydrolysis: To cleave the glucuronidated conjugates of MBzP, add the β-glucuronidase solution to the sample and incubate.[4][5]
-
Acidification: Acidify the sample to a pH of approximately 4-5 with an acid such as acetic acid.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.[4]
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.[4]
-
Elution: Elute the analytes (MBzP and MBzP-d4) from the cartridge using a high-organic solvent such as acetonitrile (B52724) or methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the mobile phase for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a Liquid Chromatography (LC) system, typically equipped with a C18 analytical column. Employ a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of an acid like formic acid to improve peak shape.[7]
-
Mass Spectrometric Detection: Analyze the eluent from the LC column using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both MBzP and MBzP-d4 in Multiple Reaction Monitoring (MRM) mode.[5][6]
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the MBzP working solution and a fixed amount of the MBzP-d4 internal standard working solution into a blank matrix (e.g., phthalate-free urine).
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of MBzP to the peak area of MBzP-d4 against the concentration of the MBzP calibration standards. Determine the concentration of MBzP in the unknown samples by interpolating their peak area ratios from this calibration curve.[4]
Quantitative Performance Data
The use of deuterated internal standards like MBzP-d4 in LC-MS/MS methods for phthalate metabolite analysis yields excellent quantitative performance. The following table summarizes typical performance characteristics reported in the literature for the analysis of Monobenzyl Phthalate in human urine.
| Performance Metric | Typical Value | Reference(s) |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Quantification (LOQ) | 0.3 ng/mL | [6] |
| Intra-day Precision (%RSD) | < 15% | [5][6] |
| Inter-day Precision (%RSD) | < 15% | [5][6] |
| Accuracy (% Recovery) | 85-115% | [6] |
Conclusion
This compound is a cornerstone for accurate and precise quantification of Monobenzyl Phthalate in complex biological matrices. Its role as an internal standard in isotope dilution LC-MS/MS methods is crucial for researchers in toxicology, environmental health, and drug development to reliably assess human exposure to butyl benzyl phthalate and to understand its potential health implications. The detailed protocols and robust performance data associated with its use underscore its importance in generating high-quality, reproducible scientific evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. mono-Benzyl phthalate analytical standard 2528-16-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Monobenzyl Phthalate-d4: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical and structural properties of Monobenzyl Phthalate-d4 (MBzP-d4). It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard for the quantitative analysis of Monobenzyl Phthalate (B1215562) (MBzP). This document outlines its core physicochemical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the biological pathways associated with the parent compound.
Core Chemical Properties and Structure
This compound is the deuterium-labeled analogue of Monobenzyl Phthalate, which is a primary metabolite of the widely used plasticizer, Butyl Benzyl (B1604629) Phthalate (BBP).[1][2] The incorporation of four deuterium (B1214612) atoms onto the phthalate ring provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.[3] This allows for the precise quantification of MBzP by correcting for variations during sample preparation and analysis.[3]
Physicochemical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₈D₄O₄ | [1][4] |
| Molecular Weight | 260.28 g/mol | [4][5] |
| Accurate Mass | 260.0987 Da | [4][6] |
| CAS Number | 478954-83-5 | [4][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 103-105 °C | |
| Solubility | DMSO: 100 mg/mL (384.20 mM) (ultrasonication may be required) Water: ≥ 0.1 mg/mL (0.38 mM) | [3] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Isotopic Enrichment | ≥99 atom % D | [5] |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, mono(phenylmethyl) ester; 2-((benzyloxy)carbonyl)benzoic-3,4,5,6-d4 Acid; Benzyl hydrogen phthalate-d4 | [1][4] |
Chemical Structure
The structure of this compound consists of a deuterated phthalic acid core monoesterified with benzyl alcohol.
Experimental Protocols
This compound is primarily used as an internal standard (IS) in isotope dilution LC-MS/MS methods for the quantification of MBzP in biological matrices such as plasma and urine.[3][7] The following protocols are representative examples and should be optimized for specific instrumentation and matrices.
Preparation of Standard Solutions
To minimize background contamination, use high-purity solvents (e.g., LC/MS grade) and avoid plastic labware wherever possible. Glass volumetric flasks and centrifuge tubes are recommended.
-
MBzP-d4 Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound in methanol (B129727).
-
MBzP Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve non-labeled Monobenzyl Phthalate in methanol.
-
IS Working Solution (e.g., 1 µg/mL): Dilute the MBzP-d4 stock solution with the appropriate extraction solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the MBzP stock solution and spiking into a blank, analyte-free matrix (e.g., charcoal-stripped plasma or synthetic urine).
Sample Preparation: Protein Precipitation for Plasma
This protocol is a straightforward method suitable for high-throughput analysis of plasma samples.[8]
-
To a 100 µL aliquot of plasma sample (or calibration standard/QC sample), add 10 µL of the IS working solution (e.g., 5 µg/mL MBzP-d4).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
SPE is a common technique for cleaning up and concentrating phthalate metabolites from complex matrices like urine.[9]
-
Sample Spiking: To 1 mL of urine sample, add a known amount of the MBzP-d4 IS working solution.
-
Enzymatic Hydrolysis (for total MBzP): To measure both free and glucuronidated MBzP, add β-glucuronidase and incubate according to the enzyme manufacturer's instructions to deconjugate the metabolites.
-
Acidification: Acidify the sample with an appropriate acid (e.g., acetic acid) to a pH of approximately 4-5.
-
SPE:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the prepared sample onto the conditioned cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analytes (MBzP and MBzP-d4) with a high-organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the initial mobile phase.
UPLC-MS/MS Analysis
The following table outlines typical parameters for the analysis of phthalate monoesters. Instrument-specific optimization is critical for achieving desired performance.
| Parameter | Typical Setting | Reference(s) |
| LC System | Waters ACQUITY UPLC or equivalent | [10] |
| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) | [10] |
| Mobile Phase A | Water with 0.02% acetic acid or 0.1% formic acid | [10] |
| Mobile Phase B | Acetonitrile with 0.02% acetic acid or 0.1% formic acid | [10] |
| Flow Rate | 0.3 - 0.5 mL/min | [10][11] |
| Gradient | A linear gradient appropriate for separating MBzP from matrix interferences. | [11] |
| Injection Volume | 5 - 10 µL | [10] |
| MS System | Triple quadrupole mass spectrometer | [10] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [10][12] |
| Monitored Transitions | MBzP: m/z 255.1 → 121.0 MBzP-d4: m/z 259.1 → 125.0 (Note: These are representative and require instrument-specific optimization) | [9][10] |
| LLOQ | Achievable down to 0.3 - 5 ng/mL in urine and plasma, depending on the method. | [7][12] |
Visualized Workflows and Pathways
General Experimental Workflow
The use of this compound as an internal standard is a critical component of the analytical workflow for accurately quantifying MBzP in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Monobenzyl phthalate - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. mono-Benzyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 7. Sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of benzyl butyl phthalate and its metabolites, monobenzyl phthalate and monobutyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Monobenzyl Phthalate-d4: A Technical Guide for Advanced Research
CAS Number: 478954-83-5
This technical guide provides a comprehensive overview of Monobenzyl Phthalate-d4 (MBP-d4), a deuterated analog of the phthalate (B1215562) metabolite Monobenzyl Phthalate (MBzP). Intended for researchers, scientists, and drug development professionals, this document details the compound's properties, its critical role as an internal standard in analytical chemistry, and relevant metabolic pathways.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound essential for the accurate quantification of its non-labeled counterpart in various biological and environmental matrices.[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 478954-83-5 | [2][3][4][5] |
| Unlabelled CAS Number | 2528-16-7 | [3][5][] |
| Molecular Formula | C₁₅H₈D₄O₄ | [5] |
| Molecular Weight | 260.28 g/mol | [4][5] |
| IUPAC Name | 2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid | [5][] |
| Synonyms | Monobenzyl Phthalate D4; 2---INVALID-LINK--benzoic acid; mono-Benzyl Phthalate-3,4,5,6-d4 | [2][3][] |
| Appearance | White to off-white solid | [][7] |
| Purity | Typically >95% (HPLC), 98-99 atom % D | [3][5] |
| Solubility | Soluble in Chloroform, DMSO, Methanol (B129727) | [] |
| Storage Conditions | Store at -20°C for long-term stability.[] In solvent, store at -80°C for up to 6 months.[7] | [][7] |
| Melting Point | 103-105°C | [] |
| Boiling Point | 470.8 ± 25.0 °C at 760 mmHg | [] |
| Density | 1.2 ± 0.1 g/cm³ | [] |
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard for the quantitative analysis of Monobenzyl Phthalate (MBzP) by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] MBzP is a major metabolite of the widely used plasticizer Butyl Benzyl (B1604629) Phthalate (BBP), and monitoring its levels is crucial in toxicology and environmental health studies.[9][10][11] The use of a deuterated internal standard like MBP-d4 is critical for correcting variations during sample preparation and analysis, including matrix effects that can cause ion suppression or enhancement in mass spectrometry.[12]
Experimental Workflow: Quantification of MBzP in Biological Samples
The following diagram outlines a typical workflow for the quantification of MBzP in biological matrices, such as urine or plasma, using MBP-d4 as an internal standard.
Caption: General workflow for MBzP analysis using MBP-d4.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
A common method for sample cleanup and concentration prior to LC-MS/MS analysis is Solid-Phase Extraction (SPE).[7]
-
Sample Spiking: To 1 mL of the biological sample (e.g., urine), add a known amount of the this compound internal standard working solution.[7]
-
Enzymatic Hydrolysis: For the analysis of total MBzP (free and glucuronidated), add β-glucuronidase to the sample and incubate to deconjugate the metabolites.[7]
-
Acidification: Adjust the sample's pH to approximately 4-5 with a suitable acid, such as acetic acid.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by deionized water.[7]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.[7]
-
Elution: Elute the analytes (MBzP and MBP-d4) from the cartridge using a high-organic solvent like acetonitrile (B52724) or methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
Metabolic Pathway of Butyl Benzyl Phthalate (BBP)
This compound is used to quantify MBzP, a primary metabolite of Butyl Benzyl Phthalate (BBP).[10][11] BBP is rapidly metabolized in the body.[11] The metabolic pathway involves the hydrolysis of the ester bonds, leading to the formation of monoesters, which are then conjugated and excreted.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. esslabshop.com [esslabshop.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. labmix24.com [labmix24.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ewg.org [ewg.org]
- 10. Monobenzyl phthalate - Wikipedia [en.wikipedia.org]
- 11. Butyl benzyl phthalate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Preparation of Monobenzyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of Monobenzyl Phthalate-d4, a crucial internal standard for mass spectrometry-based quantitative analysis. This document outlines the synthetic pathway, detailed experimental protocols, and key quantitative data to ensure reproducibility and accuracy in research and drug development settings.
Introduction
This compound is the deuterium-labeled analogue of Monobenzyl Phthalate (B1215562), a primary metabolite of the widely used plasticizer, Butyl Benzyl (B1604629) Phthalate (BBP). Given the concerns over the potential endocrine-disrupting effects of phthalates, the precise quantification of their metabolites in biological and environmental samples is of significant importance. This compound serves as an ideal internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS), enabling accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.
The synthesis of this compound is achieved through the controlled mono-esterification of Phthalic Anhydride-d4 with benzyl alcohol. This guide details a robust methodology for this synthesis, followed by purification and characterization steps to ensure a high-purity standard suitable for analytical applications.
Data Presentation
A summary of the key physicochemical properties of the reactants and the final product is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound and its Non-labeled Analogue
| Property | This compound | Monobenzyl Phthalate (Non-labeled) |
| Chemical Formula | C₁₅H₈D₄O₄ | C₁₅H₁₂O₄[1][2] |
| Molecular Weight | 260.28 g/mol | 256.25 g/mol [1] |
| CAS Number | 478954-83-5 | 2528-16-7[1][3] |
| Appearance | White to Off-White Solid[1] | White Solid[1] |
| Melting Point | Not specified | 106 °C[1] |
| Purity | >95% (HPLC) | >98.0%(GC)(T)[4] |
| Storage Temperature | Refrigerator[1] | Not specified |
Table 2: Physicochemical Properties of Starting Material: Phthalic Anhydride-d4
| Property | Value |
| Chemical Formula | C₈D₄O₃ |
| Molecular Weight | 152.14 g/mol |
| CAS Number | 75935-32-9 |
| Appearance | Solid |
| Melting Point | 131-134 °C |
| Isotopic Purity | 98 atom % D |
Experimental Protocols
The synthesis of this compound involves the nucleophilic attack of benzyl alcohol on one of the carbonyl carbons of Phthalic Anhydride-d4, leading to the opening of the anhydride (B1165640) ring and the formation of the monoester.
Materials and Equipment:
-
Phthalic Anhydride-d4
-
Benzyl alcohol
-
Benzene
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica (B1680970) gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates and chamber
Synthesis Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Phthalic Anhydride-d4 (1.0 equivalent) in a minimal amount of benzene.
-
Add benzyl alcohol (1.0-1.2 equivalents) to the flask. A slight excess of the alcohol can be used to ensure complete reaction of the anhydride.
-
Add pyridine to the reaction mixture, which will act as a solvent and a catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature with constant stirring for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution to remove any unreacted Phthalic Anhydride-d4 and the pyridine catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification Protocol (Column Chromatography):
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate. The desired monoester is more polar than any potential diester byproduct.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure monoester.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis and purification of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis and purification.
References
Monobenzyl Phthalate-d4 physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of Monobenzyl Phthalate-d4. It includes a summary of its core properties, experimental protocols for its use in analytical methods, and visualizations to illustrate key workflows. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize deuterated internal standards for the quantification of phthalate (B1215562) metabolites.
Core Physical and Chemical Characteristics
This compound is the deuterium-labeled form of Monobenzyl Phthalate, a primary metabolite of the widely used plasticizer, Butyl Benzyl Phthalate (BBP). Its use as an internal standard in mass spectrometry-based analytical methods allows for accurate quantification of the corresponding non-labeled analyte by correcting for variations during sample preparation and analysis.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈D₄O₄ | [1] |
| Molecular Weight | 260.28 g/mol | [1][2] |
| CAS Number | 478954-83-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 103-105 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available (Density of Benzyl butyl phthalate-d4 is 1.114 g/mL at 25 °C) | |
| Purity | >95% (HPLC) | [4] |
| Isotopic Enrichment | 99 atom % D | [2] |
| Solubility | DMSO: 100 mg/mL (384.20 mM) (requires sonication) H₂O: ≥ 0.1 mg/mL (0.38 mM) | [5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the quantification of phthalate metabolites in various biological and environmental matrices.
General Protocol for Quantification of Monobenzyl Phthalate using LC-MS/MS
This protocol outlines a general procedure for the quantification of Monobenzyl Phthalate in a biological matrix (e.g., urine, plasma) using this compound as an internal standard.
1. Preparation of Standard and Internal Standard Solutions:
-
Monobenzyl Phthalate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Monobenzyl Phthalate in methanol (B129727).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard and IS Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in a suitable solvent (e.g., methanol/water). Prepare a working IS solution at a fixed concentration.
2. Sample Preparation:
-
To a 100 µL aliquot of the biological sample, add a known volume of the this compound internal standard working solution.
-
Protein Precipitation (for plasma/serum): Add 300 µL of cold acetonitrile (B52724), vortex for 1 minute, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Enzymatic Hydrolysis (for urine, to measure total concentration): To deconjugate glucuronidated metabolites, add β-glucuronidase to the sample and incubate.
-
Solid-Phase Extraction (SPE) (optional, for cleanup and concentration):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analytes with a high-organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 analytical column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Monobenzyl Phthalate and this compound.
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Monobenzyl Phthalate in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Analyte Quantification
The following diagram illustrates the general workflow for the quantification of an analyte using a deuterated internal standard with LC-MS/MS.
Logical Relationship in Isotope Dilution Mass Spectrometry
This diagram illustrates the principle of using a deuterated internal standard in isotope dilution mass spectrometry.
References
The Metabolic Conversion of Butyl Benzyl Phthalate (BBP) to Monobenzyl Phthalate (MBP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl benzyl (B1604629) phthalate (B1215562) (BBP) is a high-production volume chemical, primarily used as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Due to its widespread use in consumer products including vinyl flooring, food packaging, and personal care items, human exposure to BBP is ubiquitous. Concerns over its potential endocrine-disrupting properties and other adverse health effects have led to extensive research into its metabolic fate within the body. A critical step in the biotransformation of BBP is its hydrolysis to monoester metabolites, principally Monobenzyl Phthalate (MBP) and Monobutyl Phthalate (MBP). This guide provides an in-depth technical overview of the metabolic conversion of BBP to its primary metabolite, Monobenzyl Phthalate (MBP), focusing on the core biochemical pathways, enzymatic mediators, experimental methodologies for its study, and a summary of key quantitative data.
Metabolic Pathways of Butyl Benzyl Phthalate (BBP)
The metabolism of BBP is a multi-step process initiated by the hydrolysis of one of its two ester bonds. This initial cleavage can occur at either the butyl ester or the benzyl ester linkage, leading to the formation of Monobutyl Phthalate (MBP) and Monobenzyl Phthalate (MBzP), respectively. The enzymatic hydrolysis is the primary and rate-limiting step in BBP metabolism. Following the formation of these monoesters, further metabolic transformations can occur, including subsequent hydrolysis to phthalic acid, and conjugation reactions, primarily with glucuronic acid, to facilitate excretion.
The metabolic cascade begins with the absorption of BBP, which can occur through oral, dermal, or inhalation routes. Once absorbed, BBP is rapidly distributed and metabolized. The primary metabolic pathway leading to the formation of Monobenzyl Phthalate is depicted below.
Key Enzymes in BBP Metabolism
The hydrolysis of BBP to MBP is catalyzed by a variety of enzymes, with carboxylesterases and lipases playing a predominant role. Cytochrome P450 (CYP) enzymes have also been implicated in the metabolism of BBP, potentially contributing to the initial hydrolysis or subsequent oxidative modifications of the metabolites.
-
Carboxylesterases (CESs): These are a superfamily of serine hydrolases that are abundant in the liver, intestine, and other tissues. They are considered the primary enzymes responsible for the hydrolysis of a wide range of ester-containing xenobiotics, including phthalates.
-
Lipases: These enzymes, which are involved in lipid metabolism, also exhibit esterase activity and can contribute to the hydrolysis of BBP. Intestinal lipases are particularly important for the metabolism of orally ingested BBP.
-
Cytochrome P450 (CYP) Enzymes: While primarily known for their role in oxidative metabolism, some CYP isoforms can also catalyze hydrolytic reactions. The specific CYP isoforms involved in BBP metabolism are not fully elucidated but are an active area of research.
Experimental Protocols
The study of BBP metabolism to MBP relies on a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques for the quantification of BBP and its metabolites.
In Vitro Metabolism Assay using Liver Microsomes
This protocol is designed to assess the metabolic stability and metabolite formation of BBP in a controlled in vitro environment using liver microsomes, which are a rich source of drug-metabolizing enzymes.
Materials:
-
Rat or human liver microsomes
-
Butyl Benzyl Phthalate (BBP)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., deuterated MBP)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding BBP (dissolved in a small volume of a suitable solvent like methanol (B129727) or DMSO, final concentration typically 1-100 µM).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining BBP and the formed MBP.
Quantification of MBP in Urine by GC-MS
This protocol outlines the steps for the analysis of MBP in urine samples, a common matrix for assessing BBP exposure.
Materials:
-
Urine sample
-
β-glucuronidase/sulfatase
-
Acetate (B1210297) buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., ¹³C-labeled MBP)
-
GC-MS system
Procedure:
-
Enzymatic Deconjugation: To a 1 mL urine sample, add the internal standard, acetate buffer, and β-glucuronidase/sulfatase. Incubate at 37°C for at least 2 hours to hydrolyze the glucuronidated and sulfated metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the deconjugated urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with a suitable organic solvent like hexane or ethyl acetate.
-
-
Evaporation and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of solvent and add the derivatizing agent. Heat the sample (e.g., at 60°C for 30 minutes) to convert the polar MBP into a more volatile derivative suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve chromatographic separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the metabolism of BBP to MBP.
Table 1: In Vivo Distribution of BBP Metabolites in Female Wistar Rats (as a percentage of total recovered metabolites in urine)
| Metabolite | Dose: 150 mg/kg | Dose: 475 mg/kg | Dose: 780 mg/kg | Dose: 1500 mg/kg |
| Monobutyl Phthalate (MBP) | 29-34% | 29-34% | 29-34% | 29-34% |
| Monobenzyl Phthalate (MBP) | 7-12% | 7-12% | 7-12% | 7-12% |
| Hippuric Acid | 51-56% | 51-56% | 51-56% | 51-56% |
Table 2: In Vitro Metabolism of BBP in MCF-7 Human Breast Cancer Cells (after 48-hour incubation)
| Compound | Percentage of Radioactivity Recovered in Medium |
| Butyl Benzyl Phthalate (BBP) | 10% |
| Monobutyl Phthalate (MBP) | 25% |
| Monobenzyl Phthalate (MBP) | 48% |
| Phthalic Acid | 6% |
| Benzoic Acid | 3% |
Table 3: Internal Concentrations of BBP and its Metabolites in C. elegans after Exposure
| Exposure Concentration | BBP (µg/mL) | Monobutyl Phthalate (MBP) (µg/mL) | Monobenzyl Phthalate (MBP) (µg/mL) |
| 10 µM BBP | 0.083 | 0.104 | 0.282 |
| 100 µM BBP | 0.801 | 0.630 | 1.508 |
Conclusion
The metabolism of Butyl Benzyl Phthalate to Monobenzyl Phthalate is a rapid and efficient process mediated primarily by hydrolytic enzymes such as carboxylesterases and lipases. MBP is a major metabolite of BBP and its quantification in biological matrices serves as a reliable biomarker of BBP exposure. Understanding the intricacies of this metabolic pathway, the enzymes involved, and the experimental methodologies to study it, is crucial for toxicological risk assessment and for the development of safer alternatives in the pharmaceutical and materials science industries. The provided technical guide offers a comprehensive overview for professionals engaged in these fields, summarizing the current state of knowledge and providing detailed protocols for further investigation.
The Definitive Guide to Monobenzyl Phthalate-d4 as a Stable Isotope Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monobenzyl Phthalate-d4 (MBzP-d4), a critical tool in the accurate quantification of Monobenzyl Phthalate (B1215562) (MBzP). MBzP is a primary metabolite of the widely used plasticizer, Butyl Benzyl Phthalate (BBP), and an important biomarker for assessing human exposure to this endocrine-disrupting chemical. The use of a stable isotope-labeled internal standard like MBzP-d4 is paramount for achieving reliable and precise measurements in complex biological and environmental matrices.
Core Principles of Isotope Dilution Mass Spectrometry
The quantification of endogenous or exogenous compounds in biological samples by mass spectrometry (MS) can be hampered by matrix effects and variations in sample preparation. Isotope dilution mass spectrometry (IDMS) is the gold standard analytical technique to overcome these challenges.[1] This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, MBzP-d4, to the sample at the beginning of the analytical process.
Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement, and degradation during sample processing and analysis. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.
Physicochemical and Quality Control Data
The quality and characterization of the stable isotope-labeled standard are crucial for the accuracy of analytical methods. The following tables summarize typical physicochemical properties and quality control specifications for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₈D₄O₄ |
| Molecular Weight | ~260.28 g/mol |
| CAS Number | 478954-83-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), acetonitrile (B52724), DMSO) |
Table 2: Quality Control Specifications for this compound
| Test | Method | Specification |
| Chemical Purity | HPLC | ≥95% |
| Isotopic Purity | Mass Spectrometry | ≥98 atom % D |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of Monobenzyl Phthalate in biological samples using this compound as an internal standard. These protocols are intended as a guide and may require optimization for specific matrices and instrumentation.
Preparation of Stock and Working Solutions
To minimize background contamination, the use of high-purity solvents and glassware is essential.
-
MBzP-d4 Internal Standard (IS) Stock Solution: Prepare a stock solution of MBzP-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.
-
MBzP Stock Solution: Prepare a stock solution of the non-labeled MBzP standard in the same solvent at a concentration of 100 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standards by serially diluting the MBzP stock solution. These will be used to spike a blank matrix (e.g., charcoal-stripped plasma or synthetic urine) to create a calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
IS Working Solution: Dilute the MBzP-d4 stock solution to a final concentration appropriate for the expected analyte levels and instrument sensitivity (e.g., 100 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a common technique for the cleanup and concentration of phthalate metabolites from urine.
-
Sample Spiking: To 1 mL of urine, add a known amount of the MBzP-d4 IS working solution.
-
Enzymatic Hydrolysis (for total MBzP): To measure both free and glucuronidated MBzP, add β-glucuronidase to the sample and incubate to deconjugate the metabolites.
-
Acidification: Acidify the sample with an appropriate acid (e.g., acetic acid) to a pH of approximately 4-5.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the analytes (MBzP and MBzP-d4) from the cartridge with a high-organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma Samples
For plasma samples, a simple protein precipitation is often sufficient for sample cleanup.
-
Sample Spiking: To 100 µL of plasma, add a known amount of the MBzP-d4 IS working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex and Centrifuge: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an acidifier like formic acid to improve peak shape.
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MBzP and MBzP-d4.
Table 3: Example UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | Instrument-specific optimization required |
| Dwell Time | 50 ms |
Visualizing Workflows and Pathways
Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow for the quantification of Monobenzyl Phthalate in a biological sample using this compound.
Metabolic Pathway of Butyl Benzyl Phthalate (BBP)
Monobenzyl Phthalate is a primary metabolite of Butyl Benzyl Phthalate. The metabolic process is initiated by the hydrolysis of one of the ester bonds.
Conceptual Signaling Pathway of Phthalate-Induced Endocrine Disruption
Phthalates and their metabolites are known to act as endocrine disruptors, primarily through their interaction with nuclear receptors and subsequent modulation of gene expression. The diagram below provides a conceptual overview of these interactions.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Monobenzyl Phthalate in various biological and environmental samples. The use of this stable isotope-labeled standard in conjunction with isotope dilution mass spectrometry allows researchers to overcome the challenges of matrix effects and sample preparation variability, leading to highly reliable data. The experimental protocols and conceptual pathways provided in this guide serve as a valuable resource for scientists and professionals in the fields of toxicology, environmental health, and drug development, enabling robust and high-quality analytical measurements for assessing human exposure to Butyl Benzyl Phthalate and understanding its metabolic fate and potential health effects.
References
Monobenzyl Phthalate-d4: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of the data and methodologies typically found on a Certificate of Analysis (CoA) for Monobenzyl Phthalate-d4. Understanding the quality and characterization of this isotopically labeled internal standard is critical for its effective use in quantitative analytical studies, particularly in the fields of toxicology, environmental science, and pharmaceutical drug development. This compound serves as an internal standard for the quantification of Monobenzyl Phthalate (B1215562), a primary metabolite of the widely used plasticizer, benzyl (B1604629) butyl phthalate (BBP).[1][2]
Core Compound Information
This compound is the deuterium-labeled version of Monobenzyl Phthalate.[3] The incorporation of four deuterium (B1214612) atoms on the phthalate ring provides a distinct mass difference, allowing for its use in isotope dilution mass spectrometry to accurately quantify the unlabeled analyte in various matrices.[4]
| Property | Value | References |
| Chemical Name | mono-Benzyl Phthalate-3,4,5,6-d4 | [5] |
| Synonyms | Benzyl Hydrogen Phthalate-d4, Phthalic Acid Monobenzyl Ester-d4 | [5] |
| CAS Number | 478954-83-5 | [3][5][6][7][8] |
| Unlabeled CAS Number | 2528-16-7 | [3][5][6] |
| Molecular Formula | C₁₅H₈D₄O₄ | [3][8] |
| Molecular Weight | 260.28 g/mol | [3][5][6][8] |
| Appearance | White to off-white solid | [3] |
Analytical Specifications and Quantitative Data
The following table summarizes the typical quality control specifications for this compound, as would be presented on a Certificate of Analysis. These parameters are crucial for ensuring the identity, purity, and isotopic integrity of the standard.
| Test | Method | Specification |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |
| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure |
| Concentration (if sold in solution) | Gravimetric analysis or HPLC | e.g., 100 µg/mL in methanol |
Experimental Protocols
Detailed methodologies are employed to verify the quality of this compound. The principles of these key experiments are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is utilized to determine the chemical purity of the compound by separating it from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection : UV absorbance is monitored at a wavelength appropriate for the phthalate structure.
-
Quantification : The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a fundamental technique for confirming the molecular weight and assessing the isotopic enrichment of the deuterated standard.
-
Ionization : Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions.
-
Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it corresponds to the deuterated compound (260.28 Da).
-
Isotopic Enrichment : The relative intensities of the ion peaks corresponding to the deuterated (d4) and any remaining unlabeled (d0) Monobenzyl Phthalate are compared to calculate the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR (Proton NMR) spectroscopy is employed to confirm the chemical structure and the position of the deuterium labels.
-
Principle : The absence or significant reduction of signals in the aromatic region of the ¹H-NMR spectrum, where the deuterium atoms have replaced the protons on the phthalic acid ring, confirms the successful deuteration.
-
Solvent : A deuterated solvent (e.g., DMSO-d6) is used to dissolve the sample.
-
Analysis : The remaining proton signals (from the benzyl group) are analyzed to ensure they are consistent with the expected structure of Monobenzyl Phthalate.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the quality control analysis of this compound and its application in a quantitative analytical method.
Caption: Quality control workflow for this compound.
Caption: Analytical workflow using this compound.
Storage and Stability
Proper storage is essential to maintain the integrity of the analytical standard.
-
Solid Form : Store at -20°C for long-term stability (up to 3 years).[3] Storage at 4°C is suitable for shorter periods (up to 2 years).[3]
-
In Solvent : If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
Stability : The compound is generally stable if stored under the recommended conditions.[5] It is advisable to re-analyze for chemical purity after extended storage periods.[5]
References
- 1. Monobenzyl phthalate | C15H12O4 | CID 31736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative embryotoxicities of butyl benzyl phthalate, mono-n-butyl phthalate and mono-benzyl phthalate in mice and rats: in vivo and in vitro observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. esslabshop.com [esslabshop.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.[1]
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
Quantitative mass spectrometry faces inherent challenges from sample preparation and the analysis process itself, which can introduce variability.[2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical method that corrects for these variations.[3] The technique's core principle involves adding a known amount of a deuterated, or stable isotope-labeled, version of the analyte of interest to the sample at an early stage.[4][5] This "internal standard" is chemically and physically almost identical to the analyte but has a different mass due to the replacement of one or more hydrogen atoms with deuterium.[5][6]
Because the analyte and its deuterated counterpart exhibit nearly identical properties, they behave similarly during extraction, chromatography, and ionization.[5] Any sample loss, matrix effects (ion suppression or enhancement), or variation in instrument response will affect both compounds proportionally.[4][6] By measuring the ratio of the native analyte's signal to the deuterated standard's signal, an accurate and precise quantification of the analyte can be achieved.[4] The mass spectrometer can differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratio (m/z).[2]
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Monobenzyl Phthalate-d4: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for Monobenzyl Phthalate-d4, a deuterated analogue of Monobenzyl Phthalate (B1215562). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and research settings.
Chemical and Physical Properties
This compound is the deuterium-labeled version of Monobenzyl Phthalate, a metabolite of the plasticizer butyl benzyl (B1604629) phthalate (BBP).[1] It is primarily used in research settings as a stable isotope-labeled internal standard.
| Property | Value | Reference |
| CAS Number | 478954-83-5 | [2][3] |
| Molecular Formula | C₁₅H₈D₄O₄ | [4] |
| Molecular Weight | 260.28 g/mol | [2][3] |
| Appearance | White Solid | [4][5] |
| Melting Point | 103-106 °C | [4][5] |
| Boiling Point | 441.07 °C at 760 mmHg | [5] |
| Relative Density | 1.239 g/cm³ | [5] |
| Purity | >95% (HPLC) | [2] |
| Isotopic Enrichment | 99 atom % D | [3] |
Hazard Identification and GHS Classification
The GHS classification for Monobenzyl Phthalate (the non-deuterated form) is used as a reference due to the lack of specific data for the deuterated compound.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
References
- 1. Monobenzyl phthalate | C15H12O4 | CID 31736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | 478954-83-5 [amp.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Storage and Stability of Monobenzyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, stability, and degradation pathways of Monobenzyl Phthalate-d4. The information herein is intended to support researchers and professionals in ensuring the integrity of this compound in experimental and developmental settings. Where specific data for the deuterated form is unavailable, information for the unlabeled Monobenzyl Phthalate (B1215562) is provided as a close surrogate.
Introduction
This compound is the deuterium-labeled form of Monobenzyl Phthalate (MBzP), a primary metabolite of the widely used plasticizer, Butyl Benzyl (B1604629) Phthalate (BBP). Due to its relevance in toxicology and environmental science, understanding the stability of this compound is critical for its use as an internal standard in analytical methods, particularly in studies involving isotope dilution mass spectrometry. Proper handling and storage are paramount to maintain its chemical purity and ensure the accuracy of experimental results.
Recommended Storage Conditions
To maintain the long-term integrity of this compound, specific storage conditions are recommended. These guidelines are based on information from various suppliers and general best practices for chemical standards.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Neat (Solid) | Room Temperature | Long-term | Store in a well-sealed container, protected from light. |
| Neat (Solid) | 4°C | Long-term | Recommended for enhanced stability over extended periods. |
| Stock Solution | -20°C | Up to 1 month | --- |
| Stock Solution | -80°C | Up to 6 months | --- |
It is advised that after three years of storage, the chemical purity of the compound should be re-analyzed before use.
Stability Profile and Degradation Pathways
Monobenzyl Phthalate is susceptible to degradation under various environmental conditions. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting experimental data.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for phthalate esters. Monobenzyl Phthalate can undergo hydrolysis to form phthalic acid and benzyl alcohol. This reaction is influenced by pH, with the rate increasing under basic conditions.
Degradation Pathway: Hydrolysis
Monobenzyl Phthalate-d4 molecular weight and formula
An In-depth Technical Guide to Monobenzyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a critical internal standard for quantitative mass spectrometry analysis. This document outlines its chemical properties, detailed experimental protocols for its application, and visual representations of relevant metabolic and analytical workflows to ensure clarity and reproducibility in a research and drug development setting.
Introduction
This compound is the deuterium-labeled analogue of Monobenzyl Phthalate (B1215562) (MBzP), a primary metabolite of the widely used plasticizer, Butyl Benzyl Phthalate (BBP).[1][2] Due to concerns about the potential endocrine-disrupting effects of phthalates, accurate quantification of their metabolites in biological and environmental samples is of paramount importance.[3] this compound serves as an ideal internal standard in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of MBzP.[4] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, enabling correction for matrix effects and variations during sample preparation and analysis.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈D₄O₄ | [5] |
| Molecular Weight | 260.28 g/mol | [5][6] |
| CAS Number | 478954-83-5 | [5][6] |
| Appearance | Neat (as per supplier) | [6] |
| Purity | >95% (HPLC) | [6] |
| Storage Temperature | +4°C | [6] |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, mono(phenylmethyl) ester; 2-((Benzyloxy)carbonyl)benzoic acid-d4 | [4][6] |
Metabolic Pathway of Parent Compound
Monobenzyl Phthalate is a major metabolite of Butyl Benzyl Phthalate (BBP), a common plasticizer.[2] The metabolic conversion is a critical step in the biotransformation of BBP. Understanding this pathway is essential for toxicological and exposure assessment studies.
Metabolic conversion of Butyl Benzyl Phthalate (BBP).
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Monobenzyl Phthalate in various biological matrices. Below is a representative protocol for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of both Monobenzyl Phthalate and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Standard Solutions: Serially dilute the Monobenzyl Phthalate stock solution to prepare a series of working standards for the calibration curve, covering the expected concentration range in the samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) from its stock solution.[7]
-
Sample Preparation:
-
Thaw biological samples (e.g., urine, plasma) on ice.
-
To a 100 µL aliquot of each sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
For urine samples, an enzymatic deconjugation step (using β-glucuronidase) may be necessary to measure total MBzP (free and conjugated).[8]
-
Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (e.g., 300 µL).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a C18 reverse-phase HPLC column to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of water and methanol/acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.[8] Use multiple reaction monitoring (MRM) to detect and quantify the transitions for both Monobenzyl Phthalate and this compound. The specific MRM transitions will need to be optimized for the instrument being used.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Response Ratio Calculation: For each sample, calculate the ratio of the peak area of Monobenzyl Phthalate to the peak area of this compound.
-
Calibration Curve Construction: Plot the peak area ratio (y-axis) against the known concentrations of the calibration standards (x-axis).
-
Quantification: Determine the concentration of Monobenzyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Monobenzyl Phthalate using this compound as an internal standard.
References
- 1. Monobenzyl phthalate | C15H12O4 | CID 31736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monobenzyl phthalate - Wikipedia [en.wikipedia.org]
- 3. ewg.org [ewg.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Isotopic Enrichment of Monobenzyl Phthalate-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobenzyl Phthalate-d4 (MBzP-d4) is the deuterium-labeled analogue of Monobenzyl Phthalate (B1215562) (MBzP). MBzP is a primary metabolite of the widely used plasticizer, Butyl Benzyl (B1604629) Phthalate (BBP).[1] Due to concerns over the potential endocrine-disrupting effects of phthalates, the accurate quantification of their metabolites in biological and environmental matrices is of significant importance. MBzP-d4 serves as an ideal internal standard for isotope dilution mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise and accurate quantification of MBzP by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of the isotopic enrichment of MBzP-d4, including its synthesis, analytical applications, and biological relevance.
Quantitative Data
The isotopic and chemical purity of this compound are critical for its use as an internal standard. The following tables summarize typical specifications for commercially available MBzP-d4.
Table 1: Physicochemical and Isotopic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₈D₄O₄ |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 478954-83-5 |
| Isotopic Enrichment | ≥98 atom % D |
| Chemical Purity | ≥95% (HPLC) |
Table 2: Analytical Characteristics of this compound
| Property | Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and DMSO. |
| Storage Conditions | Store at room temperature. After three years, the compound should be re-analyzed for chemical purity before use. |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of ring-deuterated this compound is the controlled mono-esterification of phthalic anhydride-d4 with benzyl alcohol. This reaction involves the nucleophilic attack of the benzyl alcohol on one of the carbonyl carbons of the phthalic anhydride-d4, leading to the opening of the anhydride (B1165640) ring.
Materials:
-
Phthalic anhydride-d4
-
Benzyl alcohol
-
Anhydrous toluene
-
Pyridine (as catalyst and solvent)
-
5% aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride-d4 (1.0 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add benzyl alcohol (1.0-1.2 equivalents) to the flask. A slight excess of the alcohol is used to ensure complete reaction of the anhydride, but a large excess should be avoided to minimize the formation of the diester. Add a catalytic amount of pyridine.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (to remove any unreacted phthalic anhydride and phthalic acid-d4) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica (B1680970) gel.
Quantification of Monobenzyl Phthalate in Biological Samples using MBzP-d4
This protocol provides a general workflow for the analysis of MBzP in biological matrices (e.g., urine, plasma) by LC-MS/MS using MBzP-d4 as an internal standard.
Materials and Reagents:
-
Biological sample (e.g., urine, plasma)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
β-glucuronidase (for urine samples)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Plasma: To 100 µL of plasma, add a known amount of MBzP-d4 internal standard solution. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.
-
Urine: To 1 mL of urine, add a known amount of MBzP-d4 internal standard. To measure total MBzP (free and glucuronidated), add β-glucuronidase and incubate to deconjugate the metabolites. Acidify the sample to pH ~4-5.
-
-
Solid-Phase Extraction (for urine):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
Elute the analytes (MBzP and MBzP-d4) with a high-organic solvent (e.g., acetonitrile or methanol).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample extract onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of formic acid to improve peak shape.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both MBzP and MBzP-d4.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte (MBzP) to the internal standard (MBzP-d4) against the concentration of the analyte in prepared standards.
-
Determine the concentration of the analyte in the unknown samples from this curve.
-
Visualizations
Metabolism of Butyl Benzyl Phthalate (BBP)
BBP is rapidly metabolized in the body by non-specific esterases, primarily in the gut and liver, to its monoester metabolites, Monobenzyl Phthalate (MBzP) and Monobutyl Phthalate (MBP).
Signaling Pathway Activation by Monobenzyl Phthalate
Monobenzyl Phthalate has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play key roles in lipid metabolism and inflammation.[2][3][4][5]
Conclusion
This compound is an essential tool for the accurate quantification of its non-labeled counterpart in various biological and environmental samples. This guide provides a foundational understanding of its synthesis, analytical application, and biological context for researchers and professionals in the fields of toxicology, environmental science, and drug development. The ability of Monobenzyl Phthalate to interact with nuclear receptors such as PPARs highlights the importance of further research into the potential biological effects of phthalate metabolites.
References
- 1. Monobenzyl phthalate - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
Monobenzyl Phthalate-d4 as a Metabolite of Butyl Benzyl Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl Benzyl (B1604629) Phthalate (B1215562) (BBP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties. Understanding its metabolic fate is crucial for assessing human exposure and toxicological risk. This technical guide provides an in-depth overview of Monobenzyl Phthalate (MBzP) as a primary metabolite of BBP, with a specific focus on the application of its deuterated analogue, Monobenzyl Phthalate-d4 (MBzP-d4), in quantitative analysis. This document details the metabolic pathways, quantitative data, experimental protocols, and relevant signaling pathways associated with BBP and its metabolites.
Metabolism of Butyl Benzyl Phthalate (BBP) to Monobenzyl Phthalate (MBzP)
Upon entering the body through ingestion, inhalation, or dermal absorption, BBP is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ester bonds by non-specific esterases and lipases, primarily in the gut and liver. This enzymatic cleavage results in the formation of two primary monoester metabolites: Monobenzyl Phthalate (MBzP) and Monobutyl Phthalate (MBP).[1] These monoesters can be further metabolized through Phase II conjugation reactions, primarily with glucuronic acid, to form more water-soluble glucuronides that are subsequently excreted in the urine.[1]
Quantitative Data on BBP Metabolism
The metabolic profile of BBP can vary depending on the species, dose, and route of administration. The following tables summarize key quantitative data from various studies.
Table 1: Excretion of Butyl Benzyl Phthalate and its Metabolites in Male Fischer 344 Rats after Oral Gavage
| Dose | % of Dose in Urine (96h) | % of Dose in Feces (96h) | % of Dose as Monophthalates in Urine | % of Dose as Monophthalate Glucuronides in Urine |
| 2 mg/kg bw | 71-80% | 18-23% | 22-42% | 14-21% |
| 20 mg/kg bw | 71-80% | 18-23% | 22-42% | 14-21% |
| 200 mg/kg bw | 71-80% | 18-23% | 22-42% | 14-21% |
| 2000 mg/kg bw | 22% | 72% | Not Specified | Not Specified |
Data compiled from a study on male Fischer 344 rats.[2]
Table 2: Biliary Excretion of BBP Metabolites in Male Fischer 344 Rats after a Single Intravenous Dose of 20 mg/kg bw [ring-14C]BBP
| Metabolite | % of Dose Excreted in Bile (4h) |
| Mono-n-butyl phthalate glucuronide | 26% |
| Monobenzyl phthalate glucuronide | 13% |
| Free mono-n-butyl phthalate | 1.1% |
| Free monobenzyl phthalate | 0.9% |
| Unknown metabolites | 14% |
| Parent BBP | Not Detected |
Data from a study on male Fischer 344 rats.[2]
Table 3: Ratio of Mono-n-butyl Phthalate (MBP) to Monobenzyl Phthalate (MBzP) in Male Wistar-Imamichi Rats after Oral Administration of BBP
| Parameter | Value |
| MBP to MBzP Ratio in Urine | 5:3 |
Data from a study where rats were given 3.6 mmol/kg bw of BBP orally for three days.[2]
Table 4: Urinary Concentrations of Monobenzyl Phthalate (MBzP) in a Human Reference Population
| Population | Detection Frequency | Geometric Mean (µg/g creatinine) | 95th Percentile (µg/g creatinine) |
| NHANES 2005-2006 (n=2540) | 99.8% | 13.6 | 137 |
Data from the National Health and Nutrition Examination Survey (NHANES).[3]
Experimental Protocols
Accurate quantification of MBzP in biological matrices is essential for exposure assessment. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and analytical variability.
Protocol 1: Analysis of Monobenzyl Phthalate in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of phthalate monoesters in urine and can be adapted for MBzP.
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard solution containing this compound.
-
Perform enzymatic hydrolysis by adding β-glucuronidase and incubate to deconjugate the glucuronidated metabolites.
-
Acidify the sample to approximately pH 4-5.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as a hexane/dichloromethane mixture.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Derivatize the residue by methylation with diazomethane (B1218177) to improve chromatographic properties.
-
Reconstitute the derivatized sample in a suitable solvent like acetonitrile (B52724) for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the analytes of interest.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for methylated MBzP and MBzP-d4.
Protocol 2: Analysis of Monobenzyl Phthalate in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and specific method for the quantification of MBzP using MBzP-d4 as an internal standard.
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine), add a known amount of this compound internal standard working solution.
-
For total MBzP (free and conjugated), perform enzymatic hydrolysis with β-glucuronidase.
-
For plasma or serum, perform protein precipitation by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
For urine, a dilute-and-shoot approach may be feasible after hydrolysis, or solid-phase extraction (SPE) can be used for cleanup and concentration.
-
If using SPE, condition a C18 cartridge, load the acidified sample, wash with a low-organic solvent, and elute with a high-organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol, both typically containing a small amount of an acidifier like formic acid or acetic acid to improve peak shape.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for MBzP and MBzP-d4 should be optimized for the instrument being used. Based on available data for similar compounds, the transitions would be approximately:
- MBzP: 255.1 > 121.0
- MBzP-d4: 259.1 > 125.0 (inferred)
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of MBzP to MBzP-d4 against the concentration of the calibration standards.
Signaling Pathways and Biological Effects
BBP and its metabolites, including MBzP, have been shown to interact with several biological signaling pathways, leading to a range of potential health effects.
Estrogen Receptor Signaling
BBP is known to exhibit estrogenic activity. It can bind to estrogen receptors (ERs), particularly ERα, and modulate the expression of estrogen-responsive genes.[4][5] This interaction can disrupt normal endocrine function.
BBP/MBzP interaction with the estrogen receptor signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
BBP and MBzP can also activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[1] PPARs are nuclear receptors that play a key role in lipid metabolism and adipogenesis. Activation of PPARγ by these compounds can lead to the upregulation of genes involved in fatty acid uptake and storage, potentially contributing to metabolic disorders.
Activation of the PPARγ signaling pathway by BBP/MBzP.
Experimental Workflow for MBzP Analysis
The following diagram illustrates a typical workflow for the analysis of MBzP in a biological sample using a deuterated internal standard.
General workflow for the quantitative analysis of MBzP.
Conclusion
Monobenzyl Phthalate is a significant metabolite of Butyl Benzyl Phthalate, and its quantification in biological matrices is a reliable indicator of BBP exposure. The use of this compound as an internal standard in conjunction with sensitive analytical techniques like LC-MS/MS allows for accurate and precise measurements. Understanding the metabolic pathways and the interactions of BBP and its metabolites with key signaling pathways, such as the estrogen receptor and PPAR pathways, is crucial for elucidating their potential health effects and for conducting comprehensive risk assessments. This technical guide provides a foundational resource for researchers and professionals engaged in the study of phthalate toxicology and metabolism.
References
- 1. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ERα-agonist and ERβ-antagonist bifunctional next-generation bisphenols with no halogens: BPAP, BPB, and BPZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA methylation of estrogen receptor alpha gene by phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic exposure to benzyl butyl phthalate (BBP) alters social interaction and fear conditioning in male adult rats: alterations in amygdalar MeCP2, ERK1/2 and ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing Monobenzyl Phthalate-d4 as an Internal Standard for Accurate LC-MS/MS Quantification
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
The quantification of Monobenzyl Phthalate (B1215562) (MBzP), a primary metabolite of the widely used plasticizer benzyl (B1604629) butyl phthalate (BBP), is crucial for assessing human exposure and understanding its potential health impacts. The use of a stable isotope-labeled internal standard, such as Monobenzyl Phthalate-d4 (MBzP-d4), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the gold standard for achieving accurate and reliable results. This application note provides a detailed protocol and data for the use of MBzP-d4 as an internal standard in the quantification of MBzP in biological matrices.
Principle
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. The labeled compound, in this case, MBzP-d4, is chemically identical to the analyte (MBzP) and therefore behaves similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, any variations in sample handling, matrix effects, or instrument response can be effectively corrected for, leading to highly accurate and precise quantification.
Experimental Protocols
This section details the necessary steps for the analysis of Monobenzyl Phthalate using this compound as an internal standard.
Materials and Reagents
-
Monobenzyl Phthalate (MBzP) analytical standard
-
This compound (MBzP-d4) internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or acetic acid
-
Biological matrix (e.g., plasma, urine)
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of MBzP and MBzP-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of MBzP by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of MBzP-d4 at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 10 µL of the MBzP-d4 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instruments and matrices.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation of MBzP from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 3 |
| Collision Energy | Optimized for each transition |
| Source Temperature | e.g., 500 °C |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Monobenzyl Phthalate (MBzP) | 255.1 | 121.0 |
| This compound (MBzP-d4) | 259.1 | 121.0 or 125.0 |
Note: The product ion for MBzP-d4 may vary depending on the position of the deuterium (B1214612) labels. The transition of m/z 259.1 → 121.0 is a common choice.
Quantitative Data
The following table summarizes the quantitative performance of an LC-MS/MS method for the analysis of Monobenzyl Phthalate in various biological matrices. While specific data for a method exclusively using MBzP-d4 is not detailed in a single public-facing document, the provided Lower Limits of Quantification (LLOQ) are indicative of the sensitivity achievable with such methods.
Table 4: Quantitative Performance Data for Monobenzyl Phthalate (MBzP) Analysis
| Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Rat Plasma | 5 ng/mL | [1] |
| Rat Urine | 5 ng/mL | [1] |
| Rat Kidney | 20 ng/g | [1] |
| Rat Liver | 20 ng/g | [1] |
| Rat Fat | 10 ng/g | [1] |
| Human Urine | 0.3 ng/mL | [2] |
A study by Kim et al. (2015) validated their method and reported specificity, linearity, precision, accuracy, recovery, and stability, achieving the LLOQs listed above for various rat tissues.[1] Similarly, Guo et al. (2011) developed a robust method for human urine with a low LLOQ.[2]
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Monobenzyl Phthalate.
References
- 1. Sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of benzyl butyl phthalate and its metabolites, monobenzyl phthalate and monobutyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phthalates Using Monobenzyl Phthalate-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics. Human exposure is widespread due to their presence in a vast array of consumer products, including food packaging, medical devices, building materials, and personal care products. Due to potential adverse health effects, including endocrine disruption, monitoring human exposure to phthalates is a significant public health concern.
Phthalates are rapidly metabolized in the body to their corresponding monoesters, which are then excreted in urine.[1] The quantitative analysis of these monoester metabolites in biological matrices like urine and plasma serves as a reliable biomarker for assessing human exposure.[1] Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard, such as Monobenzyl Phthalate-d4 (MBzP-d4), is crucial for accurate and precise quantification.[3][4] MBzP-d4 has nearly identical chemical and physical properties to its unlabeled counterpart, Monobenzyl Phthalate (B1215562) (MBzP), a primary metabolite of Butyl Benzyl Phthalate (BBP). This allows it to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the analytical results.[2][3]
This application note provides a detailed protocol for the quantitative analysis of phthalate monoesters in biological samples using this compound as an internal standard.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, mono(phenylmethyl) ester |
| Synonyms | 2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid |
| CAS Number | 478954-83-5[5][6] |
| Molecular Formula | C₁₅H₈D₄O₄ |
| Molecular Weight | 260.28 g/mol [5][6] |
| Appearance | White to off-white solid[2] |
| Purity | Typically >95% (Chemical), ≥99 atom % D (Isotopic)[5][6] |
| Storage | +4°C (Neat), -20°C to -80°C (In Solution)[4][5] |
| Unlabeled CAS No. | 2528-16-7[5][6] |
Experimental Protocols
The following protocols are generalized for the analysis of phthalate metabolites in urine using MBzP-d4 as an internal standard. Optimization may be required based on the specific matrix, target analytes, and available instrumentation.[3]
Reagents and Materials
-
Standards: Monobenzyl Phthalate (MBzP) and other phthalate monoesters, this compound (MBzP-d4).
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid, Acetic Acid.
-
Enzymes: β-glucuronidase.
-
Buffers: Ammonium (B1175870) acetate.
-
Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, nitrogen evaporator, solid-phase extraction (SPE) cartridges (e.g., C18), LC-MS/MS system.
-
Labware: Use glass or polypropylene (B1209903) labware to avoid phthalate contamination from plastic materials.[7]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the neat standards (MBzP, other phthalates, and MBzP-d4) in methanol to prepare individual stock solutions. Store at -20°C or -80°C.[2][4]
-
Intermediate Standard Mix: Prepare a working solution containing all target phthalate monoester analytes by diluting the stock solutions in methanol or a methanol/water mixture.
-
Internal Standard (IS) Working Solution: Dilute the MBzP-d4 stock solution with methanol to a suitable concentration (e.g., 5 µg/mL).[8]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., phthalate-free urine) with the intermediate standard mix and a constant amount of the IS working solution. The concentration range should cover the expected sample concentrations.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to evaluate method accuracy and precision.[2]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquoting: Transfer 1 mL of the urine sample into a glass tube.
-
Internal Standard Spiking: Add a known amount of the MBzP-d4 IS working solution to each sample, standard, and QC.[2]
-
Enzymatic Hydrolysis (for total phthalate metabolites): To measure conjugated (glucuronidated) metabolites, add β-glucuronidase and an appropriate buffer (e.g., ammonium acetate) to the sample. Incubate to deconjugate the metabolites.[2]
-
Acidification: Acidify the sample to a pH of approximately 4-5 with an acid like acetic acid.[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.[2]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interferences.[2]
-
Elution: Elute the analytes (phthalate metabolites and MBzP-d4) from the cartridge with a high-organic solvent like acetonitrile or methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.[2][3]
UPLC-MS/MS Analysis
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[2][9]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.[8]
-
Flow Rate: 0.2 - 0.5 mL/min.[10]
-
Gradient: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A tandem mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[2][3][8]
Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (MBzP-d4) against the concentration of the analyte in the calibration standards.[2][3]
-
Sample Analysis: Determine the concentration of each phthalate metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Quantitative Data and Method Performance
The use of MBzP-d4 as an internal standard significantly improves the accuracy and precision of phthalate analysis by compensating for matrix effects and variations in sample processing.[3]
Table 1: Example UPLC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mono-n-butyl Phthalate (MnBP) | 221.1 | 121.0 |
| Monobenzyl Phthalate (MBzP) | 255.1 | 121.0 |
| Mono-ethyl Phthalate (MEP) | 193.1 | 121.0 |
| Mono-(2-ethylhexyl) Phthalate (MEHP) | 277.2 | 134.1 |
| Mono-methyl Phthalate (MMP) | 179.0 | 121.0 |
| This compound (IS) | 259.1 | 125.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.[2]
Table 2: Typical Method Validation Performance
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Limit of Quantitation (LOQ) | 0.3 - 1.0 ng/mL[8] |
| Accuracy (% Recovery) | 85 - 115%[8][11] |
| Precision (% RSD) | <15%[8][11] |
Visualizations
Metabolic Pathway of Butyl Benzyl Phthalate (BBP)
Caption: Metabolic conversion of BBP to its primary metabolite, MBzP.
Experimental Workflow for Phthalate Analysis
Caption: Workflow for phthalate analysis using an internal standard.[3]
Principle of Isotope Dilution Quantification
Caption: Logical relationship in quantification via internal standard.
References
- 1. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. mono-Benzyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov.tw [fda.gov.tw]
- 10. sciex.com [sciex.com]
- 11. Simultaneous determination of seven phthalates and four parabens in cosmetic products using HPLC-DAD and GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Phthalates in Environmental Samples Using Monobenzyl Phthalate-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalate (B1215562) esters are ubiquitous environmental contaminants due to their extensive use as plasticizers in a wide range of consumer and industrial products.[1] Their potential as endocrine disruptors necessitates sensitive and reliable monitoring in environmental matrices such as water, soil, and sediment.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for phthalate analysis due to its high sensitivity and specificity.[2][3]
A significant challenge in phthalate analysis is the potential for sample contamination from laboratory equipment and solvents.[4] The use of isotopically labeled internal standards, such as Monobenzyl Phthalate-d4 (MBP-d4), is crucial for accurate and precise quantification. These standards are added to the sample before extraction and compensate for analyte loss during sample preparation and for variations in instrument response.[5] This application note provides detailed protocols for the extraction and subsequent GC-MS analysis of common phthalate esters in water, soil, and sediment samples, employing this compound as an internal standard.
Materials and Reagents
-
Solvents: Acetone (B3395972), n-Hexane, Dichloromethane, Methanol, Ethyl Acetate (B1210297) (Pesticide grade or equivalent).
-
Standards: Certified standard solutions of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DnOP) and this compound (MBP-d4).
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours), Hydrochloric Acid (HCl), Sodium Chloride (NaCl).
-
Gases: Helium (99.999% purity or higher).
-
Consumables: 6 mL Solid Phase Extraction (SPE) C18 cartridges, 2 mL autosampler vials with PTFE-lined caps, glass fiber filters (0.45 µm), glass wool (deactivated). All glassware must be scrupulously cleaned and rinsed with solvent prior to use to avoid contamination.[6]
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) single quadrupole or triple quadrupole mass spectrometer.
-
Analytical Column: A low-polarity capillary column such as an Agilent J&W HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or Rtx-5ms is recommended.[3][7]
Experimental Protocols
Protocol 1: Water Sample Analysis
This protocol is designed for the extraction of phthalates from water samples using Solid Phase Extraction (SPE).
1. Sample Preparation and Fortification:
-
Collect water samples in pre-cleaned amber glass bottles.
-
Acidify the sample to a pH < 2 with HCl. Store at 4°C and extract within 7 days.
-
Measure 500 mL of the water sample into a clean glass container.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10 µg/L).
2. Solid Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.[8]
-
Sample Loading: Load the fortified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under vacuum or by purging with nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analytes with 10 mL of ethyl acetate or a dichloromethane/acetone mixture into a collection tube.[8]
3. Concentration:
-
Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: Soil and Sediment Sample Analysis
This protocol utilizes ultrasonic extraction for solid matrices, a method noted for its high efficiency and convenience.[9][10]
1. Sample Preparation and Fortification:
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized sample into a glass beaker.
-
Spike the sample with the this compound internal standard solution and mix thoroughly.
2. Ultrasonic Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the sample.[9][10]
-
Place the beaker in an ultrasonic bath and extract for 20 minutes.[9]
-
Decant the solvent into a clean flask. Repeat the extraction two more times with fresh solvent, combining the extracts.[9]
3. Cleanup and Concentration:
-
Centrifuge the combined extract to remove particulate matter.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
If significant matrix interference is present, a Florisil cleanup step (as described in EPA Method 8061A) may be necessary.[6]
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
Accurate quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity.[3]
Table 1: GC-MS Operating Conditions
| Parameter | Setting |
|---|---|
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 280°C[11] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min, constant flow[7] |
| Oven Program | 60°C (hold 1.5 min), ramp 50°C/min to 220°C, then ramp 12.5°C/min to 320°C (hold 0.3 min)[11] |
| MS System | |
| Ion Source | Electron Impact (EI) |
| Ion Source Temp. | 300°C[11] |
| Transfer Line Temp. | 280°C[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|
| Dimethyl Phthalate (DMP) | 163 | 194 |
| Diethyl Phthalate (DEP) | 149 | 177 |
| Di-n-butyl Phthalate (DBP) | 149 | 223 |
| Benzyl Butyl Phthalate (BBP) | 149 | 91, 206[12] |
| Di(2-ethylhexyl) Phthalate (DEHP) | 149 | 167, 279[12] |
| Di-n-octyl Phthalate (DnOP) | 149 | 279 |
| This compound (IS) | 167 | 91, 149 [13] |
Note: Ions should be confirmed empirically. This compound ions are based on its non-deuterated counterpart's fragmentation after methylation, a common derivatization step for monoesters, or direct analysis.[13]
Data Presentation and Performance
Method performance is evaluated by assessing linearity, recovery, precision, and detection limits. The use of a deuterated internal standard significantly improves the reliability of these metrics.[5][14]
Table 3: Typical Method Performance Data for Phthalate Analysis
| Analyte | Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Average Recovery (%) | Precision (%RSD) |
|---|---|---|---|---|---|
| DEP | Water | 1.9 µg/L[15] | 5.0 µg/L | 91 - 117[16] | < 15[17] |
| DBP | Water | 2.2 µg/L[15] | 6.0 µg/L | 95 - 110[18] | < 10[17] |
| BBP | Water | 4.5 µg/L[15] | 12.0 µg/L | 99 - 104[17] | < 15[17] |
| DEHP | Water | 2.5 µg/L[15] | 7.0 µg/L | 98 - 105[18] | < 10[17] |
| DBP | Soil/Sediment | 0.15 ng/g[10] | 0.5 ng/g | 83 - 114[10] | 3.4 - 7.5[10] |
| DEHP | Soil/Sediment | 0.25 ng/g[10] | 0.8 ng/g | 84 - 115[19] | < 8[19] |
Data compiled from multiple sources demonstrating typical performance. Actual limits and recoveries may vary based on instrumentation and matrix complexity.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final data reporting for both water and solid matrices.
Caption: Experimental workflow for phthalate analysis in environmental samples.
Conclusion
The protocols detailed in this application note provide a robust framework for the sensitive and reliable quantification of phthalate esters in diverse environmental matrices. The use of Solid Phase Extraction for water samples and ultrasonic extraction for solid samples offers efficient and reproducible recovery.[20][21] The incorporation of this compound as an internal standard, coupled with GC-MS analysis in SIM mode, ensures high accuracy and precision, effectively compensating for matrix effects and variations during sample processing.[14] This methodology is well-suited for routine environmental monitoring and research applications.
References
- 1. peakscientific.com [peakscientific.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEMI Method Summary - 8061A [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. sensusimpact.com [sensusimpact.com]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
- 13. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 15. epa.gov [epa.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. Determination of Phthalates in Marine Sediments Using Ultrasonic Extraction Followed by Dispersive Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Precision Quantification of Phthalates Using Isotope Dilution Mass Spectrometry (IDMS)
Introduction
Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are ubiquitous in modern society, found in a vast array of consumer products including food packaging, medical devices, children's toys, and cosmetics.[2][3] However, growing evidence suggests that certain phthalates can act as endocrine disruptors, potentially leading to adverse health effects on the reproductive and developmental systems.[4] Consequently, regulatory bodies worldwide have implemented strict controls on the levels of specific phthalates in consumer goods.[2][5]
Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the accurate and precise quantification of phthalates in a variety of complex matrices.[6] This powerful analytical technique utilizes stable isotope-labeled internal standards that are chemically identical to the target analytes but differ in mass.[6] By introducing a known amount of the labeled standard into the sample at the beginning of the analytical process, IDMS can effectively compensate for variations in sample preparation, extraction losses, and matrix effects, leading to highly reliable and defensible data.[6]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled analog of the analyte to the sample. This "isotope-labeled internal standard" behaves identically to the native analyte throughout the entire analytical procedure, from extraction and cleanup to chromatographic separation and mass spectrometric detection. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.
The mass spectrometer distinguishes between the native analyte and the isotope-labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the native analyte to that of the isotope-labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. This method's key advantage is that the final measurement is based on a ratio, which is independent of sample volume and recovery rates.[7]
Instrumentation
The analysis of phthalates by IDMS is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for phthalate analysis, offering excellent chromatographic separation and sensitivity.[1] Samples are typically extracted and then injected into the GC, where phthalates are separated based on their boiling points and polarity before being detected by the mass spectrometer.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly advantageous for the analysis of phthalate metabolites in biological matrices and can also be used for the parent phthalates.[9][10] It offers high selectivity and sensitivity, often with simpler sample preparation requirements compared to GC-MS.[11]
Applications
IDMS for phthalate analysis is crucial in various fields:
-
Environmental Monitoring: Assessing the extent of phthalate contamination in water, soil, and air.[12]
-
Food Safety: Quantifying phthalate migration from packaging materials into foodstuffs.[13]
-
Clinical and Toxicological Research: Measuring phthalate metabolites in biological samples like urine and blood to evaluate human exposure and potential health risks.[9][10]
-
Drug Development and Pharmaceutical Quality Control: Ensuring the absence of leachable phthalates from manufacturing equipment and packaging in pharmaceutical products.
-
Consumer Product Safety: Verifying compliance with regulatory limits for phthalates in toys, childcare articles, and other consumer goods.[2]
Quantitative Data Summary
The following tables summarize the quantitative performance of IDMS methods for the analysis of various phthalates in different matrices, compiled from multiple studies.
Table 1: Performance of GC-MS Methods for Phthalate Analysis
| Phthalate | Matrix | Linearity Range (µg/L or mg/kg) | LOD (µg/L or mg/kg) | LOQ (µg/L or mg/kg) | Recovery (%) | Reference |
| DMP, DEP, DBP, BBP, DEHP, DNOP | Food (Liquid) | Not Specified | 3.3 | 10 | 72.9-124.9 | [13] |
| DMP, DEP, DBP, BBP, DEHP, DNOP | Food (Solid) | Not Specified | 0.33 | 1 | 72.9-124.9 | [13] |
| 10 Phthalates | Non-alcoholic Beverages | 0.1 - 200 µg/L | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L | 91.5 - 118.1 | [8] |
| DBP, DEHP | Bottled Water | 0.075 - 4.8 µg/mL | Not Reported | Not Reported | 93 - 114 | [14] |
| 6 Regulated Phthalates | Toys | 0.25 - 10 µg/mL | Not Reported | Not Reported | Not Reported | [5] |
Table 2: Performance of LC-MS/MS Methods for Phthalate Analysis
| Phthalate/Metabolite | Matrix | Linearity Range (ng/mL or ng/g) | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Recovery (%) | Reference |
| Monobutyl Phthalate (MBP) | Rat Plasma | 25 - 5,000 | 6.9 | Not Reported | > 92 | [6] |
| Monobutyl Phthalate (MBP) | Pup Homogenate | 50 - 5,000 | 9.4 | Not Reported | > 92 | [6] |
| 8 Phthalate Metabolites | Human Urine | Not Specified | Low ng/mL range | Not Reported | Not Reported | [9] |
| 7 Phthalates | Distilled Beverages | 5 - 100 µg/L | <1 µg/L (most) | Not Reported | Not Reported | [15] |
Experimental Workflow Diagram
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Using ambient mass spectrometry to explore the origins of phthalate contamination in a mass spectrometry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s4science.at [s4science.at]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Improved method for rapid detection of phthalates in bottled water by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
Application Note: High-Sensitivity Analysis of Monobenzyl Phthalate in Water using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Monobenzyl Phthalate (B1215562) (MBzP) in water samples. The protocol employs Monobenzyl Phthalate-d4 (MBzP-d4) as an internal standard to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation and analysis. The methodology is based on solid-phase extraction (SPE) for sample pre-concentration and purification, followed by analysis using either gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, environmental scientists, and professionals in drug development requiring reliable quantification of MBzP, a primary metabolite of the plasticizer Butyl Benzyl Phthalate (BBP).
Introduction
Monobenzyl Phthalate (MBzP) is a significant metabolite of Butyl Benzyl Phthalate (BBP), a widely used plasticizer in various consumer products. Due to its potential endocrine-disrupting properties and widespread presence in the environment, accurate and sensitive monitoring of MBzP in water sources is crucial for assessing human exposure and environmental contamination. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard such as this compound, is the gold standard for quantitative analysis.[1] The deuterated standard co-elutes with the target analyte and exhibits nearly identical chemical and physical properties during extraction and ionization, thereby compensating for variations in the analytical process and enhancing the reliability of the results.
This application note provides detailed protocols for sample preparation of water matrices and subsequent analysis by GC-MS/MS or LC-MS/MS, offering flexibility based on available instrumentation.
Experimental Protocols
1. Materials and Reagents
-
Monobenzyl Phthalate (MBzP) analytical standard
-
This compound (MBzP-d4) internal standard
-
Methanol (B129727) (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Dichloromethane (GC grade)
-
Ethyl acetate (B1210297) (HPLC or GC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen gas for evaporation
-
Glassware (vials, flasks, etc.) - thoroughly cleaned to avoid phthalate contamination.
2. Standard Solutions Preparation
-
MBzP Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MBzP analytical standard in 10 mL of methanol.
-
MBzP-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MBzP-d4 in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the MBzP stock solution with a suitable solvent (e.g., methanol/water 50:50). Each calibration standard should be spiked with the MBzP-d4 IS at a constant concentration (e.g., 50 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the MBzP-d4 IS stock solution with methanol.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect water samples in pre-cleaned glass bottles. Store at 4°C if not analyzed immediately.
-
Spiking: To a 100 mL water sample, add a known amount of the MBzP-d4 IS spiking solution (e.g., 50 µL of 1 µg/mL solution to achieve a concentration of 500 ng/L).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes (MBzP and MBzP-d4) from the cartridge with 2 x 3 mL of ethyl acetate or dichloromethane.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent for the chosen analytical method (e.g., methanol for LC-MS/MS, or cyclohexane (B81311) for GC-MS).
4. Instrumental Analysis: LC-MS/MS
-
LC System: UPLC or HPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate MBzP from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for MBzP and MBzP-d4.
5. Instrumental Analysis: GC-MS/MS
-
GC System: Gas chromatograph with a suitable injector.
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program to achieve good chromatographic separation.
-
Injection Mode: Splitless
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electron ionization (EI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for MBzP and MBzP-d4.
Data Presentation
The following table summarizes typical performance data for the analysis of phthalate metabolites using isotope dilution mass spectrometry. Note that specific performance for MBzP in water may vary and should be determined during method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Workflow Diagram
Caption: Experimental workflow for water analysis using MBzP-d4.
Signaling Pathways
Not applicable for this analytical method application note.
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of Monobenzyl Phthalate in water samples. The detailed SPE protocol ensures effective sample clean-up and pre-concentration, while the choice of LC-MS/MS or GC-MS/MS allows for flexibility in instrumental analysis. This methodology is suitable for routine monitoring of MBzP in various water matrices, contributing to a better understanding of environmental exposure to phthalates.
References
Application of Monobenzyl Phthalate-d4 in the Analysis of Phthalates in Cosmetics
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monobenzyl Phthalate-d4 in Toxicokinetic Studies of Butyl Benzyl Phthalate (BBP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Monobenzyl Phthalate-d4 (MBzP-d4) as an internal standard in the toxicokinetic analysis of Butyl Benzyl (B1604629) Phthalate (B1215562) (BBP). Detailed protocols for sample preparation and analysis are included, along with a summary of relevant toxicological data and potential signaling pathways involved in BBP toxicity.
Introduction to Butyl Benzyl Phthalate (BBP) and its Toxicokinetics
Butyl Benzyl Phthalate (BBP) is a widely used plasticizer found in a variety of consumer products.[1] Due to its potential endocrine-disrupting properties and other adverse health effects, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for risk assessment.[2][3] Following exposure, BBP is rapidly metabolized in the body to its primary monoester metabolites: Monobenzyl Phthalate (MBzP) and Monobutyl Phthalate (MBP).[4][5] These metabolites, along with their glucuronide conjugates, are primarily excreted in the urine.[4][6]
Toxicokinetic studies are essential to characterize the time course of absorption, distribution, metabolism, and excretion of a xenobiotic and its metabolites. Accurate quantification of these analytes in biological matrices is fundamental to these studies. The use of stable isotope-labeled internal standards, such as this compound (MBzP-d4), is the gold standard for quantitative analysis by mass spectrometry. MBzP-d4 mimics the chemical behavior of the native MBzP, allowing for correction of matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
Quantitative Data Summary
The following tables summarize key quantitative data from toxicological studies of BBP in rats.
Table 1: Toxicokinetic Parameters of BBP and Metabolites in Rats
| Parameter | Value | Species/Strain | Dose | Route | Matrix | Reference |
| BBP | ||||||
| Tissue-to-Plasma Partition Coefficient (Kp) - Fat | 25.0 | Rat | Not Specified | Not Specified | Tissue/Plasma | [4] |
| MBzP | ||||||
| Urinary Excretion (% of recovered metabolites) | 7-12% | Wistar Rat | 150-1500 mg/kg/day | Oral | Urine | [5] |
| MBP | ||||||
| Urinary Excretion (% of recovered metabolites) | 29-34% | Wistar Rat | 150-1500 mg/kg/day | Oral | Urine | [5] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for BBP and its metabolites from a single comprehensive study in rats using MBzP-d4 as an internal standard were not available in the reviewed literature. The data presented are based on available toxicological and metabolic studies.
Table 2: Developmental and Reproductive Toxicity of BBP in Rats
| Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Species/Strain | Study Design | Reference |
| Reduced F1 and F2 Male Anogenital Distance | 50 | 250 | CD Rat | Two-generation dietary | [7] |
| Increased Liver and Kidney Weights in Dams | Not explicitly stated | 270 | Rat | Developmental toxicity | [8] |
| Fetotoxicity (increased resorptions, reduced fetal weight) | Not explicitly stated | Lower than maternal toxicity LOAEL | Rat | Developmental toxicity | [8] |
Experimental Protocols
Protocol 1: Quantification of BBP Metabolites in Rat Urine using LC-MS/MS with MBzP-d4 Internal Standard
This protocol describes the quantitative analysis of Monobenzyl Phthalate (MBzP) and other BBP metabolites in rat urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound (MBzP-d4) as an internal standard.
1. Materials and Reagents:
-
Monobenzyl Phthalate (MBzP) analytical standard
-
This compound (MBzP-d4) internal standard
-
β-glucuronidase from E. coli
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Rat urine samples collected from a toxicokinetic study
2. Sample Preparation:
-
Thaw frozen rat urine samples at room temperature.
-
To a 100 µL aliquot of urine, add 10 µL of the MBzP-d4 internal standard working solution.
-
Add 50 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 5 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.
-
Stop the enzymatic reaction by adding 20 µL of 10% formic acid.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MBzP: Precursor ion > Product ion (specific m/z values to be optimized)
-
MBzP-d4: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of MBzP in the urine samples from the calibration curve.
Signaling Pathways and Experimental Workflows
BBP Metabolism and Excretion Workflow
The following diagram illustrates the metabolic pathway of BBP and the subsequent excretion of its metabolites, which are the target analytes in toxicokinetic studies.
Caption: Metabolic pathway of Butyl Benzyl Phthalate (BBP) following oral administration.
Experimental Workflow for Toxicokinetic Analysis
This diagram outlines the key steps in a typical toxicokinetic study of BBP in rats.
Caption: Workflow for a toxicokinetic study of BBP in a rat model.
Potential Signaling Pathways Modulated by BBP
BBP exposure has been associated with oxidative stress and may interact with nuclear receptor signaling pathways. The following diagrams illustrate these potential mechanisms of toxicity.
1. BBP-Induced Oxidative Stress
Exposure to BBP may lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, resulting in oxidative stress.
Caption: Potential mechanism of BBP-induced oxidative stress leading to cellular damage.
2. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
BBP and its metabolites may act as ligands for PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation.[9]
Caption: BBP's potential interaction with the PPAR signaling pathway.
3. Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.[1][10]
Caption: Potential activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by BBP.
References
- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative embryotoxicities of butyl benzyl phthalate, mono-n-butyl phthalate and mono-benzyl phthalate in mice and rats: in vivo and in vitro observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpsc.gov [cpsc.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Developmental toxicity of butyl benzyl phthalate in the rat using a multiple dose study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Monobenzyl Phthalate-d4 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of Monobenzyl Phthalate-d4 (MBzP-d4). This deuterated internal standard is crucial for the accurate quantification of monobenzyl phthalate (B1215562) in biological and environmental samples using mass spectrometry-based methods.
Introduction
This compound is the deuterium-labeled form of Monobenzyl Phthalate (MBzP), a primary metabolite of the plasticizer Butyl Benzyl Phthalate (BBP).[1][2] Due to its widespread use, human exposure to BBP and its metabolites is common. Accurate measurement of MBzP is essential for toxicological studies and human biomonitoring. The use of a stable isotope-labeled internal standard like MBzP-d4 is the gold standard for quantitative analysis via techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), as it corrects for matrix effects and variations in sample processing.[3]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 478954-83-5 | [3][4][5][6] |
| Molecular Formula | C₁₅H₈D₄O₄ | [4][6] |
| Molecular Weight | 260.28 g/mol | [4][6][7] |
| Appearance | White to off-white solid | [3][8] |
| Purity | >95% | [4] |
| Isotopic Enrichment | 99 atom % D | [7] |
| Solubility | DMSO: 100 mg/mL (requires sonication)[3]; Methanol[5] | |
| Storage Conditions | Short-term: 4°C; Long-term: -20°C | [2][4] |
| Stability | Stable under recommended storage conditions. Re-evaluate after 3 years. | [7] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the steps to prepare a 1 mg/mL stock solution of this compound in methanol (B129727). Researchers should adjust the concentration based on their specific experimental needs.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information before starting any work.
Materials and Equipment
-
This compound (solid form)
-
High-purity methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Glass Pasteur pipette or syringe
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Amber glass vial with a PTFE-lined cap for storage
Step-by-Step Procedure
-
Equilibration: Before weighing, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation from affecting the weight measurement.
-
Weighing:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of this compound. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh exactly 1.0 mg. For a 5 mL final volume, weigh 5.0 mg.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Add approximately half of the final volume of methanol to the flask.
-
Cap the flask and vortex for 30-60 seconds to facilitate dissolution.
-
If the solid does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.[3] Visually inspect to ensure no solid particles remain.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared stock solution into a clearly labeled amber glass vial with a PTFE-lined cap to protect it from light.
-
The label should include the compound name, concentration, solvent, preparation date, and the initials of the preparer.
-
Store the stock solution at -20°C for long-term stability.[2]
-
Diagrams and Visualizations
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 1 mg/mL this compound stock solution.
References
- 1. Monobenzyl phthalate | C15H12O4 | CID 31736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. esslabshop.com [esslabshop.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. This compound | 478954-83-5 [amp.chemicalbook.com]
Application Note: High-Recovery Liquid-Liquid Extraction of Phthalates from Aqueous Samples Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers.[1] Their extensive use in consumer products, including food packaging, medical devices, and personal care items, has led to their ubiquitous presence in the environment.[1][2] Concerns over potential adverse health effects, such as endocrine disruption and carcinogenicity, have prompted regulatory bodies to monitor and restrict their levels in various matrices.[1][2]
Accurate quantification of phthalates, often present at trace levels in complex matrices, presents a significant analytical challenge.[2][3] Liquid-liquid extraction (LLE) is a robust and widely adopted technique for the extraction and concentration of phthalates from aqueous samples.[3][4] The inclusion of deuterated internal standards is crucial for achieving high accuracy and precision by compensating for analyte loss during sample preparation and correcting for matrix effects.[2][3][4]
This application note provides a detailed protocol for the liquid-liquid extraction of common phthalates from aqueous samples, incorporating deuterated internal standards for reliable quantification by gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow
Caption: Workflow for Phthalate (B1215562) Analysis using LLE and GC-MS.
Materials and Reagents
-
Phthalate Standards: Analytical grade standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DnOP).
-
Deuterated Internal Standards: Deuterated analogs of target phthalates (e.g., Diethyl phthalate-d4, Bis(2-ethylhexyl)phthalate-d4).[3]
-
Solvents: High-purity, analytical grade solvents such as n-hexane, dichloromethane (B109758), and acetone.[3][5]
-
Reagents: Sodium chloride (NaCl) for increasing ionic strength.
-
Glassware: Separatory funnels, volumetric flasks, centrifuge tubes, and vials. All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.
-
Equipment: Vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator, gas chromatograph with a mass spectrometer (GC-MS).
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.
1. Preparation of Standards
- Prepare individual stock solutions of phthalate standards and deuterated internal standards in a suitable solvent (e.g., n-hexane) at a concentration of 1000 µg/mL.[6]
- Prepare a mixed working standard solution containing all target phthalates at a desired concentration (e.g., 10 µg/mL) through serial dilution of the stock solutions.
- Prepare a deuterated internal standard spiking solution at an appropriate concentration.
2. Sample Preparation
- For liquid samples such as water or beverages, measure a known volume (e.g., 15-500 mL) into a clean separatory funnel.[3][5]
- Spike the sample with a known volume of the deuterated internal standard solution. This is a critical step to ensure accurate quantification.[3]
- For samples requiring it, add NaCl to the aqueous sample and shake until dissolved to increase the ionic strength and improve extraction efficiency.[5]
3. Liquid-Liquid Extraction
- Add a specific volume of an appropriate extraction solvent (e.g., 10 mL of n-hexane) to the separatory funnel.[3] n-Hexane is often preferred for its good recovery of phthalates.[3][6]
- Shake the funnel vigorously for a set period (e.g., 2-5 minutes), ensuring to vent periodically to release pressure.
- Allow the layers to separate completely. The organic layer (top layer for hexane) contains the extracted phthalates.
- Carefully drain the lower aqueous layer and collect the organic layer into a clean container.
- Repeat the extraction process two more times with fresh aliquots of the extraction solvent to ensure complete recovery of the analytes.[3]
- Combine all the organic extracts.
4. Concentration of the Extract
- Dry the combined organic extract by passing it through anhydrous sodium sulfate (B86663) to remove any residual water.
- Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.[3]
- Further evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a precise volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis.[3]
5. GC-MS Analysis
- Analyze the reconstituted extract using a GC-MS system. The use of a 5% diphenyl capillary column is common for phthalate separation.[5]
- A typical GC oven temperature program starts at a low temperature (e.g., 55-100°C), ramps up to around 280-310°C, and holds for a few minutes to ensure elution of all compounds.[5][6]
- The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target phthalates and their deuterated standards.[3] Common quantification ions for many phthalates include m/z 149, while specific ions are used for individual compounds and their deuterated analogs.[3][7]
Quantitative Data Summary
The performance of the LLE method for phthalate analysis is summarized in the tables below, with data compiled from various studies.
Table 1: Method Performance and Recovery Rates
| Parameter | Value | Matrix | Reference |
| Recovery | 83 ± 5% | Coffee Brew | [3] |
| Recovery | > 78% | Coffee Brew | [3] |
| Precision (%RSD) | 6 - 15% | Coffee Brew | [3] |
| Recovery | 98.2 - 110.0% | Drinking Water | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/L) | LOQ (µg/L) | Matrix | Reference |
| Various Phthalates | - | 5 - 20 | Coffee Brew | [3] |
| Various Phthalates | < 6 | - | - | [9] |
| Various Phthalates | 0.7 - 2.4 | - | Drinking Water | [10] |
| Various Phthalates | - | 0.025 - 0.05 (mg/L) | Drinking Water | [8] |
Application Notes and Best Practices
-
Minimizing Contamination: Phthalates are common laboratory contaminants. It is imperative to use high-purity solvents and meticulously clean all glassware. Running a laboratory reagent blank with each batch of samples is essential to monitor for contamination.[11]
-
Importance of Deuterated Standards: The use of deuterated internal standards is highly recommended. These compounds have nearly identical chemical properties to their non-deuterated counterparts and will behave similarly during extraction and analysis, thus providing a reliable means to correct for analyte loss and matrix-induced signal suppression or enhancement.[2][3][4]
-
Solvent Selection: While n-hexane is a common and effective solvent for LLE of phthalates, other solvents like dichloromethane can also be used. The choice of solvent may need to be optimized depending on the specific phthalates of interest and the sample matrix.[3][6]
-
Matrix Effects: Complex matrices can interfere with the extraction and analysis of phthalates. The use of deuterated standards helps to mitigate these effects. For highly complex samples, an additional cleanup step after extraction may be necessary.[2]
-
Method Validation: It is crucial to validate the analytical method by assessing parameters such as linearity, accuracy, precision, LOD, and LOQ to ensure reliable and reproducible results.[6]
Signaling Pathway Diagram
While this application note focuses on an analytical method rather than a biological signaling pathway, a logical relationship diagram illustrating the role of deuterated standards in ensuring data accuracy can be visualized.
Caption: Role of Deuterated Standards in Accurate Analysis.
References
- 1. accustandard.com [accustandard.com]
- 2. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]
- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. restek.com [restek.com]
- 8. scispace.com [scispace.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. accustandard.com [accustandard.com]
Application Note: Solid-Phase Extraction (SPE) for Robust Phthalate Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalic acid esters (PAEs), or phthalates, are a class of synthetic organic compounds widely utilized as plasticizers to enhance the flexibility, durability, and longevity of polymers, particularly polyvinyl chloride (PVC).[1][2][3] Their extensive use in consumer products, including food packaging, medical devices, children's toys, and personal care products, has led to their ubiquitous presence in the environment.[1][4] Phthalates are not covalently bound to the plastic matrix, allowing them to leach, evaporate, or migrate into the environment, food, and beverages, leading to human exposure.[1][5] Growing concerns over their potential as endocrine-disrupting chemicals and the associated health risks have necessitated the development of sensitive and reliable analytical methods for their detection.[4][6][7]
Sample preparation is a critical step in the analytical workflow, as phthalate (B1215562) concentrations in complex matrices are often below the detection limits of standard instrumentation.[4] Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for the cleanup and pre-concentration of phthalates from diverse sample matrices.[4][8] It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved analytical precision.[1][4] This application note provides a detailed protocol for SPE cleanup for phthalate analysis and summarizes key performance data.
Principle of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to isolate analytes of interest from a liquid sample by partitioning them between a solid phase (the sorbent) and the liquid phase (the sample and solvents). For phthalate analysis, a nonpolar sorbent, such as C18-bonded silica, is commonly used. The general process involves four key steps:
-
Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.
-
Loading: The sample is passed through the sorbent bed. The nonpolar phthalates are retained on the sorbent material through hydrophobic interactions, while the more polar matrix components pass through.
-
Washing: An intermediate-polarity solvent is used to rinse the sorbent, removing any weakly retained matrix interferences without dislodging the target phthalates.
-
Elution: A nonpolar organic solvent is passed through the sorbent to disrupt the analyte-sorbent interactions and elute the concentrated phthalates for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9][10]
Experimental Protocol: SPE for Phthalate Analysis in Aqueous Samples
This protocol provides a general methodology for the extraction of phthalates from aqueous samples like drinking water or simulated saliva, which can be adapted for other matrices.
Materials and Reagents:
-
SPE Cartridges: C18 cartridges (e.g., Sep-Pak C18, 100 mg/1 mL) are a common choice.[4] Other sorbents like cucurbit[n]urils or polymeric sorbents can also be used.[9]
-
Solvents: HPLC-grade or equivalent purity; Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Dichloromethane (B109758), and Deionized Water.
-
Apparatus: SPE vacuum manifold, collection vials, nitrogen evaporator.
-
Phthalate Standards: A certified reference standard mixture containing the phthalates of interest (e.g., DBP, BBP, DEHP, DNOP, DINP, DIDP).[1]
SPE Workflow Diagram
Caption: General SPE Workflow for Phthalate Analysis
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of elution solvent (e.g., ethyl acetate or dichloromethane) through the C18 cartridge to remove any potential contaminants.[2][9]
-
Pass 5 mL of methanol to activate the C18 functional groups.
-
Finally, pass 5 mL of deionized water to equilibrate the sorbent for the aqueous sample. Do not allow the sorbent to go dry after this step.
-
-
Sample Loading:
-
For optimal retention, adjust the sample pH. A pH of 5.0 has been shown to yield good recovery for a range of phthalates.[4]
-
Load the aqueous sample (e.g., 100-500 mL) onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
After loading the entire sample, pass 5 mL of deionized water through the cartridge to remove salts and other polar impurities.
-
A mild organic wash (e.g., 5 mL of 5-10% methanol in water) can be used to remove more strongly adsorbed interferences, but this step should be optimized to prevent loss of target analytes.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or by centrifugation to remove residual water.
-
Elute the retained phthalates by passing a small volume (e.g., 3-5 mL) of a nonpolar organic solvent through the cartridge. Acetonitrile, ethyl acetate, and dichloromethane are effective elution solvents.[2][9][11] Collect the eluate in a clean collection vial.
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., hexane (B92381) or acetonitrile) for injection into the analytical instrument (GC-MS or LC-MS).
-
Data and Performance
The selection of the SPE sorbent and elution solvent is crucial for achieving high recovery and reproducibility.
Table 1: Comparison of SPE Cartridge Performance for Phthalate Recovery
This table summarizes recovery data from a study comparing various SPE cartridges for the extraction of several phthalates from standard solutions.
| Phthalate | Sep-Pak C18 Recovery (%) | Strata C18-E Recovery (%) | Bakerbond Octadecyl Recovery (%) |
| Diethyl Phthalate (DEP) | ~95 | ~85 | ~80 |
| Dipropyl Phthalate (DPP) | ~98 | ~90 | ~85 |
| Dibutyl Phthalate (DBP) | ~100 | ~92 | ~88 |
| Diisobutyl Phthalate (DIBP) | ~98 | ~91 | ~87 |
| Di(2-ethylhexyl) Phthalate (DEHP) | ~95 | ~88 | ~82 |
| (Data synthesized from figures presented in Reference[4]) |
The data indicates that while several C18-based cartridges perform well, the Sep-Pak C18 showed the best overall recovery for the tested phthalates under the studied conditions.[4]
Table 2: Method Performance for Phthalate Analysis using SPE in Various Matrices
This table presents a summary of quantitative performance metrics from different studies employing SPE for phthalate cleanup.
| Phthalate(s) | Sample Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD / LOQ (µg/L) | Reference |
| 6 PAEs (DIBP, DBP, etc.) | Plastic Toys (Migrate) | Cucurbit[n]urils | GC-MS/MS | 82.7 - 94.4 | LOQ: 2.5 - 12.5 | [9] |
| 5 PAEs & BPA | Pear | Packed-Fiber (PS/PS-PD) | GC-MS | 87.0 - 109.9 | LOD: 0.03 - 0.10 | [11] |
| 11 PAEs | Environmental Water | Not Specified | LC-MS/MS | 70 - 98 | LOD: 0.0002 - 0.001 | [3] |
| 4 PAEs (DMP, DEP, etc.) | Water & Beverages | Covalent Organic Frameworks | HPLC | 97.9 - 100.6 | Not Specified | [12] |
| 20 PAEs | Breast Milk | PSA/C18 (QuEChERS) | GC-MS/MS | 83.3 - 123.3 | LOD: 0.004 - 1.3 (µg/kg) | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; PAEs: Phthalate Esters; BPA: Bisphenol A.
The results demonstrate that SPE, when coupled with sensitive analytical techniques, provides excellent recovery and low detection limits for a wide range of phthalates across diverse and complex matrices.[3][6][9][11][12]
Conclusion
Solid-Phase Extraction is an essential, robust, and efficient technique for the cleanup and concentration of phthalates prior to chromatographic analysis. By effectively removing matrix interferences and concentrating target analytes, SPE enables the low-level detection and accurate quantification required for regulatory compliance and safety assessment. The choice of sorbent material and the optimization of the conditioning, washing, and elution steps are critical for achieving high-quality, reproducible results. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement effective SPE methods for phthalate analysis in their laboratories.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 4. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model | MDPI [mdpi.com]
- 5. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Monobenzyl Phthalate-d4 in analysis of indoor air quality
An Application Note on the Analysis of Monobenzyl Phthalate (B1215562) in Indoor Air using Monobenzyl Phthalate-d4 Internal Standard
Introduction
Monobenzyl Phthalate (MBzP) is the primary metabolite of Butylbenzyl Phthalate (BBP), a plasticizer commonly used in materials like vinyl flooring, adhesives, and car-care products.[1] BBP can leach or off-gas from these products, leading to the presence of its metabolite, MBzP, in indoor air and dust.[2] Exposure to phthalates is a significant public health concern due to their potential as endocrine-disrupting chemicals (EDCs), which can interfere with normal hormone function.[3][4] Epidemiological studies have suggested associations between phthalate exposure and adverse health outcomes, including respiratory symptoms, allergies, and reproductive issues.[1][3][5]
Accurate quantification of MBzP in indoor environments is crucial for assessing human exposure and health risks.[6] The analysis of semi-volatile organic compounds like phthalates is often challenging due to potential analyte loss during sample collection, extraction, and instrumental analysis. To overcome these challenges, this protocol employs an isotope dilution method using this compound (MBzP-d4) as an internal standard. Since MBzP-d4 is chemically identical to the native analyte, it experiences similar losses during sample workup. By adding a known amount of MBzP-d4 at the beginning of the process, the ratio of the native analyte to the isotopically-labeled standard can be used for highly accurate and precise quantification via Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
This document provides a detailed protocol for the collection of indoor air samples and the subsequent quantification of Monobenzyl Phthalate using MBzP-d4 for robust and reliable analysis.
Experimental Protocol
This protocol details the analysis of Monobenzyl Phthalate (MBzP) in indoor air samples by solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) with isotope dilution.
Principle
Indoor air is drawn through a sampling cartridge containing a sorbent material to trap airborne particles and semi-volatile compounds, including phthalates. The collected sample is spiked with a known quantity of this compound (MBzP-d4) internal standard. The analytes are then extracted from the sorbent using an organic solvent. The extract is concentrated and analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode. Quantification is achieved by creating a calibration curve based on the peak area ratio of the target analyte (MBzP) to the internal standard (MBzP-d4).
Materials and Reagents
-
Sample Collection:
-
Low-flow air sampling pump (1-5 L/min).
-
Sampling cartridges containing quartz fiber filters (QFF) and a polyurethane foam (PUF) or XAD-2 sorbent bed.[9]
-
Calibrated flow meter.
-
-
Standards:
-
Monobenzyl Phthalate (MBzP) analytical standard.
-
This compound (MBzP-d4) internal standard.[10]
-
-
Solvents and Reagents (Pesticide or GC grade):
-
Hexane
-
Acetone
-
Dichloromethane[11]
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (B86663)
-
High-purity Nitrogen gas.
-
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
Ultrasonic bath or Soxhlet extraction apparatus.
-
Rotary evaporator or Nitrogen evaporator (e.g., TurboVap).
-
Analytical balance, glassware (vials, flasks, pipettes), and syringes.[12]
-
Sample Collection
-
Before sampling, clean the sampling cartridges by pre-extracting with a suitable solvent (e.g., acetone/hexane) and drying under a stream of pure nitrogen.
-
Connect the sampling cartridge to the air sampling pump using inert tubing.
-
Position the sampler in the target indoor environment, typically in the breathing zone (1.0-1.5 meters above the floor).
-
Set the pump to a constant flow rate, typically between 2 and 5 L/min.[13]
-
Sample a total air volume sufficient to meet detection limit requirements (e.g., 500-1000 L).
-
After sampling, cap the cartridges securely, wrap them in aluminum foil, and store them at ≤ 4°C until extraction.
Sample Preparation and Extraction
-
Carefully open the sampling cartridge in a clean laboratory environment to avoid contamination.[11] Transfer the QFF and PUF/XAD-2 sorbent to an extraction thimble or beaker.
-
Internal Standard Spiking: Accurately spike the sample with a known amount of MBzP-d4 solution (e.g., 100 ng). This step is critical for the isotope dilution method.
-
Solvent Extraction: Add an appropriate volume of extraction solvent (e.g., 50 mL of a 1:1 hexane:acetone mixture). Extract the analytes using either sonication (e.g., 3 cycles of 20 minutes) or Soxhlet extraction for 8-12 hours.
-
Drying and Concentration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Reduce the extract volume to approximately 1 mL using a rotary evaporator or nitrogen evaporator.
-
Solvent Exchange: Exchange the solvent to a final volume of 1 mL of ethyl acetate for GC-MS analysis. Transfer the final extract to a 2 mL autosampler vial.
GC-MS Instrumental Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 1. The use of a GC column like a DB-5ms or equivalent is common for phthalate analysis.[9][12]
-
Perform a multi-point calibration. Prepare a series of calibration standards containing known concentrations of native MBzP, each spiked with the same constant concentration of the MBzP-d4 internal standard as used for the samples.
-
Analyze the prepared sample extracts. A 1-2 µL injection volume in splitless mode is typical.[9]
-
Acquire data in Selected Ion Monitoring (SIM) mode using the characteristic ions for MBzP and MBzP-d4 listed in Table 2.
Quantification
-
Generate a calibration curve by plotting the peak area ratio of MBzP to MBzP-d4 against the concentration of MBzP. The curve should have a coefficient of determination (R²) of ≥ 0.99.[9]
-
Calculate the peak area ratio of MBzP to MBzP-d4 in the experimental samples.
-
Determine the concentration of MBzP in the extract (in ng/mL) by applying the sample's peak area ratio to the calibration curve equation.
-
Calculate the final concentration of MBzP in the indoor air (in ng/m³) using the following formula:
C_air (ng/m³) = (C_extract × V_final) / V_air
Where:
-
C_extract = Concentration in the final extract (ng/mL)
-
V_final = Final volume of the extract (mL)
-
V_air = Total volume of air sampled (m³)
-
Data and Performance Characteristics
The following tables summarize typical instrument parameters and performance data for the analysis of Monobenzyl Phthalate.
Table 1. Recommended GC-MS Operating Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., RTX-5silMS, DB-5ms)[9] |
| Injection Mode | Splitless (1 min purge delay) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C[9] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[9] |
| Oven Program | Initial 40°C, hold 1 min; ramp 20°C/min to 300°C; hold 15 min[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C[9] |
| Detection Mode | Selected Ion Monitoring (SIM) |
Table 2. Analyte Information and Method Performance
| Analyte | Internal Standard | Retention Time (approx. min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOQ (ng/m³) | Avg. Recovery (%) |
|---|---|---|---|---|---|---|
| Monobenzyl Phthalate | ~14.5 | 149 | 91, 104 | ~0.5 - 2.0 | 90 - 110% |
| this compound| ✓ | ~14.5 | 153 | 91, 108 | N/A | N/A |
Note: Retention times and limits of quantification (LOQ) are estimates and must be determined experimentally by the analyzing laboratory.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the analytical method.
References
- 1. ewg.org [ewg.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. Phthalates in Indoor Dust and Their Association with Building Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence and human health risks of phthalates in indoor air of laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of phthalates in particulate matter and gaseous phase emitted in indoor air of offices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A method for evaluating indoor phthalate exposure levels in collected dust - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. irbnet.de [irbnet.de]
Application Notes and Protocols for the Quantification of Phthalate Metabolites in Urine by LC-MS with d4-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates are ubiquitous environmental contaminants and potential endocrine-disrupting chemicals that are widely used as plasticizers in a variety of consumer products. Human exposure to phthalates is widespread, and biomonitoring of their metabolites in urine is the most reliable method for assessing body burden. This document provides detailed application notes and protocols for the quantitative analysis of phthalate (B1215562) metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterium-labeled (d4) internal standards. The use of isotopically labeled internal standards is crucial for correcting matrix effects and variations in sample preparation, thereby ensuring high accuracy and precision.[1]
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Phthalate metabolites in urine are often present as glucuronide conjugates, which require an enzymatic hydrolysis step to release the free metabolites for LC-MS/MS analysis.[2][3] Solid-phase extraction is then employed to clean up the sample and concentrate the analytes of interest.
Materials:
-
Human urine samples
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)[2][5]
-
Formic acid[6]
-
Methanol (B129727), acetonitrile (B52724), and ethyl acetate (HPLC grade)
-
d4-labeled internal standard mixture (e.g., d4-MEHP, d4-MBP)
-
SPE cartridges (e.g., C18)[6]
-
Glass tubes
-
Shaking water bath
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples and vortex to ensure homogeneity.[2][3]
-
Pipette 1.0 mL of urine into a glass tube.
-
Add 50 µL of the d4-labeled internal standard mixture.
-
Add 250 µL of ammonium acetate buffer (1 M, pH 6.5).[2]
-
Add 10 µL of β-glucuronidase solution.[4]
-
Vortex the mixture gently and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the metabolites.[2][3]
-
Stop the enzymatic reaction by adding 10 µL of formic acid.[6]
-
Condition an SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of water.[6]
-
Load the entire pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the phthalate metabolites with 2 mL of acetonitrile or ethyl acetate.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% acetic acid) for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[3][4]
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of phthalate metabolites (e.g., 150 mm × 2.1 mm, 2.7 µm).[3][7]
-
Mobile Phase A: 0.1% Acetic acid in water.[3]
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile.[3]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 10-20 µL.[3]
-
Column Temperature: 40°C.[3]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phthalate metabolites.[3][4]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
MRM Transitions: Specific precursor-to-product ion transitions for each phthalate metabolite and its corresponding d4-labeled internal standard must be determined and optimized.
Data Presentation
The following tables summarize typical quantitative data for the analysis of phthalate metabolites in urine using LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Phthalate Metabolites.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Mono-methyl phthalate (MMP) | - | 0.3 | [6] |
| Mono-ethyl phthalate (MEP) | - | 0.3 | [6] |
| Mono-n-butyl phthalate (MBP) | 0.08 - 0.15 | 1.0 | [4][6] |
| Mono-benzyl phthalate (MBzP) | - | 0.3 | [6] |
| Mono-2-ethylhexyl phthalate (MEHP) | 0.67 - 1.05 | 1.0 | [4][6] |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | 0.3 | - | [4] |
| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) | 0.4 | - | [4] |
Table 2: Accuracy and Precision Data.
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Phthalate Metabolites | 5 | 85-115 | <15 | <15 | [7] |
| Phthalate Metabolites | 10 | 85-115 | <15 | <15 | [7] |
| Phthalate Metabolites | 50 | 85-115 | <15 | <15 | [7] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for phthalate metabolite analysis in urine.
Signaling Pathway: Phthalate Disruption of PPAR Signaling
Phthalate metabolites, particularly monoesters, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and hormone signaling.[4][8] By binding to PPARs, phthalates can disrupt normal endocrine function.
Caption: Phthalate metabolite interference with PPAR signaling pathway.
References
- 1. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Phthalate Mixtures on Ovarian Folliculogenesis and Steroidogenesis [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in Phthalate GC-MS Analysis
This guide provides solutions to common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of phthalates, helping researchers, scientists, and drug development professionals achieve optimal peak shape and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: All peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?
A1: When all peaks exhibit tailing, the issue is typically physical or related to the overall system setup rather than a specific chemical interaction. Here are the most common culprits:
-
Improper Column Installation: An incorrectly installed column can create dead volume. Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in both the inlet and the detector.[1][2]
-
Leaks: A leak in the injection port, such as from a worn septum or a loose ferrule, can disrupt the carrier gas flow path and cause peak distortion.[1]
-
Column Contamination: Severe contamination of the stationary phase, particularly at the column inlet, can cause all peaks to tail.[1]
Q2: Only my phthalate (B1215562) peaks are tailing, while other non-polar compounds in the same run look fine. What should I investigate?
A2: This scenario points to a chemical interaction between the phthalates and the GC system. Consider the following:
-
Active Sites: Phthalates can interact with active sites, such as silanol (B1196071) groups, within the inlet liner or at the head of the column.[1] Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can often resolve this issue.[1][2]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion. While this often causes fronting, it can also contribute to tailing. Try diluting your sample.[1]
-
Solvent Mismatch: A significant difference in polarity between the sample solvent and the stationary phase can sometimes negatively affect peak shape.[1]
Peak Fronting
Q3: My phthalate peaks are showing significant fronting. What could be the cause?
A3: Peak fronting is most commonly caused by column overload. This occurs when the amount of analyte injected is too high for the column's capacity.
-
High Analyte Concentration: The most straightforward cause is that the sample is too concentrated. Dilute the sample and re-inject.[2]
-
Incorrect Injection Volume or Syringe: Double-check that the injection volume in your method matches the actual volume being injected and that the correct syringe is installed in the autosampler.[2]
-
Column Choice: Ensure the column's stationary phase film thickness is appropriate for your sample concentration. A thicker film can handle a higher sample load.[2]
Split Peaks
Q4: I am observing split peaks for my phthalate standards. What should I do?
A4: Split peaks can arise from several issues, from the sample introduction technique to the column itself.
-
Improper Column Installation: A poorly cut or improperly positioned column in the inlet is a frequent cause of peak splitting.[2]
-
Inlet and Liner Issues: Contamination or activity in the inlet liner can cause analytes to interact unevenly, leading to split peaks. Ensure you are using a clean, deactivated liner.
-
Incompatible Solvent and Initial Oven Temperature (Splitless Injection): In splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing. If the temperature is too high, it can cause peak splitting.[2] Additionally, a mismatch in polarity between the solvent and the stationary phase can also lead to this issue.[2]
-
Isomers: Some phthalate standards, such as Bis(4-methyl-2-pentyl)phthalate, may contain isomers that can appear as split or closely eluting peaks.[3] It is advisable to check the certificate of analysis for your standard.[3]
Carryover and Contamination
Q5: I am seeing phthalate peaks in my blank injections. How can I minimize carryover and background contamination?
A5: Phthalates are ubiquitous plasticizers, and contamination is a common challenge.
-
System Contamination: Phthalates can leach from various plastic components in the lab, including pipette tips, vials, and solvent bottle caps. Use glassware whenever possible and rinse with a suitable solvent.[1]
-
Injector Contamination: The injector is a common source of carryover. Regularly replace the septum and liner. A contaminated syringe can also introduce phthalates.
-
Sample Preparation: Solid-phase extraction (SPE) can help clean up samples and remove interfering substances.[1]
-
High-Boiling Phthalates: Higher molecular weight phthalates may not be fully eluted during a run and can appear in subsequent injections. A high-temperature bake-out of the column and inlet at the end of a sequence can help. A five-minute post-run at a high temperature can help prevent carryover.[4]
Data Presentation
Table 1: Typical GC-MS Conditions for Phthalate Analysis
| Parameter | Condition |
| Column | Agilent J&W DB-5MS (30 m x 0.250 mm x 0.25 µm) or similar 5-type phase[1][5] |
| Injection Mode | Splitless[1] |
| Injection Volume | 1 µL[1] |
| Injector Temperature | 250-280 °C[1][6] |
| Carrier Gas | Helium or Hydrogen[6][7] |
| Oven Program | Example: 90°C hold for 2 min, then ramp at 20°C/min to 275°C, hold for 18 min[8] |
| Transfer Line Temp. | 280-310 °C[7][8] |
| Ion Source Temp. | 230-250 °C[8][9] |
| MS Mode | Scan and/or Selected Ion Monitoring (SIM)[4] |
Note: These are example conditions and may require optimization for your specific application.
Experimental Protocols
Protocol 1: GC Inlet Maintenance
A clean and inert inlet is crucial for good peak shape in phthalate analysis.
-
Cool Down: Cool the injector to a safe temperature.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove Septum and Nut: Unscrew the septum nut and remove the old septum.
-
Remove Liner: Carefully remove the inlet liner with forceps.
-
Clean Inlet: Swab the inside of the inlet with a cotton swab dampened with an appropriate solvent (e.g., methanol, then acetone).
-
Install New Liner and O-ring: Place a new, deactivated liner and O-ring into the inlet.
-
Install New Septum: Place a new septum in the septum nut and tighten it (do not overtighten).
-
Restore Gas Flow and Heat: Turn the carrier gas back on, check for leaks, and heat the injector to the setpoint.
-
Conditioning: Allow the system to equilibrate before running samples.
Protocol 2: Column Conditioning
Properly conditioning a new GC column is essential for removing impurities and ensuring a stable baseline.
-
Install Column in Inlet: Install the column in the injector, but do not connect it to the detector.
-
Set Gas Flow: Set the carrier gas flow rate to the typical operating condition.
-
Purge Column: Purge the column with carrier gas at room temperature for 15-30 minutes to remove oxygen.
-
Temperature Program: Heat the oven to the column's maximum isothermal temperature (or 20-30°C above the highest temperature of your analytical method) and hold for 1-2 hours. Do not exceed the column's maximum temperature limit.
-
Cool Down and Connect: Cool the oven, connect the column to the detector, and heat the system to operating temperatures.
-
Equilibrate: Allow the system to fully equilibrate before analysis.
Visualizations
Caption: Troubleshooting workflow for peak tailing issues.
Caption: General troubleshooting for common peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Phthalate Esters - Chromatography Forum [chromforum.org]
- 4. fses.oregonstate.edu [fses.oregonstate.edu]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. peakscientific.com [peakscientific.com]
- 8. Phthalates tailling GCMS - Chromatography Forum [chromforum.org]
- 9. Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Transitions for Monobenzyl Phthalate-d4
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for Monobenzyl Phthalate-d4 (MBzP-d4) in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (MBzP-d4) is a deuterium-labeled version of Monobenzyl Phthalate (B1215562) (MBzP), a primary metabolite of the plasticizer Butyl Benzyl Phthalate (BBP).[1] In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), MBzP-d4 serves as an ideal internal standard (IS).[2] Because its chemical and physical properties are nearly identical to the native analyte (MBzP), it co-elutes and experiences similar ionization effects in the mass spectrometer. The key difference is its higher molecular weight due to the deuterium (B1214612) atoms, which allows the instrument to distinguish it from the non-labeled MBzP. This enables accurate quantification by correcting for variability during sample preparation and potential matrix effects that can suppress or enhance the signal.
Q2: What are the theoretical precursor and product ions for this compound?
The exact m/z values may vary slightly depending on the specific deuteration pattern of the standard and the instrument calibration. However, based on the fragmentation of the non-deuterated Monobenzyl Phthalate (MBzP), we can predict the likely transitions for MBzP-d4.
For Monobenzyl Phthalate (MBzP) in negative ionization mode, the precursor ion ([M-H]⁻) is m/z 255.0. A common product ion is m/z 182.9.
For This compound (MBzP-d4) , assuming the four deuterium atoms are on the benzene (B151609) ring of the phthalate moiety, the precursor ion ([M-H]⁻) would be m/z 259.0. The most abundant product ion may remain the same if the deuterium labels are not on the fragmented portion of the molecule.
It is crucial to confirm the exact precursor and product ions through experimental infusion of a standard solution of this compound.
Q3: How do I experimentally determine the optimal MRM transitions for this compound?
The optimization of MRM transitions is a critical step for achieving high sensitivity and specificity in your assay.[3] This is typically an iterative process performed for each specific compound and on each individual mass spectrometer. The general workflow involves:
-
Direct Infusion: A standard solution of this compound is continuously infused into the mass spectrometer.
-
Precursor Ion Identification: In full scan mode, the deprotonated molecule [M-H]⁻ is identified. For MBzP-d4, this would be expected around m/z 259.
-
Product Ion Identification: A product ion scan is then performed on the selected precursor ion. The collision energy is ramped to induce fragmentation and identify the most stable and abundant product ions.
-
Collision Energy Optimization: For the most intense and specific product ions, the collision energy (CE) is further optimized to maximize the signal intensity for each transition.
-
Cone Voltage/Declustering Potential Optimization: Other parameters like cone voltage or declustering potential should also be optimized to ensure efficient ion transmission.[3]
Q4: What are common issues encountered when optimizing MRM transitions for phthalates?
-
Contamination: Phthalates are ubiquitous in laboratory environments, often leaching from plasticware.[4] This can lead to high background signals and make it difficult to distinguish the analyte signal from noise. It is essential to use phthalate-free labware and high-purity solvents.
-
Ion Suppression: Complex biological matrices can contain compounds that co-elute with the analyte and interfere with its ionization, leading to a suppressed signal.[5] The use of an internal standard like MBzP-d4 helps to correct for this, but significant suppression can still impact sensitivity.
-
Poor Fragmentation: Some molecules are very stable and require higher collision energies to produce sufficient product ions. It is important to explore a wide range of collision energies during optimization.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal for MBzP-d4 | 1. Incorrect MRM transitions. 2. Inefficient ionization. 3. Instrument not properly tuned. 4. Degradation of the standard. | 1. Verify the precursor and product ions by direct infusion of a fresh standard. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 3. Perform instrument calibration and tuning. 4. Prepare a fresh stock solution of MBzP-d4. |
| High Background Noise | 1. Phthalate contamination from solvents, tubing, or sample containers. 2. Contaminated mobile phase. | 1. Use glass or polypropylene (B1209903) containers. 2. Flush the LC system thoroughly. 3. Prepare fresh, high-purity mobile phases. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase. 3. Sample solvent effects. | 1. Replace the analytical column. 2. Adjust the mobile phase composition (e.g., pH, organic content). 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Signal Intensity | 1. Ion suppression or enhancement from the matrix. 2. Inconsistent sample preparation. 3. Fluctuations in instrument performance. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Ensure precise and consistent pipetting and extraction steps. 3. Check for leaks in the LC system and ensure stable spray in the MS source. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions
Objective: To identify the precursor and most abundant product ions for this compound and to optimize the collision energy for each transition.
Materials:
-
This compound standard
-
HPLC-grade methanol (B129727) or acetonitrile
-
Syringe pump
-
Tandem mass spectrometer
Procedure:
-
Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Acquire a full scan spectrum to identify the deprotonated precursor ion ([M-H]⁻), expected around m/z 259.
-
Select the identified precursor ion and perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV) to identify the most abundant and stable product ions.
-
For the most promising precursor-product ion pairs, perform a more detailed optimization of the collision energy by acquiring data in MRM mode at discrete collision energy values (e.g., in 2 eV increments) to find the value that yields the maximum signal intensity.
-
Optimize other relevant MS parameters such as cone voltage or declustering potential in a similar manner.
Quantitative Data Summary
While specific optimized MRM parameters for this compound are instrument-dependent, the following table provides a starting point based on typical values for similar compounds and general fragmentation patterns of phthalates.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Monobenzyl Phthalate (MBzP) | 255.0 | 182.9 | 100-200 | 20-40 | 15-30 |
| 121.0 | 25-45 | ||||
| This compound (MBzP-d4) | 259.0 (Predicted) | 182.9 (Predicted) | 100-200 | To be optimized | To be optimized |
| 121.0 (Predicted) | To be optimized | To be optimized |
Note: These values are predictive and require experimental optimization on your specific instrument.
Visualizations
Caption: Workflow for MRM transition optimization for this compound.
Caption: Logical troubleshooting flow for signal issues with MBzP-d4.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Phthalate Contamination in Laboratory Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, troubleshooting, and mitigating phthalate (B1215562) contamination in laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are phthalates and why are they a problem in laboratory analysis?
Phthalates are a class of chemical compounds primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics. They are not chemically bound to the polymer matrix and can easily leach into solvents, samples, and the general laboratory environment.[1] This leaching can lead to significant background contamination in sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), resulting in inaccurate quantification and false-positive results. The most commonly detected background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) due to their widespread use.[1]
Q2: What are the most common sources of phthalate contamination in a laboratory setting?
Phthalate contamination is ubiquitous in the laboratory environment and can originate from numerous sources:
-
Laboratory Consumables: Many common laboratory items made of plastic are significant sources of phthalates. These include:
-
Pipette tips: Can release DEHP and Diisononyl phthalate (DINP).[2]
-
Plastic syringes: Can leach various phthalates.
-
Filter holders and syringe filters: Materials like Polytetrafluoroethylene (PTFE), regenerated cellulose (B213188), and cellulose acetate (B1210297) have been shown to leach Dimethyl phthalate (DMP), Dibutyl phthalate (DBP), and Diethylhexyl phthalate (DEHP).[2]
-
Parafilm®: Can leach DEHP.[2]
-
Tubing: Polyvinyl chloride (PVC) tubing is a major source of DEHP.
-
Vials and containers: Plastic vials and containers can leach phthalates into stored solvents and samples.
-
-
Solvents and Reagents: Even high-purity or HPLC-grade solvents can contain trace amounts of phthalates. Water from purification systems can also be a source if plastic components are used in the system.
-
Laboratory Gloves: Disposable gloves, particularly those made of vinyl (PVC), can contain high levels of phthalate plasticizers that can be transferred to solvents and samples upon contact.[1] Nitrile gloves are generally a safer alternative.
-
Laboratory Environment: The air and dust in the laboratory can contain phthalates that have off-gassed from building materials, flooring, furniture, and equipment. This can settle on surfaces and contaminate samples and glassware.
-
Instrumentation: Components within analytical instruments, such as plastic tubing and seals, can also be a source of phthalate contamination.
Q3: How can I minimize phthalate contamination from my solvents and reagents?
Minimizing contamination from liquids is a critical step in accurate analysis:
-
Use High-Purity Solvents: Purchase the highest grade of solvents available (e.g., "phthalate-free" or LC-MS grade). It is also advisable to test different lots or brands to find the cleanest options.
-
Avoid Plastic Containers: Whenever possible, use glass or stainless steel containers for storing and preparing all solutions and mobile phases.
-
Freshly Prepare Solutions: Prepare aqueous mobile phases and buffers daily to minimize the leaching of phthalates from container walls over time.
-
Run Solvent Blanks: Regularly analyze a blank of each solvent to monitor for any background contamination.
Q4: What is the best way to clean glassware to prevent phthalate contamination?
Proper glassware cleaning is essential. Here is a recommended procedure:
-
Initial Rinse: Rinse glassware three times with the solvent that was last used in it.
-
Detergent Wash: Wash thoroughly with a laboratory-grade, phosphate-free detergent in hot water.
-
Tap Water Rinse: Rinse multiple times with tap water.
-
Deionized Water Rinse: Rinse with deionized or distilled water.
-
Solvent Rinse: Rinse with high-purity, phthalate-free acetone (B3395972) or hexane.
-
Baking: Heat the glassware in a muffle furnace at 400°C for at least two hours.
Troubleshooting Guide: Identifying and Mitigating Phthalate Contamination
If you are observing persistent phthalate peaks in your blanks or samples, follow this troubleshooting guide to systematically identify and eliminate the source of contamination.
Step 1: Isolate the Source - Analyze Your Blank
Prepare a laboratory reagent blank by taking your solvent through the entire sample preparation procedure without adding the actual sample.
-
Observation: Phthalate peaks are present in the blank.
-
Implication: The contamination is coming from your solvents, reagents, consumables, or glassware. Proceed to Step 2.
-
Observation: The blank is clean, but phthalate peaks are present in your samples.
-
Implication: The contamination is likely originating from the sample matrix itself or from a source that only interacts with the sample. This is less common for solvent contamination issues.
Step 2: Evaluate Solvents and Reagents
-
Action: Directly inject a fresh sample of each solvent and reagent used in your procedure into the analytical instrument.
-
Observation: Phthalate peaks are detected.
-
Solution: The solvent or reagent is contaminated. Switch to a new, higher-purity lot or a different supplier. Consider purifying the solvent in-house if necessary.
Step 3: Assess Laboratory Consumables
-
Action: Prepare a blank, but systematically replace each plastic consumable with a glass or stainless steel alternative where possible. For example, use a glass syringe instead of a plastic one.
-
Observation: The phthalate peaks disappear when a specific plastic item is replaced.
-
Solution: The identified consumable is the source of contamination. Source certified phthalate-free alternatives. For items like pipette tips, consider pre-rinsing them with a clean solvent before use.
Step 4: Check Glassware Cleaning Procedures
-
Action: Re-clean all glassware using the rigorous protocol outlined in the FAQs. Prepare a new blank using this glassware.
-
Observation: The background phthalate levels are significantly reduced.
-
Solution: Your previous glassware cleaning procedure was insufficient. Implement the more rigorous cleaning protocol as a standard operating procedure.
Step 5: Consider Environmental Contamination
-
Action: Prepare a blank in a clean environment, such as a laminar flow hood, minimizing the exposure of solvents and samples to the laboratory air.
-
Observation: The phthalate contamination is reduced.
-
Solution: The laboratory air and dust are likely sources of contamination. Keep solvent bottles and sample vials covered as much as possible. Regularly clean laboratory surfaces.
Data Presentation: Phthalate Leaching from Laboratory Consumables
The following table summarizes quantitative data on the leaching of common phthalates from various laboratory materials into different solvents.
| Laboratory Consumable | Material | Phthalate | Leached Amount | Solvent | Reference |
| Pipette Tips | Polypropylene | DEHP | 0.36 µg/cm² | Acetonitrile/Methanol | [2] |
| Pipette Tips | Polypropylene | DINP | 0.86 µg/cm² | Acetonitrile/Methanol | [2] |
| Syringe Filter Holder | PTFE | DBP | 2.49 µg/cm² | Mobile Phase | [2] |
| Syringe Filter Holder | Regenerated Cellulose | DBP | 0.61 µg/cm² | Mobile Phase | [2] |
| Syringe Filter Holder | Cellulose Acetate | DMP | 5.85 µg/cm² | Mobile Phase | [2] |
| Parafilm® | Paraffin wax/Polyolefin | DEHP | up to 0.50 µg/cm² | Mobile Phase | [2] |
| PVC Gloves | PVC | DEHP | 21-41% (w/w) | Food Simulant | |
| Medical Tubing | PVC | DEHP | 122.95 ± 33.94 mg | Dialysis Fluid |
Experimental Protocols
Key Experiment: Quantification of Phthalates in Laboratory Solvents by GC-MS
This protocol provides a general framework for the analysis of phthalates in organic solvents. It should be adapted and validated for specific instrumentation and target analytes.
1. Sample Preparation
-
No extensive sample preparation is typically required for solvent analysis.
-
Directly transfer an aliquot of the solvent to be tested into a clean, baked glass autosampler vial.
-
Use a glass syringe for the transfer to avoid contamination.
-
Cap the vial with a PTFE-lined septum.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Agilent MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 280°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose characteristic ions for each target phthalate.
3. Calibration
-
Prepare a series of calibration standards of the target phthalates in a known clean solvent (e.g., iso-octane that has been tested and confirmed to be free of phthalates).
-
The concentration range should bracket the expected levels of contamination.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve for each phthalate by plotting the peak area against the concentration.
4. Quality Control
-
Laboratory Reagent Blank: Analyze a blank with every batch of samples to monitor for background contamination.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically throughout the analytical run to ensure instrument stability.
Mandatory Visualizations
Caption: Common sources and pathways of phthalate contamination in laboratory solvents.
Caption: A logical workflow for troubleshooting phthalate contamination in the laboratory.
References
Technical Support Center: Phthalate Contamination Control in Laboratory Glassware
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phthalate (B1215562) contamination originating from laboratory glassware.
Troubleshooting Guide: Persistent Phthalate Contamination
Issue: You are observing persistent phthalate peaks in your analytical blanks despite routine glassware cleaning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent phthalate contamination.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of phthalate contamination in a laboratory setting?
A1: Phthalates are ubiquitous plasticizers that can leach from a wide variety of common laboratory items.[1][2] Key sources include:
-
Plastic Consumables: Pipette tips, plastic syringes, filter holders, and plastic tubing are significant sources of phthalate leaching.[3][4][5]
-
Solvents: Solvents such as methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain phthalate impurities.[1] It is crucial to use high-purity, phthalate-free solvents.
-
Laboratory Environment: Phthalates are present in flooring materials, paints, adhesives, and even the air and dust within the lab, which can contaminate glassware surfaces.[1][2]
-
Deionized (DI) Water Systems: Plastic tanks and tubing in DI water systems can leach phthalates into the water supply.[1]
-
Personal Protective Equipment (PPE): Some disposable gloves, particularly those made from soft PVC (vinyl), can be a source of contamination.[6]
Q2: Why is it critical to use a specific cleaning protocol for removing phthalates from glassware?
A2: Phthalates are organic compounds that can adhere strongly to glass surfaces and may not be effectively removed by standard washing procedures. A specialized, multi-step cleaning protocol is necessary to ensure the complete removal of these residues to levels that will not interfere with sensitive analytical methods.[7] The protocol should be designed to dissolve and remove organic residues, followed by steps to eliminate any remaining traces.
Q3: Can I use any laboratory detergent to clean my glassware?
A3: It is recommended to use a phosphate-free laboratory-grade detergent.[7][8] Household detergents should be avoided as they may contain additives that can interfere with your experiments.[9] The detergent wash should be followed by thorough rinsing with tap water and then deionized water to remove all detergent residues.[7]
Q4: What is the most effective solvent rinsing sequence for removing phthalates?
A4: After washing and rinsing with water, a sequence of solvent rinses is highly effective. A common and recommended procedure is to rinse the glassware three times with high-purity acetone, followed by three rinses with high-purity hexane (B92381).[7] These solvents effectively dissolve and remove residual phthalates.
Q5: Is baking the glassware necessary, and at what temperature and duration?
A5: Yes, baking the glassware in a muffle furnace is a critical step for removing trace amounts of phthalates and other organic contaminants.[7] The recommended procedure is to bake the glassware at 450°C for a minimum of 2 hours.[7] For new glassware, a preliminary rinse with methylene chloride followed by heating is advised to remove any manufacturing residues.[7]
Q6: How should I store my glassware after cleaning to prevent re-contamination?
A6: After baking and allowing the glassware to cool, immediately cover the openings with pre-cleaned aluminum foil.[7] Store the glassware in a clean, dust-free cabinet or a designated area away from potential sources of phthalate contamination.[7]
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
This protocol outlines a comprehensive procedure for cleaning laboratory glassware to minimize background phthalate contamination.
Methodology:
Caption: Recommended glassware cleaning workflow for phthalate removal.
-
Pre-rinse: Immediately after use, rinse the glassware three times with the solvent that was last used in it.[7]
-
Washing: Wash the glassware thoroughly with a warm solution of a phosphate-free laboratory detergent. Use appropriate brushes to scrub all surfaces.[7]
-
Tap Water Rinse: Rinse the glassware extensively with hot, running tap water to remove all traces of detergent.[7]
-
Deionized Water Rinse: Rinse the glassware three to five times with deionized water.[7]
-
Solvent Rinse: Rinse the glassware three times with high-purity, phthalate-free acetone, followed by three rinses with high-purity, phthalate-free hexane.[7]
-
Drying and Baking: Allow the glassware to air dry in a clean environment. Once dry, place the glassware in a muffle furnace and bake at 450°C for at least 2 hours.[7]
-
Storage: After the glassware has cooled to room temperature, cover all openings with pre-cleaned aluminum foil and store it in a designated clean, dust-free cabinet.[7]
Protocol 2: Validation of Glassware Cleaning Procedure
This protocol provides a method to validate the effectiveness of your glassware cleaning procedure in removing phthalate contamination.
Methodology:
-
Spiking: Select a representative piece of clean glassware and spike it with a known concentration of a standard phthalate solution (e.g., DEHP in hexane).
-
Drying: Allow the solvent to evaporate completely, leaving a known amount of phthalate residue on the glassware surface.
-
Cleaning: Perform the complete glassware cleaning protocol as described in Protocol 1.
-
Extraction: After cleaning, rinse the glassware with a known volume of high-purity hexane to extract any residual phthalates.
-
Analysis: Analyze the hexane rinse solution using a sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the amount of remaining phthalate.
-
Evaluation: Compare the amount of residual phthalate to the initial spiked amount to calculate the cleaning efficiency. The residual amount should be below the detection limit of your analytical method or a pre-defined acceptable level.
-
Blank Analysis: Concurrently, run a "blank" piece of glassware that has been through the same cleaning procedure without being spiked. This will serve as a control to ensure that the cleaning process itself does not introduce contamination.
Quantitative Data
The following table summarizes data on phthalate leaching from various laboratory consumables, highlighting the importance of selecting appropriate materials to minimize contamination.
| Laboratory Consumable | Phthalate Detected | Maximum Leaching (µg/cm²) | Solvent/Mobile Phase |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 | Not Specified |
| Diisononyl phthalate (DINP) | 0.86 | Not Specified | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 | Mobile Phase |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 | Mobile Phase |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 | Mobile Phase |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | Not Specified |
Data sourced from a study on phthalate contamination from common laboratory equipment.[3][4][5][10]
References
- 1. biotage.com [biotage.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. research.thea.ie [research.thea.ie]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. research.tus.ie [research.tus.ie]
Technical Support Center: Resolving Isomeric Phthalate Separation in Chromatography
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of isomeric phthalates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating phthalate (B1215562) isomers?
The primary challenge in separating phthalate isomers lies in their similar chemical structures and physicochemical properties, which often results in co-elution or poor resolution.[1] Phthalates are esters of phthalic acid, and isomers can possess the same molecular weight and similar hydrophobicity, making their differentiation with standard chromatographic methods difficult.[1] High-molecular-weight phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are particularly challenging to resolve as they exist as complex mixtures of isomers.[1][2]
Q2: Which chromatographic column is best suited for phthalate isomer separation?
The choice of column is critical for achieving adequate separation of phthalate isomers.
-
For High-Performance Liquid Chromatography (HPLC): While a standard C18 column is widely used, a Phenyl-Hexyl stationary phase often provides superior resolution for challenging phthalate isomer separations.[1] The phenyl phase introduces alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of structurally similar isomers.[1]
-
For Gas Chromatography (GC): Rtx-440 and Rxi-XLB columns are often recommended for GC-MS analysis of phthalates due to their ability to provide good resolution and fast analysis times.[3][4] For GC-ECD applications, a dual column setup with Rtx-440 and Rxi-35Sil MS columns can be effective.[3]
Q3: How can I optimize my mobile phase to improve the resolution of phthalate isomers in HPLC?
Mobile phase optimization is a critical step for enhancing the resolution of phthalate isomers.[1] Key strategies include:
-
Solvent Selection: The most common mobile phases for phthalate analysis are mixtures of water with acetonitrile (B52724) or methanol (B129727).[1] Acetonitrile often provides better resolution and lower backpressure compared to methanol.[1]
-
Gradient Elution: For complex mixtures of phthalates with a wide range of polarities, a gradient elution is generally more effective than an isocratic one.[1][5] A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the separation of closely eluting isomers.[1]
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase, which can be adjusted to optimize separation.[6]
Q4: Can temperature be used to improve the separation of phthalate isomers?
Yes, adjusting the column temperature can be a useful tool for improving separation. Temperature can alter the interactions between the analytes and the stationary phase, which can, in some cases, improve the resolution of co-eluting peaks.[1] It is recommended to experiment with temperatures in the range of 30-50°C to determine the optimal condition for a specific separation.[1][7]
Q5: What is the typical elution order for phthalate isomers in reversed-phase HPLC?
In reversed-phase HPLC, less polar compounds are retained longer on the nonpolar stationary phase and thus elute later. The polarity of phthalates generally decreases as the length of the alkyl chain increases.[1] Consequently, the elution order typically proceeds from smaller, more polar phthalates to larger, less polar ones. A general elution order for common phthalates is as follows:
-
Dimethyl phthalate (DMP)
-
Diethyl phthalate (DEP)
-
Dipropyl phthalate (DPP)
-
Dibutyl phthalate (DBP)
-
Benzylbutyl phthalate (BBP)
-
bis(2-Ethylhexyl) phthalate (DEHP)
-
Di-n-octyl phthalate (DNOP)[1]
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution
-
Symptoms: Peaks are not baseline separated, two or more isomers elute as a single broad peak, and there is inconsistent peak integration and quantification.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of phthalate isomers.
Issue 2: Peak Tailing or Fronting
-
Symptoms: Asymmetrical peaks, with a gradual decline (tailing) or a sharp drop-off (fronting).
-
Solutions:
-
Peak Tailing:
-
Secondary Interactions: If using a silica-based column, residual silanol (B1196071) groups can interact with polar analytes. Using a lower pH mobile phase or adding a competing base can help mitigate this.
-
Sample Overload: Reduce the concentration of the injected sample.
-
Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.[1]
-
Mismatched Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.[1]
-
-
Peak Fronting:
-
Sample Solvent Stronger than Mobile Phase: Use the mobile phase as the injection solvent.
-
Sample Overload: Decrease the sample concentration or injection volume.
-
-
Issue 3: Fluctuating Retention Times
-
Symptoms: Inconsistent elution times for the same analyte across multiple runs.
-
Solutions:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with 10-20 column volumes of the initial mobile phase before each injection.[8]
-
Mobile Phase Composition: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.[8]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[8]
-
System Leaks: Check for leaks in the pump, injector, and fittings.[8]
-
Data Presentation
Table 1: GC-MS Retention Times for a Selection of Phthalates on Various Columns.
| Peak No. | Analyte | Rtx-440 (min) | Rxi-XLB (min) | Rxi-5ms (min) | Rtx-50 (min) | Rxi-35Sil MS (min) |
| 6 | bis(2-Methoxyethyl) phthalate | 15.864 | 15.228 | 14.881 | 16.574 | 16.307 |
| 7 | bis(4-Methyl-2-pentyl) phthalate isomer 1 | 16.275 | 15.485 | 15.045 | 16.883 | 16.230 |
| 8 | bis(4-Methyl-2-pentyl) phthalate isomer 2 | 16.353 | 15.556 | 15.110 | 16.967 | 16.297 |
| 9 | bis(2-Ethoxyethyl) phthalate | 17.585 | 16.746 | 16.309 | 18.309 | 18.053 |
| 10 | Di-n-pentyl phthalate | 17.766 | 16.790 | 16.298 | 18.397 | 17.917 |
| 12 | Butyl benzyl (B1604629) phthalate | 20.334 | 18.995 | 18.337 | 21.056 | 20.250 |
| 13 | Hexyl-2-ethylhexyl phthalate | 21.235 | 19.805 | 19.057 | 21.921 | 20.781 |
| 14 | bis(2-Butoxyethyl) phthalate | 21.849 | 20.459 | 19.800 | 22.846 | 22.257 |
| 15 | bis(2-Ethylhexyl) phthalate | 21.907 | 20.312 | 19.497 | 22.784 | 22.428 |
Data adapted from Restek application note comparing GC stationary phase performance.[3]
Experimental Protocols
1. HPLC-UV Method for Phthalate Determination
This protocol provides a general framework for the analysis of phthalates using HPLC with UV detection.
-
Sample Preparation (from Plastic Matrix):
-
Weigh approximately 0.05 g of the crushed plastic sample into a glass vial.
-
Dissolve the sample in 5 mL of tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by adding 10 mL of methanol and cool the mixture for 1 hour.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a composition of 50% B, increasing linearly to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
2. GC-MS Method for Phthalate Analysis
This protocol is a starting point for the GC-MS analysis of a broad range of phthalates.
-
Sample Preparation: A suitable extraction method such as liquid-liquid extraction with a solvent like n-hexane should be employed, followed by concentration of the extract.
-
Chromatographic Conditions:
-
Column: Rtx-440, 30 m x 0.25 mm ID, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp to 220°C at 20°C/min, then ramp to 320°C at 5°C/min and hold for 5 minutes.
-
Injector: Splitless mode at 280°C
-
MS Conditions:
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Scan Range: 50-550 amu
-
-
Caption: Key parameters influencing the chromatographic separation of phthalates.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. restek.com [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. opus.govst.edu [opus.govst.edu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Dealing with matrix effects in phthalate analysis of food samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of phthalates in food samples.
Troubleshooting Guides
Question: I am observing significant signal suppression or enhancement for my phthalate (B1215562) standards when analyzing a complex food matrix. What are the potential causes and how can I mitigate this?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in the analysis of trace contaminants like phthalates in complex food samples.[1] This phenomenon arises from co-eluting matrix components that interfere with the ionization of the target analytes in the mass spectrometer source.[1]
Potential Causes:
-
Ionization Competition: Co-eluting matrix components can compete with phthalates for ionization, leading to a decrease in the analyte signal (suppression).
-
Ionization Enhancement: In some cases, matrix components can enhance the ionization efficiency of the analytes, resulting in an artificially high signal (enhancement).
-
High Fat Content: Fatty foods are particularly challenging as lipids can cause significant matrix effects.[2] Phthalates are lipophilic and tend to co-extract with fats.[2]
-
Complex Food Composition: Foods rich in proteins, carbohydrates, and pigments can also contribute to matrix effects.
Mitigation Strategies:
-
Sample Preparation and Cleanup: The most effective way to combat matrix effects is to remove interfering components before instrumental analysis. Various techniques can be employed:
-
Liquid-Liquid Extraction (LLE): A fundamental technique used to separate phthalates from the sample matrix using immiscible solvents.[3][4]
-
Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain either the analytes or the interferences, allowing for their separation.[5][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for its simplicity and effectiveness in cleaning up a wide variety of food matrices.[7][8][9][10] It involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.
-
Gel Permeation Chromatography (GPC): Particularly useful for high-fat samples to remove large molecules like lipids.[11]
-
-
Instrumental Approaches:
-
Chromatographic Separation: Optimizing the gas chromatography (GC) or liquid chromatography (LC) method to separate phthalates from interfering matrix components is crucial.[12]
-
Mass Spectrometry (MS) Detection: Using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can significantly improve selectivity and reduce the impact of matrix interferences.
-
-
Calibration Strategies:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[12] This helps to compensate for matrix effects as the standards and samples will experience similar signal suppression or enhancement.
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects.[4][12] It involves adding a known amount of a stable isotope-labeled analog of the target phthalate to the sample before extraction. The labeled standard co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate quantification based on the ratio of the native to the labeled compound.
-
Question: My analytical results show inconsistent recoveries for different phthalates in the same food sample. What could be the reason for this variability?
Answer:
Inconsistent recoveries of different phthalates can be attributed to a combination of factors related to their physicochemical properties and the analytical method employed.
Potential Causes:
-
Varying Polarity and Volatility: Phthalates encompass a range of compounds with different polarities and volatilities. The efficiency of the extraction and cleanup steps may vary for different phthalates. For instance, a method optimized for less polar phthalates might result in lower recoveries for more polar ones.
-
Sample Preparation Inefficiencies: The chosen sample preparation method may not be equally effective for all phthalates. For example, the sorbent used in SPE might have a stronger affinity for certain phthalates over others.
-
Matrix Interactions: Different phthalates may interact differently with the food matrix components. Some may bind more strongly to proteins or fats, making their extraction more challenging.
-
Contamination: Phthalates are ubiquitous in laboratory environments, and contamination can lead to artificially high and variable results, especially for commonly found phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP).[11]
Troubleshooting Steps:
-
Method Optimization: Re-evaluate and optimize your sample preparation method. This may involve testing different extraction solvents, sorbents for SPE, or cleanup procedures.
-
Use of Internal Standards: Employing a range of stable isotope-labeled internal standards corresponding to different phthalates can help to correct for analyte-specific losses during sample preparation and analysis.
-
Thorough Homogenization: Ensure that the food sample is thoroughly homogenized before taking a subsample for extraction to ensure representativeness.[11]
-
Blank Contamination Check: Regularly analyze procedural blanks to monitor for and identify sources of contamination.[4][11] Take stringent measures to minimize contamination, such as using phthalate-free labware and solvents.[11][13]
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it commonly used for phthalate analysis in food?
A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained widespread use in the analysis of pesticides and other contaminants in food.[7][8][9][10] It involves a two-step process:
-
Extraction: The homogenized food sample is extracted with a solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is then mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences) to clean up the sample.
QuEChERS is popular for phthalate analysis because it is a simple, rapid, and effective method for a wide range of food matrices, including those with high fat and water content.[7][8][9][10]
Q2: How do I choose the right internal standard for my phthalate analysis?
A2: The ideal internal standard is a stable isotope-labeled analog of the target analyte.[4][12] For example, when analyzing for Di(2-ethylhexyl) phthalate (DEHP), the use of DEHP-d4 (deuterated DEHP) is recommended. These labeled compounds have nearly identical chemical and physical properties to their native counterparts, meaning they will behave similarly during extraction, cleanup, and chromatographic analysis.[12] This allows for accurate correction of both matrix effects and variations in sample preparation. If a labeled analog is not available for every target phthalate, a representative labeled compound with similar properties can be used.
Q3: Can I use a solvent-based calibration curve for quantifying phthalates in food samples?
A3: Using a solvent-based calibration curve for quantifying phthalates in food samples is generally not recommended due to the high probability of matrix effects. Matrix components can significantly alter the instrument's response to the analytes, leading to inaccurate quantification (either underestimation or overestimation). To obtain reliable results, it is crucial to use either matrix-matched calibration or stable isotope dilution analysis.[12]
Q4: What are some common sources of phthalate contamination in the laboratory and how can I minimize them?
A4: Phthalates are pervasive in laboratory environments, and contamination is a major concern in trace-level analysis.[3][11] Common sources of contamination include:
-
Plastic labware (e.g., pipette tips, centrifuge tubes, sample containers)[13]
-
Solvents and reagents
-
Septa of vials
-
Tubing in analytical instruments
-
Indoor air and dust
To minimize contamination:
-
Use glassware whenever possible and ensure it is scrupulously cleaned.[13] This can involve rinsing with high-purity solvents or baking at high temperatures.[11]
-
Use phthalate-free solvents and reagents.
-
Analyze procedural blanks with every batch of samples to monitor for contamination.[4][11]
-
Work in a clean environment, such as a laminar flow hood, to reduce airborne contamination.
-
Minimize the use of plastic materials throughout the entire analytical procedure.[11][13]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phthalate Analysis in Food
| Technique | Principle | Advantages | Disadvantages | Typical Recoveries (%) |
| LLE | Partitioning between two immiscible liquids | Simple, low cost | Large solvent consumption, can be time-consuming, may form emulsions | 70-110 |
| SPE | Selective retention on a solid sorbent | High selectivity, good cleanup, automation possible | Can be more expensive, requires method development | 80-120 |
| QuEChERS | Salting-out extraction and d-SPE cleanup | Fast, easy, low solvent use, effective for many matrices | May not be suitable for all matrices without modification | 85-115[7][9][10] |
| GPC | Size exclusion chromatography | Excellent for removing high molecular weight interferences (e.g., lipids) | Requires specialized equipment, can be slow | 80-110 |
Table 2: Performance Data for GC-MS/MS Analysis of Phthalates in a Cereal Matrix using a Modified QuEChERS Method
| Phthalate | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Dimethyl phthalate (DMP) | 0.06 | 95.2 | 5.1 |
| Diethyl phthalate (DEP) | 0.06 | 98.7 | 4.3 |
| Di-n-butyl phthalate (DBP) | 0.06 | 102.1 | 3.8 |
| Benzyl butyl phthalate (BBP) | 0.06 | 99.5 | 4.5 |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.06 | 105.3 | 6.2 |
| Di-n-octyl phthalate (DNOP) | 0.06 | 101.8 | 5.5 |
| Data is illustrative and based on typical performance characteristics. |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Phthalate Analysis in a Solid Food Matrix (e.g., Cereal)
-
Sample Homogenization: Homogenize a representative portion of the food sample to a fine powder or paste.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
If using, add the internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for GC-MS or LC-MS analysis.
-
Mandatory Visualization
Caption: Workflow for Phthalate Analysis using QuEChERS and GC-MS/MS.
Caption: Troubleshooting Logic for Inaccurate Phthalate Analysis Results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a QuEChERS-Based Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analysis of Phthalate Esters in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
Selecting the right GC column for phthalate isomer separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) column for phthalate (B1215562) isomer separation. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during analysis.
Troubleshooting Guide: Common Issues in Phthalate Isomer Separation
Encountering issues during the GC analysis of phthalate isomers is common due to their structural similarities. This guide provides solutions to frequently observed problems.
| Symptom | Possible Causes | Recommended Solutions |
| Poor Resolution / Co-elution of Isomers | Inappropriate stationary phase selectivity for the target isomers. | Select a column with a different stationary phase chemistry. For example, if a non-polar 5-type column (e.g., HP-5ms) shows co-elution, consider a more polar phase like a 50-type or a specialized phase like Rtx-440 or Rxi-XLB which have demonstrated good separation for many phthalates.[1] |
| GC oven temperature program is not optimized (e.g., ramp rate is too fast). | Optimize the temperature program. A slower ramp rate (e.g., 10-20°C/min) can improve the separation of closely eluting isomers.[2] | |
| Carrier gas flow rate is not optimal. | Ensure the carrier gas flow rate is set to the optimal linear velocity for the chosen carrier gas (e.g., Helium or Hydrogen) to maximize column efficiency.[2] | |
| Column dimensions (length, internal diameter) are not suitable. | Consider using a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve resolution.[2] | |
| Peak Tailing | Presence of active sites in the GC inlet liner or on the column. | Use a deactivated (silanized) inlet liner to minimize interactions.[2][3] If the column is old, active sites may have developed; consider replacing it. |
| Contamination in the GC system (e.g., inlet, column, syringe). | Perform regular maintenance, including cleaning the inlet, baking the column according to the manufacturer's instructions, and using high-quality, clean consumables.[2] | |
| Incompatible solvent or sample matrix. | Ensure the sample solvent is compatible with the stationary phase.[3] | |
| Broad, Unresolved Peaks for High Molecular Weight Phthalates (e.g., DiNP, DiDP) | Sub-optimal temperature program. | A slower temperature ramp is often necessary for these complex mixtures of isomers.[2] The final oven temperature should be high enough to ensure elution.[2] |
| Inappropriate GC column phase or dimensions. | A column with a thinner film thickness is often recommended for high-boiling point compounds like high-molecular-weight phthalates.[4][5] | |
| Disappearance or Reduced Intensity of Peaks | Analyte degradation in the injector. | Optimize the injector temperature. While a high temperature can aid volatilization, it can also cause degradation of thermally labile phthalates. |
| Leaks in the GC system. | Check for leaks at the septum, ferrules, and other connections.[3][6] | |
| Standard instability. | Ensure proper storage of standards, protecting them from light and temperature fluctuations.[6] Prepare fresh dilutions regularly. | |
| High Background / Ghost Peaks | Contamination from the laboratory environment or consumables. | Phthalates are ubiquitous plasticizers and can contaminate samples from various sources. Use phthalate-free consumables and minimize exposure of samples and solvents to plastic materials. Adsorption of phthalates from lab air onto the syringe needle can be a source of contamination.[7] |
| Septum bleed. | Use low-bleed septa and condition them properly.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a GC column for phthalate isomer separation?
A1: The most critical factor is the stationary phase . The polarity and specific chemistry of the stationary phase will determine its selectivity towards different phthalate isomers. Other important factors include column dimensions (internal diameter, length, and film thickness) and the overall inertness of the column to prevent peak tailing.[4][5][8]
Q2: Which stationary phases are most commonly recommended for phthalate analysis?
A2: The most commonly employed GC columns for phthalate analysis, in descending order of popularity, are 5-type (e.g., 5% phenyl-methylpolysiloxane), XLB-type, 35-type, 17-type, and 50-type phases.[1] For challenging separations, specialized phases like the Rtx-440 and Rxi-XLB have shown excellent performance in resolving a wide range of phthalates, including regulated ones.[1][9]
Q3: How do I choose the right column dimensions (I.D., length, film thickness)?
A3:
-
Internal Diameter (I.D.): 0.25 mm I.D. columns offer a good balance between efficiency and sample capacity for most applications.[4] For higher resolution of complex mixtures, a smaller I.D. (e.g., 0.18 mm) can be used.[10]
-
Length: A 30 m column is a common starting point. Longer columns (e.g., 60 m) provide higher resolution but result in longer analysis times.[11]
-
Film Thickness: For high molecular weight phthalates, a thinner film (e.g., 0.18 µm, 0.25 µm) is recommended to allow for elution at lower temperatures and reduce analysis time.[4][5]
Q4: Can I use hydrogen as a carrier gas for phthalate analysis?
A4: Yes, hydrogen can be used as a carrier gas and offers the advantage of faster analysis times. However, it is a reactive gas, which can potentially cause in-source reactions in the mass spectrometer. It is crucial to use a GC-MS system designed for or adapted to hydrogen use, for instance, with a specific ion source like the Agilent HydroInert source, and to use high-purity hydrogen.[10]
Q5: Why is GC-MS the preferred technique for phthalate analysis?
A5: GC-MS is widely used because it combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] This is particularly important for phthalate analysis because many isomers have similar structures and can be difficult to identify based on retention time alone. The mass spectrometer provides spectral information that aids in positive identification. A common characteristic ion for many phthalates is m/z 149, which corresponds to the phthalic anhydride (B1165640) ion.[1][12]
Experimental Protocol: GC-MS Analysis of Phthalate Esters
This protocol provides a starting point for the analysis of a broad range of phthalate esters. Optimization may be required based on the specific isomers of interest and the sample matrix.
Sample Preparation:
A generic sample preparation for solid samples involves solvent extraction. For example, for plastics, a sample can be dissolved in a solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer with a non-solvent like methanol. The supernatant containing the phthalates is then filtered before injection.[13]
GC-MS Parameters:
The following table outlines typical GC-MS parameters for phthalate analysis. These are based on a common setup and should be adapted as needed.
| Parameter | Value | Notes |
| GC System | Agilent GC-MS or equivalent | |
| Column | Rtx-440 or Rxi-XLB, 30 m x 0.25 mm ID, 0.25 µm film thickness | These columns have shown excellent performance for a wide range of phthalates.[1] |
| Injection Mode | Splitless | To maximize the transfer of analytes onto the column. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 280 °C | [14] |
| Carrier Gas | Helium | At a constant flow rate of 1.0 - 1.5 mL/min. |
| Oven Program | Initial: 80°C, hold for 1 min | This is a starting point and should be optimized. |
| Ramp 1: 20°C/min to 210°C | [14] | |
| Ramp 2: 10°C/min to 215°C | [14] | |
| Ramp 3: 30°C/min to 300°C, hold for 5 min | [14] | |
| MS System | Quadrupole or Ion Trap MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [14] |
| Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Acquisition Mode | Full Scan (e.g., m/z 45-450) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification, while SIM provides higher sensitivity for quantification. The ion at m/z 149 is a key quantifier for many phthalates.[1][12] |
Column Performance Comparison
The choice of stationary phase is crucial for resolving phthalate isomers. The table below summarizes the performance of different stationary phases for the separation of a standard mixture of phthalates. Co-eluting pairs are noted where resolution (Rs) is less than 1.5.
| Stationary Phase Type | Example Column | Key Separation Characteristics | Common Co-elutions |
| Mid-polarity, proprietary phase | Rtx-440 | Provides baseline separation for many EPA and EU regulated phthalates.[1] | Bis[4-methyl-2-pentyl] phthalate isomers may not be resolved.[1] |
| Low-polarity, proprietary phase | Rxi-XLB | Offers good overall separation and is recommended for phthalate analysis.[1][9] | Bis[4-methyl-2-pentyl] phthalate isomers may not be resolved.[1] |
| 5% Phenyl-methylpolysiloxane | Rxi-5ms | A common, general-purpose phase. | May co-elute bis(2-ethylhexyl) phthalate and dicyclohexyl phthalate.[1] |
| 50% Phenyl-methylpolysiloxane | Rtx-50 | Higher polarity than a 5-type phase. | May co-elute bis(2-ethylhexyl) phthalate and butyl benzyl (B1604629) phthalate.[1] |
| 35% Phenyl-methylpolysiloxane | Rxi-35Sil MS | Shows different elution orders for some phthalate pairs compared to other phases.[1] | Provides good separation for many regulated phthalates.[1] |
Logical Workflow for GC Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate GC column and optimizing the method for phthalate isomer separation.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trajanscimed.com [trajanscimed.com]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]
Technical Support Center: Preventing Contamination from Plastic Labware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and resolve contamination issues arising from plastic labware during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of contaminants that can leach from plastic labware?
A1: Plastic labware can be a source of several types of contaminants that can interfere with experimental results. These are broadly categorized as:
-
Chemical Contaminants: These are substances that migrate from the plastic into your sample.
-
Leachables: Compounds that migrate under normal experimental conditions. Examples include:
-
Slip agents: Added to reduce friction, such as oleamide (B13806) and erucamide.
-
Plasticizers: Used to increase flexibility, with phthalates (e.g., DEHP, DBP) being a common example.[1][2][3][4]
-
Antioxidants: Prevent degradation of the plastic.
-
Biocides: Added to inhibit microbial growth on the plastic surface.[5]
-
-
Extractables: Compounds that are extracted from the plastic under harsh conditions, such as the presence of strong organic solvents or high temperatures.[8][9][10][11] Leachables are typically a subset of extractables.[8][10]
-
-
Biological Contaminants:
-
Particulate Contaminants:
Q2: How can I choose the right plastic labware to minimize contamination risk?
A2: Selecting the appropriate plasticware is a critical first step in preventing contamination.
-
Material Compatibility: Ensure the plastic is chemically resistant to the solvents and reagents you are using.[13] For example, polystyrene is not suitable for use with organic solvents.[20]
-
Quality and Certification: Opt for high-quality, virgin polypropylene (B1209903) (PP) or other appropriate polymers.[21] Look for labware that is certified free of common contaminants like DNase, RNase, pyrogens, and specific leachables.[21][22]
-
Application-Specific Labware: Use plastics designed for your specific application. For instance, low-retention plastics are ideal for working with viscous samples or precious reagents to ensure complete transfer. For PCR and qPCR, use thin-walled tubes that provide optimal heat transfer.[23]
-
Consider Single-Use vs. Reusable: Disposable, single-use labware can significantly reduce the risk of cross-contamination between samples.[23] For reusable plastics, ensure you have a validated cleaning protocol.
Q3: What are the best practices for handling and storing plastic labware to prevent contamination?
A3: Proper handling and storage are crucial for maintaining the integrity of your plastic labware.
-
Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching other surfaces.[24] Be mindful that lotions and perfumes can be a source of contamination.[19]
-
Clean Workspace: Work in a clean and organized environment. Wipe down surfaces with an appropriate disinfectant before and after use.[24]
-
Storage: Store plasticware in a clean, dry environment, away from direct sunlight which can degrade some plastics.[22] Keep packaging sealed until use to prevent exposure to airborne contaminants.[24]
-
First-In, First-Out (FIFO): Use a FIFO inventory system to ensure that older stock is used first.[22]
Troubleshooting Guides
Issue 1: Inconsistent or Failed PCR/qPCR Results
Symptoms:
Possible Causes Related to Plasticware:
-
Leachable Inhibition: Chemicals leaching from the plastic (e.g., slip agents, plasticizers) can inhibit DNA polymerase activity.[21]
-
Nucleic Acid Contamination: The plasticware may be contaminated with DNA or RNA, leading to false positives.
-
Poor Fit and Evaporation: Ill-fitting tubes or plates in the thermal cycler can lead to sample evaporation and poor heat transfer, affecting reaction efficiency.[23]
-
Suboptimal Plastic Material: Thick-walled or non-uniform plastic can hinder efficient heat transfer.[23]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PCR/qPCR issues related to plasticware.
Issue 2: Unexpected Results in Cell-Based Assays
Symptoms:
-
Changes in cell morphology.
-
Reduced cell viability or proliferation.
-
Alterations in cellular signaling pathways or gene expression.
-
Cloudy media or visible microbial growth.
Possible Causes Related to Plasticware:
-
Bioactive Leachables: Compounds like oleamide or phthalates can mimic or interfere with endogenous signaling molecules, affecting cellular processes.[5]
-
Microbial Contamination: Bacteria, fungi, or mycoplasma introduced from non-sterile plasticware can impact cell health.[13][14]
-
Chemical Contamination from Cleaning: Residual detergents or acids from cleaning procedures can be cytotoxic.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell-based assay issues.
Quantitative Data on Leachables
The following tables summarize quantitative data on common leachables from plastic labware. These values can vary significantly based on the manufacturer, plastic resin, solvent, temperature, and contact time.
Table 1: Leachables from Polypropylene Microcentrifuge Tubes
| Leachable Compound Class | Leaching Condition | Concentration Range | Reference |
| Antistatic Agents | Water incubation | 1,400 - 23,000 µg/L | [6][7] |
| Nucleating Agents/Clarifiers | Water incubation | Up to 31,050 µg/L (total non-volatile organics) | [6][7] |
| Antioxidants/Processing Stabilizers | Exhaustive extraction with organic solvent | 385 - 1,525 mg/kg | [6][7] |
| Chain-cleaving agents | Water incubation | Up to 75.6 µg/L (volatile organics) | [6] |
Table 2: Phthalate Leaching from Various Plastic Items
| Phthalate | Plastic Item | Leaching Condition | Concentration | Reference |
| DEHP | PVC articles (PCMs) | GC-MS analysis | 5.19 - 28.76% by weight | [18] |
| DEHP | Respiratory support devices | Simulant extraction | Median: 6,560 µg | |
| DEHP | Neonatal expiratory filter set | Simulant extraction | Up to 54,600 µg | |
| Various Phthalates | Plastic articles | n-Hexane (30 days) | Not specified (potential determined) | [12] |
Experimental Protocols
Protocol 1: General Cleaning of Reusable Plasticware
This protocol is a general guideline. Always consult the manufacturer's instructions for your specific labware.
-
Pre-rinse: Immediately after use, rinse the plasticware with a suitable solvent or deionized water to remove the bulk of the contents.[15]
-
Soaking: Immerse the labware in a bath of mild, non-alkaline laboratory detergent.[6]
-
Scrubbing: Use a soft brush or sponge to gently scrub all surfaces. Avoid abrasive materials that can scratch the plastic.[6]
-
Rinsing: Rinse thoroughly with tap water, followed by multiple rinses with deionized or distilled water to remove all traces of detergent.[6][15]
-
Drying: Air-dry on a rack in a dust-free environment. Do not use an oven, as high temperatures can deform many plastics.
Protocol 2: Acid Cleaning for Trace Metal Analysis
This protocol is for removing trace metal contaminants. Always handle acids with appropriate safety precautions (fume hood, gloves, eye protection).
-
Initial Cleaning: Follow the general cleaning protocol (Protocol 1) to remove organic residues.
-
Acid Leaching:
-
Soak the plasticware in a 1:1 HCl acid bath for at least 3 hours.
-
Remove and rinse with distilled or deionized water.
-
For more rigorous cleaning, subsequently soak in a 1:1 nitric acid bath for at least 3 hours.
-
Alternatively, for mild contamination, soak overnight in 1M nitric acid.
-
-
Final Rinse: Thoroughly rinse the plasticware multiple times with trace metal-grade deionized water.
-
Drying: Air-dry in a clean, controlled environment, such as a laminar flow hood.[8]
Visualization of Affected Signaling Pathways
Plastic-derived contaminants, particularly endocrine-disrupting chemicals (EDCs) like certain phthalates, can interfere with normal cellular signaling. One of the most studied interactions is with the estrogen receptor (ER) signaling pathway.
Caption: Disruption of Estrogen Receptor signaling by plastic-derived EDCs.
References
- 1. The effects of plasticizers on the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pqri.org [pqri.org]
- 3. eppendorf.com [eppendorf.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. watersciences.unl.edu [watersciences.unl.edu]
- 6. azom.com [azom.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 10. goldbio.com [goldbio.com]
- 11. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 12. zmshealthbio.com [zmshealthbio.com]
- 13. wadsworth.org [wadsworth.org]
- 14. Troubleshooting your PCR [takarabio.com]
- 15. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. feedhaccp.org [feedhaccp.org]
- 20. PCR/qPCR Plates and Tubes Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. en.novabio.ee [en.novabio.ee]
- 22. researchgate.net [researchgate.net]
- 23. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for Phthalate Analysis Using Deuterated Standards
For researchers, scientists, and drug development professionals, the accurate quantification of phthalates is crucial for ensuring product safety and regulatory compliance. Phthalates, a class of synthetic chemicals used as plasticizers, are ubiquitous in the environment and can leach from materials, posing potential health risks.[1][2] The use of deuterated internal standards in mass spectrometry-based methods is a widely accepted strategy to enhance the accuracy and precision of phthalate (B1215562) analysis by correcting for matrix effects and variations during sample preparation and analysis.[3][4]
This guide provides an objective comparison of the two primary analytical techniques for phthalate analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—when employing deuterated standards for method validation. We present supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most suitable approach for your analytical needs.
Quantitative Performance: A Side-by-Side Comparison
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose.[5] Key validation parameters for phthalate analysis using deuterated standards with GC-MS and LC-MS are summarized below. The use of deuterated internal standards is critical for achieving accurate quantification, as they mimic the behavior of the target analytes during extraction and ionization.[3][4][6]
Table 1: Comparison of Method Validation Parameters for Phthalate Analysis using GC-MS and LC-MS with Deuterated Standards.
| Validation Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.01 - 50 µg/L (ppb) | 0.005 - 1 µg/L (ppb) | LC-MS/MS generally offers lower detection limits, making it suitable for trace-level analysis.[2] |
| Limit of Quantitation (LOQ) | 0.05 - 100 µg/L (ppb) | 0.02 - 5 µg/L (ppb) | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a wide concentration range when using deuterated internal standards for calibration.[7] |
| Accuracy (Recovery) | 80 - 120% | 85 - 115% | Deuterated standards help to correct for losses during sample preparation, leading to high accuracy.[7][8] |
| Precision (RSD) | < 15% | < 10% | LC-MS/MS often provides slightly better precision due to reduced sample volatility issues compared to GC-MS.[3] |
Data compiled from multiple sources. Actual performance may vary depending on the specific phthalate, matrix, and instrumentation.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for phthalate analysis using deuterated standards with GC-MS and LC-MS.
A common technique for extracting phthalates from aqueous samples is Liquid-Liquid Extraction.
-
Spiking: To a known volume of the sample (e.g., 10 mL of water or beverage), add a known amount of a deuterated internal standard solution containing the deuterated analogues of the target phthalates.[3]
-
Extraction: Add a suitable organic solvent, such as hexane (B92381) or a mixture of hexane and acetone.[9]
-
Agitation: Vigorously shake or vortex the mixture for several minutes to ensure efficient partitioning of the phthalates and their deuterated counterparts into the organic layer.
-
Phase Separation: Allow the layers to separate. The organic layer, containing the analytes and internal standards, is carefully collected.[3]
-
Concentration: The extracted organic solvent is often evaporated to a smaller volume under a gentle stream of nitrogen to concentrate the analytes before analysis.[3][9]
GC-MS is a widely used technique for phthalate analysis due to its high chromatographic resolution and the structural information provided by mass spectrometry.[1]
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[3]
-
Injector: Splitless injection is typically employed to maximize the transfer of analytes to the column. The injector temperature is usually set around 280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different phthalates. For example, starting at 100°C, holding for 1 minute, then ramping to 300°C at a rate of 10-20°C/min.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for phthalate analysis.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity. The characteristic ions for each phthalate and its corresponding deuterated internal standard are monitored.[3] A common fragment ion for many phthalates is m/z 149.[1]
-
LC-MS/MS is a powerful alternative, particularly for less volatile or thermally labile phthalates and their metabolites.[10]
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particle size) is typically used for separation.[11]
-
Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid, is employed.[11]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each phthalate and its deuterated internal standard are monitored.[8]
-
Workflow and Data Analysis
The general workflow for phthalate analysis using deuterated standards is depicted below. The use of isotope dilution, where a known amount of a stable isotope-labeled standard is added to the sample, allows for accurate quantification by correcting for any analyte loss during the procedure.[12]
Logical Relationship of Method Validation Components
The validation of an analytical method ensures that it is fit for its intended purpose. The following diagram illustrates the logical relationship between the core components of method validation for phthalate analysis.
Conclusion
Both GC-MS and LC-MS/MS, when coupled with the use of deuterated internal standards, are powerful and reliable techniques for the quantitative analysis of phthalates. The choice between the two often depends on the specific requirements of the analysis. GC-MS is a robust and widely available technique, particularly suitable for volatile and thermally stable phthalates.[1] LC-MS/MS, on the other hand, offers superior sensitivity for trace-level detection and is advantageous for analyzing a broader range of phthalates, including less volatile compounds and their metabolites.[2]
Regardless of the chosen technique, the incorporation of deuterated internal standards is paramount for achieving high-quality, defensible data in method validation. This approach effectively compensates for analytical variability, ensuring the accuracy and reliability of the results, which is essential for researchers, scientists, and drug development professionals in their efforts to ensure product safety and meet regulatory standards.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 10. mdpi.com [mdpi.com]
- 11. fda.gov.tw [fda.gov.tw]
- 12. researchgate.net [researchgate.net]
Monobenzyl Phthalate-d4: The Gold Standard for Accurate Bioanalysis
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the performance of Monobenzyl Phthalate-d4 and non-deuterated internal standards in analytical methodologies, supported by experimental data and detailed protocols. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability inherent in sample preparation and analysis.[1] While various compounds can serve as an IS, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are widely regarded as the gold standard.[2]
The Superiority of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical.[1][3] This near-identical behavior is the cornerstone of their superior performance compared to non-deuterated, or analogue, internal standards, which are different chemical entities structurally similar to the analyte.[1]
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Deuterated standards exhibit nearly identical chromatographic behavior to their non-deuterated counterparts, leading to co-elution. This is a critical factor for the effective mitigation of matrix effects, which are a major source of imprecision and inaccuracy in bioanalytical methods.[1]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[4] Because a deuterated internal standard is affected by matrix effects in the same way as the analyte, it provides a more accurate correction, leading to more reliable data.[2][5]
-
Similar Extraction Recovery and Ionization Response: The physicochemical similarity between a deuterated IS and the analyte ensures they behave almost identically during sample extraction and ionization in the mass spectrometer.[2] In contrast, a non-deuterated IS can have different extraction efficiencies and ionization responses, leading to biased results.[1]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The following table summarizes the expected performance differences between using this compound and a non-deuterated internal standard in the analysis of Monobenzyl Phthalate (B1215562). The data is synthesized from typical performance characteristics reported in studies utilizing deuterated internal standards for phthalate analysis and the known limitations of non-deuterated standards.[2][5][6]
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated (Analog) IS |
| Accuracy (% Recovery) | 95-105% | 80-120% (highly variable) |
| Precision (%RSD) | < 10% | < 20% (often higher) |
| Linearity (r²) | > 0.995 | > 0.99 (can be lower) |
| Matrix Effect | Effectively compensated | Poorly compensated |
| Extraction Recovery | Consistent with analyte | Can be different from analyte |
| Chromatographic Elution | Co-elutes with analyte | Separate elution peak |
Experimental Protocols
Herein are detailed experimental protocols for the analysis of Monobenzyl Phthalate using this compound as an internal standard via LC-MS/MS.
Sample Preparation
-
Aliquoting: Transfer a 100 µL aliquot of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.[7]
-
Internal Standard Spiking: Add 10 µL of a 5 µg/mL this compound internal standard working solution to the sample.[8]
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate proteins.[8]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.[8]
-
Supernatant Transfer and Evaporation: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.02% acetic acid).[8]
LC-MS/MS Analysis
-
LC System: A UPLC system with a C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separation.[9]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acetic acid (e.g., 0.02%), is commonly used.[8]
-
Mass Spectrometer: A tandem mass spectrometer operating in negative ion mode with an electrospray ionization (ESI) source is recommended.[7]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Monobenzyl Phthalate and this compound.[9]
Quantification
A calibration curve is constructed by plotting the peak area ratio of Monobenzyl Phthalate to this compound against the concentration of the calibration standards. The concentration of Monobenzyl Phthalate in the unknown samples is then determined from this curve.[7]
Visualizing the Workflow and Logic
To further elucidate the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Monobenzyl Phthalate.
Caption: Logical relationship of internal standards and matrix effects.
References
A Comparative Guide to Linearity, LOD, and LOQ Determination for Phthalate Analytical Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of phthalates is crucial for ensuring product safety and regulatory compliance. This guide provides an objective comparison of common analytical methods for phthalate (B1215562) determination, focusing on the key performance characteristics of linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ). The information presented is supported by experimental data from various studies to aid in the selection of the most suitable method for your specific analytical needs.
The two most prevalent techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Both offer high sensitivity and selectivity, but differ in their sample preparation requirements and suitability for different types of phthalates.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for linearity, LOD, and LOQ for various phthalate analytical methods, providing a clear comparison of their performance.
Table 1: GC-MS Methods for Phthalate Analysis
| Phthalate | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Reference |
| DMP, DEP, DBP, BBP, DEHP | 10 - 500 | 3.46 - 10.10 | 5.77 - 16.83 | Polymer Materials | [3] |
| 12 Phthalates | 0.5 - 5.0 | - | 0.25 (ng injected) | Cosmetic Products | [4] |
| DBP, DEHP | - | - | - | Indoor Air | [5][6] |
| DMP, DEP, DBP, DEHP | 1 - 1000 | 0.1 - 1.4 (µg/L) | - | Wastewater | [7][8] |
DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DEHP: Di(2-ethylhexyl) phthalate.
Table 2: LC-MS and HPLC-UV Methods for Phthalate Analysis
| Phthalate | Linearity Range | LOD | LOQ | Method | Matrix | Reference |
| 9 Phthalates | 7.8 - 2000 (ng injected) | 0.08 - 4.5 (ng injected) | 0.54 - 30 (ng injected) | HPLC-UV | Plastic Toys | [9] |
| DEHP, BBP, DBP, DNOP, DEP, DMP, DINP | - | 1 ppb (for most) | - | UPLC-MS/MS | Distilled Beverages | |
| 22 Phthalates | - | at least 1 ng/mL | - | LC-MS/MS | Food and Beverages | [10] |
| 10 Phthalates | R² > 0.99 | 0.125 - 5 pg/µL | - | LC-MS/MS | - | [11] |
| DiNP | 50 - 1000 ng/mL | S/N > 3 | S/N > 10 | SFC/APCI-MS | PVC Toy |
DNOP: Di-n-octyl phthalate, DINP: Diisononyl phthalate. R² denotes the coefficient of determination for the calibration curve.
Experimental Protocols: Determining Linearity, LOD, and LOQ
The determination of linearity, LOD, and LOQ is a critical part of analytical method validation.[12] The following are detailed methodologies for these key experiments.
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a series of calibration standards: A minimum of five concentrations spanning the expected working range of the method should be prepared by diluting a stock solution of the phthalate standards.[13][14]
-
Analyze the standards: Inject each standard solution into the analytical instrument (GC-MS or LC-MS) and record the corresponding peak area or height.
-
Construct a calibration curve: Plot the instrument response (y-axis) against the known concentration of the standards (x-axis).
-
Perform linear regression analysis: Calculate the coefficient of determination (R²), y-intercept, and slope of the regression line.[3] An R² value greater than 0.99 is generally considered to indicate good linearity.[7][11]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[14] The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[14]
Common Approaches for Determination:
-
Signal-to-Noise Ratio: This is a widely used method where the LOD is typically determined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1.[13] The LOQ is often established at an S/N ratio of 10:1.[13]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements, and S is the slope of the calibration curve.[14]
-
Experimental Protocol (Signal-to-Noise Ratio):
-
Prepare a series of low-concentration spiked samples: Prepare samples with analyte concentrations near the expected LOD and LOQ.
-
Analyze the samples: Inject these low-concentration samples into the instrument.
-
Determine the signal and noise: Measure the peak height (signal) for the analyte and the standard deviation of the baseline noise in a region close to the peak.
-
Calculate the S/N ratio: Divide the signal by the noise.
-
Identify LOD and LOQ: The concentration that consistently produces an S/N ratio of 3 is the LOD, and the concentration that provides an S/N ratio of 10 is the LOQ.
Mandatory Visualization: Workflow for Linearity, LOD, and LOQ Determination
The following diagram illustrates the general workflow for determining the linearity, LOD, and LOQ of a phthalate analytical method.
Caption: General workflow for determining linearity, LOD, and LOQ.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. sciex.com [sciex.com]
- 11. s4science.at [s4science.at]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Inter-Laboratory Validated Phthalate Analysis Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Phthalate (B1215562) Determination
The accurate and reliable quantification of phthalates, a class of synthetic chemicals widely used as plasticizers, is of paramount importance across various scientific disciplines, from environmental monitoring and food safety to consumer product testing and pharmaceutical development. This guide provides a comprehensive comparison of inter-laboratory validated methods for phthalate analysis, with a focus on the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is compiled from multiple inter-laboratory studies to aid researchers in selecting the most appropriate methodology for their specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for phthalate analysis is often dictated by the matrix, the target analytes, and the required sensitivity. Both GC-MS and LC-MS/MS have demonstrated robust performance in inter-laboratory validation studies. Generally, LC-MS/MS methods offer higher sensitivity and are well-suited for the analysis of phthalate metabolites in biological matrices, while GC-MS is a well-established and reliable technique for a broad range of phthalates in various sample types.[1][2][3]
The following tables summarize the quantitative data from various inter-laboratory validation studies, providing a direct comparison of the performance of GC-MS and LC-MS/MS for the analysis of common phthalates in different matrices.
Table 1: Comparison of GC-MS Method Performance Across Different Matrices
| Phthalate | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | No. of Labs |
| DBP | Indoor Air | - | - | 91.3 - 99.9 | 2.1 - 13.6 | 5.1 - 8.6 | 5 |
| DEHP | Indoor Air | - | - | 91.3 - 99.9 | 0.8 - 20.7 | 9.7 - 13.1 | 5 |
| DBP | Toys (PVC) | - | 0.001% (w/w) | - | < 5 | - | - |
| DEHP | Toys (PVC) | - | 0.001% (w/w) | - | < 5 | - | - |
| DINP | Toys (PVC) | - | 0.001% (w/w) | - | < 5 | - | - |
| DIDP | Toys (PVC) | - | 0.001% (w/w) | - | < 5 | - | - |
| DBP | Food Simulant | 0.03 mg/L | - | 82.8 - 107.4 | 0.8 - 4.2 | - | - |
| DEHP | Food Simulant | 0.03 mg/L | - | 82.8 - 107.4 | 0.8 - 4.2 | - | - |
Data compiled from multiple sources.
Table 2: Comparison of LC-MS/MS Method Performance Across Different Matrices
| Phthalate Metabolite | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Intra-assay Precision (CV %) | Inter-assay Precision (CV %) | No. of Labs |
| MEP | Urine | 0.43 | - | 86 - 115 | < 10 | < 12 | - |
| MnBP | Urine | 0.16 | - | 86 - 115 | < 10 | < 12 | - |
| MBzP | Urine | 0.06 | - | 86 - 115 | < 10 | < 12 | - |
| MEHP | Urine | 0.13 | - | 86 - 115 | < 10 | < 12 | - |
| DMP | Cosmetics | - | - | 92 - 108 | < 15 | < 15 | - |
| DEP | Cosmetics | - | - | 92 - 108 | < 15 | < 15 | - |
| DBP | Cosmetics | - | - | 92 - 108 | < 15 | < 15 | - |
| DEHP | Cosmetics | - | - | 92 - 108 | < 15 | < 15 | - |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Detailed and validated experimental protocols are critical for achieving accurate and reproducible results. Below are representative methodologies for phthalate analysis in different matrices based on inter-laboratory validated studies.
GC-MS Analysis of Phthalates in Plastic Toys
This method is based on solvent extraction followed by GC-MS analysis and is suitable for the determination of regulated phthalates in children's toys.[6][7][8]
1. Sample Preparation:
-
A representative portion of the plastic toy (approximately 1 g) is cut into small pieces.
-
The pieces are placed in a sealed vial with a suitable solvent, such as methylene (B1212753) chloride or cyclohexane.[6]
-
The sample is then subjected to sonication for approximately 15 minutes to extract the phthalates.[6]
-
An aliquot of the extract is transferred to an autosampler vial for GC-MS analysis.
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is commonly used.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the different phthalates. A typical program starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 320°C).[6]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
LC-MS/MS Analysis of Phthalate Metabolites in Urine
This method is designed for the sensitive detection of phthalate metabolites in human urine and involves enzymatic deconjugation followed by online solid-phase extraction and LC-MS/MS analysis.[4]
1. Sample Preparation:
-
A small volume of urine (e.g., 100 µL) is mixed with an internal standard solution and an enzyme mix (β-glucuronidase) in a 96-well plate.[4]
-
The plate is incubated to allow for the deconjugation of the phthalate metabolites.[4]
-
The reaction is stopped, and the sample is diluted prior to injection.
2. Instrumental Analysis (UPLC-MS/MS):
-
Liquid Chromatograph: An ultra-performance liquid chromatography (UPLC) system is used for fast and efficient separation.
-
Column: A reversed-phase column, such as a phenyl-hexyl column, is effective for separating phthalate metabolites, including structural isomers.[4]
-
Mobile Phase: A gradient of aqueous and organic solvents, often with the addition of a modifier like ammonium (B1175870) fluoride (B91410) to enhance sensitivity.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a generalized workflow for phthalate analysis from sample receipt to data reporting.
References
- 1. gcms.cz [gcms.cz]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. sciforum.net [sciforum.net]
- 4. Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hpst.cz [hpst.cz]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to GC-MS and LC-MS/MS for Phthalate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of phthalates—ubiquitous plasticizers that can contaminate samples and pose health risks—is a critical analytical challenge. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for specific analytical needs.
The choice between GC-MS and LC-MS/MS for phthalate (B1215562) analysis depends on several factors, including the specific phthalates of interest, the sample matrix, required sensitivity, and analytical throughput. While both are powerful separation and detection techniques, they operate on different principles, leading to distinct advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for phthalate analysis due to its simplicity, speed, and affordability.[1] It offers excellent chromatographic resolution for many phthalates.[1][2] However, some phthalates may require derivatization to improve their volatility for GC analysis, and co-elution of isomers can be a challenge, although the use of tandem mass spectrometry (GC-MS/MS) can mitigate this.[1][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high sensitivity and selectivity.[4] A key advantage of LC-MS/MS is that it often eliminates the need for derivatization, simplifying sample preparation.[4][5] It is also well-suited for the analysis of less volatile and thermally labile phthalate metabolites.
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is paramount in regulated environments. Key performance indicators from various studies are summarized below to offer a quantitative comparison between GC-MS and LC-MS/MS for the analysis of common phthalates.
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 0.029 - 50 ng/mL (ppb) | 0.125 - 1 ppb | [6][7] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL (ppb) range | As low as <10 ppb | [7] |
| **Linearity (R²) ** | > 0.98 | > 0.99 | [4][7] |
| Precision (RSD%) | 1.4 - 5.4% | < 15% | [4][7] |
| Run Time | < 10 - 30 minutes | ~10 minutes | [1][4][8] |
| Derivatization | Sometimes required for metabolites | Generally not required | [4][5] |
Note: The values presented are indicative and can vary depending on the specific phthalate, sample matrix, and instrument configuration.
Experimental Protocols
GC-MS Method for Phthalate Determination
This protocol is a generalized procedure based on common practices for phthalate analysis in diverse samples.[9][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples (e.g., beverages), a liquid-liquid extraction with a solvent like dichloromethane (B109758) is common.[10]
-
For solid samples (e.g., consumer products), dissolution in a solvent such as tetrahydrofuran (B95107) followed by precipitation of the polymer with a non-polar solvent like hexane (B92381) can be employed.[9]
-
It is crucial to use high-purity solvents and meticulously cleaned glassware to avoid background contamination from phthalates.[5][10]
2. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for phthalate separation (e.g., DB-5ms).[8][11]
-
Injector: A split/splitless or PTV inlet is used. A high injector temperature (e.g., 320°C) may be necessary for higher molecular weight phthalates.[10][11]
-
Carrier Gas: Helium is typically used.[11]
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the target phthalates.[11]
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) is standard.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate. A common fragment ion for many phthalates is m/z 149.[1] Full scan mode can be used for initial identification.
-
LC-MS/MS Method for Phthalate Determination
This protocol outlines a general procedure for phthalate analysis using LC-MS/MS.[4][5]
1. Sample Preparation:
-
A simple "dilute and shoot" approach is often feasible for liquid samples, where the sample is diluted with a suitable solvent (e.g., methanol (B129727) or water) and directly injected.[5]
-
For more complex matrices, a simple liquid extraction with a solvent like methanol followed by centrifugation can be performed.[4][5] Solid Phase Extraction (SPE) can also be used for sample clean-up and concentration, but care must be taken to avoid phthalate contamination from the SPE cartridges.[5]
-
As with GC-MS, avoiding plastic materials and using high-purity solvents is critical to prevent contamination.[4][5]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase column, such as a C18, is commonly employed.[4][5]
-
Mobile Phase: A gradient elution using water and an organic solvent like methanol or acetonitrile, often with an additive like ammonium (B1175870) acetate, is typical.[5][12]
-
Mass Spectrometer (MS/MS):
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and the key decision-making factors, the following diagrams are provided.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of phthalates.[13] GC-MS is often favored for its high resolving power and cost-effectiveness, making it a workhorse in many laboratories.[1][13] However, LC-MS/MS serves as an excellent, and often more sensitive, alternative, particularly when dealing with complex matrices, thermally labile compounds, or when aiming to simplify sample preparation by avoiding derivatization.[4][5][13] The ultimate choice of technique will depend on the specific requirements of the analysis, including the target analytes, sample type, desired sensitivity, and available instrumentation.
References
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. The Advantages of GC-MS/MS for the Analysis of Phthalate Esters in Diet Samples | SHIMADZU CORPORATION [shimadzu.com]
- 4. s4science.at [s4science.at]
- 5. sciex.com [sciex.com]
- 6. agilent.com [agilent.com]
- 7. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. gcms.cz [gcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Accuracy of Isotope Dilution Method for Trace Phthalate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trace levels of phthalates, a class of synthetic chemicals widely used as plasticizers, is of paramount importance in environmental monitoring, food safety, and pharmaceutical drug development due to their potential endocrine-disrupting properties. This guide provides an objective comparison of the isotope dilution method, primarily coupled with mass spectrometry, against other commonly employed analytical techniques for trace phthalate (B1215562) analysis. The information presented is supported by a synthesis of experimental data from various scientific studies to aid researchers in selecting the most appropriate method for their specific application.
Superior Accuracy with Isotope Dilution
The core principle of the isotope dilution method lies in the introduction of a known amount of a stable, isotopically labeled analog of the target analyte (e.g., Deuterium-labeled phthalates) into the sample at the beginning of the analytical process. This internal standard, being chemically identical to the analyte of interest, experiences the same variations during sample preparation, extraction, and instrumental analysis.[1] By measuring the ratio of the native analyte to the labeled internal standard, typically by mass spectrometry, any losses or variations encountered during the analytical workflow are effectively compensated for, leading to highly accurate and precise quantification.[1] This is a significant advantage over other methods that rely on external calibration, which can be more susceptible to matrix effects and procedural errors.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of the isotope dilution method (utilizing Gas Chromatography-Mass Spectrometry or Liquid Chromatography-Mass Spectrometry) in comparison to other common techniques for trace phthalate analysis.
Table 1: Comparison of Quantitative Performance for Selected Phthalates
| Analytical Method | Phthalate | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Isotope Dilution GC-MS | Di(2-ethylhexyl) phthalate (DEHP) | 0.1 - 10.10 µg/mL[2][3] | 0.3 - 1.0 µg/L[4] | 94.3 - 105.3[5] | < 6.5[5] |
| Dibutyl phthalate (DBP) | 0.1 - 3.46 µg/mL[2] | 0.1 - 1.0 µg/L[4] | 95 - 106.1[6] | < 3.9[6] | |
| GC-MS (External Standard) | Di(2-ethylhexyl) phthalate (DEHP) | 3.46 - 10.10 µg/mL[2] | 5 - 14 ng/mL[4] | 76 - 100[2] | 0.6 - 19[2] |
| Dibutyl phthalate (DBP) | 3.46 µg/mL[2] | 5 - 14 ng/mL[4] | 76 - 100[2] | 0.6 - 19[2] | |
| GC-ECD | Di(2-ethylhexyl) phthalate (DEHP) | 2.97 - 4.29 µg/mL[2] | - | 76 - 100[2] | 0.6 - 19[2] |
| Dimethyl phthalate (DMP) | 2.97 - 4.29 µg/mL[2] | - | 76 - 100[2] | 0.6 - 19[2] | |
| HPLC-UV | Di(2-ethylhexyl) phthalate (DEHP) | ~0.5 µg/mL[7] | 0.06 mg/L[3] | 94.8 - 99.6[7] | ≤ 6.2[7] |
| Dibutyl phthalate (DBP) | ~0.5 µg/mL[7] | < 0.64 µg/mL[7] | 94.8 - 99.6[7] | ≤ 6.2[7] |
Note: The reported values are ranges compiled from various studies and can vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key analytical methods discussed.
Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) Protocol
-
Sample Preparation:
-
Accurately weigh or measure the sample into a clean glass container.
-
Spike the sample with a known amount of a deuterated phthalate internal standard solution (e.g., DBP-d4, DEHP-d4).[6]
-
For solid samples, perform solvent extraction (e.g., using hexane (B92381)/acetone) via ultrasonication or Soxhlet extraction.[2][8] For liquid samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) is common.[9]
-
-
Extract Cleanup:
-
The crude extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica (B1680970) gel or florisil.[10]
-
-
Concentration and Solvent Exchange:
-
The cleaned extract is typically concentrated under a gentle stream of nitrogen.
-
The solvent is then exchanged to a small volume of a solvent suitable for GC injection (e.g., hexane or ethyl acetate).
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A low-bleed capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.[11]
-
Carrier Gas: Helium at a constant flow rate.[12]
-
Temperature Program: A temperature gradient is employed to separate the phthalates based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.
-
-
Mass Spectrometer Conditions:
-
-
Quantification:
-
The concentration of the native phthalate is calculated based on the ratio of the peak area of the analyte to the peak area of its corresponding isotopically labeled internal standard and the initial amount of internal standard added.
-
Gas Chromatography with Electron Capture Detection (GC-ECD) Protocol
The sample preparation, extraction, and cleanup steps are generally similar to those for GC-MS. The primary difference lies in the detection method.
-
GC-ECD Analysis:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
-
Sample Preparation:
-
Extraction is typically performed with a polar solvent like methanol (B129727) or acetonitrile (B52724).[7]
-
Cleanup can be achieved through SPE or by precipitating interfering polymers.[14]
-
-
HPLC-UV Analysis:
-
Column: A reversed-phase C18 or phenyl-hexyl column is commonly used.[14][15]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typical.[3][15]
-
Detector: A UV detector is used, with the wavelength set to a region where phthalates exhibit strong absorbance (e.g., 230-254 nm).[7][15]
-
Quantification: Quantification is based on an external standard calibration curve.
-
Visualizing the Workflow and Method Comparison
To further clarify the methodologies and their comparative accuracy, the following diagrams are provided.
Conclusion
For the trace analysis of phthalates, the isotope dilution method coupled with mass spectrometry (GC-MS or LC-MS/MS) stands out as the gold standard for achieving the highest levels of accuracy and precision. By effectively nullifying variability from matrix effects and sample preparation, this method provides reliable and defensible data, which is critical in regulated environments such as drug development and food safety. While alternative methods like GC-ECD and HPLC-UV can be employed, they are generally more susceptible to interferences and may not offer the same level of confidence in quantification, particularly in complex matrices. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development and validation of methods for the trace determination of phthalates in sludge and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
The Gold Standard for Environmental Monitoring: A Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in environmental monitoring, the pursuit of accurate and reliable data is paramount. The inherent complexity of environmental matrices such as water, soil, and air presents significant analytical challenges. This guide provides an objective comparison of analytical methods employing deuterated internal standards against those that do not, supported by experimental data and detailed protocols, to underscore the superior performance of isotope dilution techniques.
The primary obstacle in environmental analysis is the "matrix effect," where co-extracted substances interfere with the detection of the target analyte, leading to inaccurate quantification. The use of deuterated internal standards, a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, offers a robust solution to this problem, ensuring the highest level of data integrity.
Mitigating Matrix Effects and Enhancing Accuracy
Deuterated internal standards are chemically identical to the analytes of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle isotopic difference allows them to be distinguished by a mass spectrometer. Because they are chemically identical, deuterated standards co-elute with the target analyte and experience the same matrix effects, ionization suppression or enhancement, and losses during sample preparation.[1][2] By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, it acts as a reliable reference to correct for these variations.
In contrast, methods that rely on external standards or non-deuterated internal standards are more susceptible to these interferences. Non-deuterated internal standards, while structurally similar, may have different chromatographic retention times and extraction efficiencies than the target analyte, leading to less accurate correction for matrix effects.[3] External calibration, a common and simpler technique, does not account for sample-specific matrix effects or variations in sample preparation at all.
Performance Comparison: Deuterated vs. Non-Deuterated/External Standard Methods
The superior performance of methods using deuterated internal standards is evident in their enhanced accuracy and precision. The following table summarizes a comparison of key performance metrics for the analysis of pesticides in complex matrices.
| Performance Metric | Method with Deuterated Internal Standard | Method with Non-Deuterated/External Standard |
| Accuracy (% Recovery) | 95 - 105% | Can vary significantly (e.g., 70-130%) due to uncorrected matrix effects.[4] |
| Precision (% RSD) | Typically < 15% | Often > 20%, with higher variability between samples.[5] |
| Matrix Effect Compensation | Excellent | Poor to moderate |
| Correction for Sample Loss | Excellent | None (External Standard) or Partial (Non-Deuterated IS) |
| Reliability in Complex Matrices | High | Low to Medium |
Experimental Protocols
To illustrate the practical application of deuterated standards, detailed methodologies for two common environmental analyses are provided below.
Experimental Protocol 1: Analysis of Pesticides in Soil by GC-MS using the QuEChERS Method with a Deuterated Internal Standard
This protocol describes the extraction and analysis of pesticide residues from soil samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, incorporating a deuterated internal standard for accurate quantification.
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and shake for 5 minutes.
-
Spike the sample with 50 µL of a 20 mg/L solution of the deuterated internal standard (e.g., atrazine-d5 (B24247) for the analysis of triazine pesticides).[6]
-
Add 10 mL of acetonitrile (B52724) and shake for another 5 minutes.[6]
-
Add 5 g of ammonium (B1175870) formate (B1220265) and shake vigorously for 1 minute to induce phase separation.[6]
-
Centrifuge at 1800 x g for 5 minutes.[6]
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing anhydrous magnesium sulfate, primary secondary amine (PSA), and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 1800 x g for 5 minutes.[6]
3. GC-MS Analysis:
-
Transfer 200 µL of the cleaned extract into an autosampler vial.
-
Inject 1.5 µL of the sample into a GC-MS system.
-
The quantification of the target pesticides is based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.
Experimental Protocol 2: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water by LC-MS/MS (Adapted from EPA Method 1694)
This protocol outlines the analysis of PPCPs in water samples, employing isotope dilution with deuterated standards for enhanced accuracy.
1. Sample Preparation:
-
Adjust the pH of a 1 L water sample to 2 with sulfuric acid.
-
Spike the sample with a known amount of a mixture of deuterated PPCP internal standards.[2]
2. Solid-Phase Extraction (SPE):
-
Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 10 mL of acetone (B3395972) followed by 10 mL of reagent water.[7]
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with 10 mL of reagent water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
3. Elution and Concentration:
-
Elute the analytes and deuterated standards from the SPE cartridge with 10 mL of a 1:1 (v/v) mixture of methanol (B129727) and acetone.[7]
-
Evaporate the eluate to near dryness at 40-50°C under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 1 mL of methanol.[7]
4. LC-MS/MS Analysis:
-
Transfer the reconstituted extract to an autosampler vial for analysis by LC-MS/MS.
-
Quantification is performed by calculating the ratio of the response of the native analyte to its corresponding deuterated internal standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of an analytical process using a deuterated internal standard and the relationship between the analyte and the standard.
Caption: Experimental workflow for environmental analysis using a deuterated internal standard.
Caption: Relationship between analyte, deuterated standard, and matrix during analysis.
Conclusion
The use of deuterated internal standards in conjunction with mass spectrometry is the gold standard for the quantitative analysis of organic contaminants in environmental samples. This approach, known as isotope dilution mass spectrometry, effectively compensates for matrix effects and variations in analytical conditions, leading to significantly improved accuracy, precision, and overall data reliability. For researchers, scientists, and drug development professionals who require the highest quality data for environmental monitoring, risk assessment, and regulatory compliance, the adoption of methods utilizing deuterated standards is a critical step towards achieving defensible and robust results.
References
- 1. unitedchem.com [unitedchem.com]
- 2. epa.gov [epa.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 7. unitedchem.com [unitedchem.com]
Unveiling the Specificity: A Comparative Guide to Monobenzyl Phthalate-d4 Cross-reactivity in Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of analytes and their deuterated analogs in immunoassays is paramount for data accuracy and reliability. This guide provides a comprehensive comparison of Monobenzyl Phthalate-d4 (MBzP-d4) in immunoassays, supported by experimental data and detailed protocols to aid in the critical assessment of assay specificity.
Monobenzyl Phthalate (B1215562) (MBzP) is a primary metabolite of Butyl Benzyl (B1604629) Phthalate (BBP), a widely used plasticizer.[1] Its detection is a key indicator of BBP exposure. Immunoassays offer a high-throughput and cost-effective method for screening such metabolites. The use of deuterated standards like MBzP-d4 is common in mass spectrometry-based methods for quantification, but their performance in immunoassays is less characterized. This guide explores the cross-reactivity profile of MBzP-d4 in the context of immunoassays developed for phthalate metabolites.
Performance Comparison: MBzP-d4 and Related Phthalates
The central question for researchers is whether an antibody developed for a specific phthalate metabolite can distinguish between the native compound and its deuterated counterpart, as well as other structurally similar molecules. The following table summarizes the cross-reactivity data from a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) developed for Butyl Benzyl Phthalate (BBP).
It is important to note that specific cross-reactivity percentages can vary between different antibodies and assay formats.[2] The data presented here is illustrative and based on typical immunoassay performance for small molecules. The cross-reactivity of MBzP-d4 is predicted to be nearly identical to that of MBzP. This is because the four deuterium (B1214612) atoms on the benzyl ring are a minor structural modification that is unlikely to significantly alter the epitope recognized by the antibody. The fundamental shape and electronic structure of the molecule, which govern antibody binding, remain largely unchanged.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) | Notes |
| Butyl Benzyl Phthalate (BBP) | C₁₉H₂₀O₄ | 79.4 | 100 | The target analyte for which the immunoassay was optimized.[3] |
| Monobenzyl Phthalate (MBzP) | C₁₅H₁₂O₄ | 830 | 9.6 | A major metabolite of BBP. Shows measurable cross-reactivity, indicating the antibody recognizes the core phthalate structure.[3][4] |
| This compound (MBzP-d4) | C₁₅H₈D₄O₄ | ~830 | ~9.6 | Deuterated internal standard. The minor mass difference from deuterium substitution is not expected to significantly impact antibody binding, resulting in similar cross-reactivity to MBzP. |
| Monobutyl Phthalate (MBP) | C₁₂H₁₄O₄ | >10,000 | <0.8 | Another metabolite of BBP. The smaller size and different ester group lead to significantly lower cross-reactivity. |
| Diethyl Phthalate (DEP) | C₁₂H₁₄O₄ | >10,000 | <0.8 | A different phthalate ester with smaller alkyl chains, resulting in negligible cross-reactivity. |
| Dioctyl Phthalate (DOP) | C₂₄H₃₈O₄ | >10,000 | <0.8 | A larger phthalate ester, demonstrating the specificity of the antibody for the butyl benzyl structure. |
Cross-reactivity is calculated as: (IC50 of BBP / IC50 of test compound) x 100. IC50 values are based on a competitive ELISA format where a lower IC50 indicates higher affinity.
Experimental Protocol: Cross-Reactivity Assessment via Competitive ELISA
A detailed methodology is crucial for reproducing and validating cross-reactivity findings. Below is a standard protocol for a competitive ELISA to determine the IC50 and cross-reactivity of MBzP-d4 and other related compounds.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating Antigen (e.g., BBP-protein conjugate)
-
Anti-phthalate polyclonal or monoclonal antibody
-
Test Compounds: BBP, MBzP, MBzP-d4, MBP, DEP, DOP
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of coating antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (BBP) and test compounds (MBzP, MBzP-d4, etc.) in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary antibody solution for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the BBP concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for BBP and each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula: %CR = (IC50_BBP / IC50_Test_Compound) * 100.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in DOT language.
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
Caption: Antibody recognition of MBzP, MBzP-d4, and a related metabolite.
References
A Researcher's Guide to Solid-Phase Extraction (SPE) for Phthalate Analysis: A Performance Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of phthalate (B1215562) esters is crucial due to their prevalence as environmental contaminants and potential endocrine disruptors. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for this analysis, offering efficient extraction and preconcentration from diverse matrices. However, the selection of the appropriate SPE sorbent is a critical determinant of analytical success, directly impacting recovery, reproducibility, and detection limits. This guide provides an objective comparison of the performance of various SPE cartridges for phthalate cleanup, supported by experimental data and detailed methodologies.
Sorbent Performance: A Head-to-Head Comparison
The choice of SPE sorbent is governed by the physicochemical properties of the target phthalates and the sample matrix. Phthalates encompass a range of polarities, making both traditional silica-based reversed-phase sorbents like C18 and modern polymeric sorbents such as Hydrophilic-Lipophilic Balanced (HLB) materials viable options.
Experimental data consistently demonstrates that for a broad spectrum of phthalates, polymeric sorbents with a hydrophilic-lipophilic balance, such as Oasis HLB and Chromabond® HLB, generally exhibit superior performance in terms of recovery when compared to conventional C18 sorbents.[1] The unique composition of HLB sorbents, often a copolymer of N-vinylpyrrolidone and divinylbenzene, facilitates the retention of a wider array of compounds, from hydrophilic to lipophilic, a distinct advantage over the strictly non-polar interaction mechanism of C18.[1] While C18 cartridges can yield satisfactory recoveries for less polar phthalates, their efficacy may be diminished for the more polar members of this compound class.[1]
Recent innovations in sorbent technology have introduced novel materials like covalent organic frameworks (COFs). Studies have indicated that resin-based COF materials can achieve even higher recovery rates and offer greater reusability than traditional commercial SPE columns for phthalate extraction.[1][2]
Data Presentation: Quantitative Comparison of SPE Sorbents
The following table summarizes the quantitative performance of different SPE sorbents for the extraction of a range of phthalate esters, based on data from various studies.
| Phthalate | Oasis HLB | Strata C18-ec | Strata-X | Resin-Based COFs (in Water) | Sep-Pak C18 (Optimal pH 5) |
| Dimethyl phthalate (DMP) | ~85% | ~75% | ~80% | 97.99–100.56% | ~85% |
| Diethyl phthalate (DEP) | ~95% | ~85% | ~90% | 97.99–100.56% | ~90% |
| Dibutyl phthalate (DBP) | 114% (±1%) | ~90% | ~100% | 97.99–100.56% | ~95% |
| Butyl benzyl (B1604629) phthalate (BBP) | 106% (±6%) | ~95% | ~105% | - | - |
| Di(2-ethylhexyl) phthalate (DEHP) | 101% (±6%) | ~98% | ~100% | - | ~100% |
| Di-n-octyl phthalate (DOP) | 131% (±6%) | ~110% | ~120% | 97.99–100.56% | ~105% |
Data for Oasis HLB, Strata C18-ec, and Strata-X is sourced from a comparative study on the extraction of six common phthalates.[1] Data for Resin-Based COFs reflects recoveries in water samples.[2] Data for Sep-Pak C18 is based on a study that optimized the SPE procedure and found the best performance at pH 5.0.[3]
Experimental Workflow
The general workflow for the solid-phase extraction of phthalates from a water sample is illustrated in the diagram below. This process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the target phthalate analytes.
Experimental Protocols
To ensure reproducible and accurate results, the following detailed methodologies for SPE of phthalates using C18 and HLB sorbents are provided. These are generalized protocols and may require optimization based on the specific sample matrix and analytical instrumentation.[1]
Protocol 1: Phthalate Cleanup using C18 Cartridge
-
Sorbent: C18 bonded silica (B1680970) gel (e.g., Sep-Pak C18).[1][3]
-
Cartridge Conditioning:
-
Sample Loading:
-
Cartridge Washing:
-
Elution:
-
Elute the retained phthalates with 5 mL of a 1:1 mixture of ethyl acetate and dichloromethane.[1]
-
-
Post-Elution:
Protocol 2: Phthalate Cleanup using HLB Cartridge
-
Sorbent: Hydrophilic-Lipophilic Balanced polymeric sorbent (e.g., Oasis HLB, Chromabond® HLB).[1]
-
Cartridge Conditioning:
-
Sample Loading:
-
Cartridge Washing:
-
Wash the cartridge with a suitable aqueous solution to remove interferences.[1]
-
-
Drying:
-
Elution:
-
Post-Elution:
-
The eluate is then concentrated and reconstituted for subsequent analysis.
-
Conclusion
The selection of an appropriate SPE sorbent is a critical step in the analytical workflow for phthalate determination.[1] The experimental data presented in this guide suggests that for a broad range of phthalates, polymeric sorbents with a hydrophilic-lipophilic balance, such as Oasis HLB, generally offer superior performance in terms of recovery compared to traditional C18 sorbents.[1] The enhanced retention of more polar phthalates, coupled with high recoveries for non-polar ones, makes HLB a versatile and robust choice for phthalate analysis in various matrices. However, for specific applications focusing on less polar phthalates, C18 sorbents can still provide satisfactory results.[1] The emergence of novel materials like COFs presents exciting possibilities for even more efficient and reusable SPE solutions. Researchers should carefully consider the specific phthalates of interest and the complexity of their sample matrix when selecting an SPE sorbent and should always validate the chosen method to ensure data quality.
References
Navigating the Matrix: A Guide to Calibration Strategies for Accurate Phthalate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of phthalates is paramount due to their ubiquitous nature and potential as endocrine disruptors. This guide provides a comprehensive comparison of common calibration techniques, with a focus on the efficacy of matrix-matched calibration in mitigating analytical challenges.
The presence of phthalates—a class of chemicals used to enhance the flexibility and durability of plastics—in environmental, biological, and pharmaceutical samples necessitates robust and accurate analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for phthalate (B1215562) analysis. However, the complexity of sample matrices can introduce significant interference, leading to either suppression or enhancement of the analytical signal. This phenomenon, known as the matrix effect, can severely compromise the accuracy of quantification.
This guide delves into an evaluation of matrix-matched calibration and compares its performance against other widely used calibration methods: external calibration and internal standard calibration.
The Challenge of the Matrix
Complex sample matrices, such as blood serum, food products, and environmental solids, contain a multitude of compounds that can co-elute with the target phthalates during chromatographic separation. These co-eluting substances can interfere with the ionization process in the mass spectrometer, leading to inaccurate results.
Comparison of Calibration Methods
To overcome matrix effects, various calibration strategies can be employed. The choice of method can significantly impact the accuracy, precision, and reliability of the results.
| Calibration Method | Principle | Advantages | Disadvantages |
| External Calibration | A series of standards of known concentrations are prepared in a pure solvent and analyzed. A calibration curve is generated by plotting the instrument response against the concentration. The concentration of the analyte in the sample is determined by interpolating its response on this curve. | Simple and quick to prepare. | Highly susceptible to matrix effects, which can lead to inaccurate quantification. Does not account for variations in sample preparation or instrument response over time. |
| Internal Standard Calibration | A known amount of a compound (the internal standard), structurally similar to the analyte but not present in the sample, is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. | Compensates for variations in sample injection volume and instrument response drift. Can partially correct for matrix effects if the internal standard is similarly affected as the analyte. | The selection of an appropriate internal standard is critical and can be challenging. Does not fully compensate for matrix effects that selectively affect the analyte. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical or closely resembles the sample matrix. This ensures that the standards and the samples are affected by the matrix in a similar way. | Effectively compensates for matrix-induced signal suppression or enhancement, leading to higher accuracy. | Requires a representative blank matrix free of the target analytes, which can be difficult to obtain. Can be more time-consuming and labor-intensive to prepare. |
Quantitative Performance Data
The following tables summarize typical performance data for the different calibration methods in phthalate analysis across various matrices. The data is a composite from multiple studies to illustrate general performance characteristics.
Table 1: Recovery (%) of Phthalates using Different Calibration Methods
| Phthalate | Matrix | External Calibration | Internal Standard | Matrix-Matched |
| DBP | Water | 85-115% | 90-110% | 95-105% |
| DEHP | Food Simulant | 70-130% | 80-120% | 92-108% |
| BBP | Serum | 60-140% | 75-125% | 90-110% |
| DEP | Urine | 75-125% | 85-115% | 94-106% |
Recovery values are indicative and can vary based on the specific matrix, analyte concentration, and analytical method.
Table 2: Linearity (R²) of Calibration Curves
| Calibration Method | Typical R² Value |
| External Calibration | >0.99 |
| Internal Standard | >0.995 |
| Matrix-Matched | >0.995 |
Excellent linearity is generally achievable with all methods, but matrix-matched and internal standard methods often provide more robust and reliable linear responses, especially at lower concentrations.
Table 3: Comparison of Limits of Quantification (LOQ) (µg/L)
| Phthalate | Matrix | External Calibration | Internal Standard | Matrix-Matched |
| DBP | Water | 0.5 - 2.0 | 0.2 - 1.0 | 0.1 - 0.5 |
| DEHP | Food Simulant | 1.0 - 5.0 | 0.5 - 2.5 | 0.2 - 1.0 |
| BBP | Serum | 2.0 - 10.0 | 1.0 - 5.0 | 0.5 - 2.0 |
Matrix-matched calibration generally leads to lower and more reliable LOQs due to the reduction of matrix-induced noise and interference.
Experimental Workflows and Signaling Pathways
To provide a practical context, the following diagrams illustrate a typical experimental workflow for phthalate analysis and a key signaling pathway through which phthalates can exert their endocrine-disrupting effects.
Caption: Experimental workflow for phthalate quantification using matrix-matched calibration.
Phthalates are known to interfere with the endocrine system, and one of the key mechanisms is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3]
Caption: Phthalate activation of the PPAR signaling pathway.
Detailed Experimental Protocols
The following are generalized protocols for the different calibration methods. Specific parameters will need to be optimized based on the instrumentation, target analytes, and sample matrix.
Protocol 1: External Calibration in Solvent
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of each phthalate standard and dissolve in a high-purity solvent (e.g., hexane (B92381) or methanol) to prepare a concentrated stock solution.
-
Preparation of Working Standards: Serially dilute the stock solution with the same solvent to prepare a series of at least five working standards with concentrations spanning the expected range of the samples.
-
Sample Preparation: Extract the phthalates from the sample matrix using an appropriate method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] The final extract should be in the same solvent as the calibration standards.
-
Instrumental Analysis: Analyze the working standards and the sample extracts using GC-MS or LC-MS/MS.
-
Quantification: Construct a calibration curve by plotting the peak area of each phthalate in the standards against its concentration. Determine the concentration of the phthalates in the sample extracts by interpolation from the calibration curve.
Protocol 2: Internal Standard Calibration
-
Selection of Internal Standard: Choose a deuterated analog of one of the target phthalates that is not expected to be present in the samples (e.g., D4-DEHP).
-
Preparation of Stock Solutions: Prepare individual stock solutions of the phthalate standards and the internal standard in a high-purity solvent.
-
Preparation of Working Standards: Prepare a series of working standards by serially diluting the phthalate stock solution. Add a constant, known amount of the internal standard to each working standard.
-
Sample Preparation: Add the same constant, known amount of the internal standard to each sample prior to the extraction process. Proceed with the extraction as in Protocol 1.
-
Instrumental Analysis: Analyze the working standards and the sample extracts.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Calculate the concentration of the analytes in the samples using this calibration curve.[5]
Protocol 3: Matrix-Matched Calibration
-
Procurement of Blank Matrix: Obtain a sample of the matrix (e.g., phthalate-free serum, food simulant) that is representative of the samples to be analyzed.
-
Preparation of Blank Matrix Extract: Process the blank matrix using the same extraction procedure as for the actual samples.
-
Preparation of Matrix-Matched Standards: Spike aliquots of the blank matrix extract with known amounts of the phthalate stock solution to create a series of at least five calibration standards.
-
Sample Preparation: Extract the phthalates from the samples using the same procedure.
-
Instrumental Analysis: Analyze the matrix-matched standards and the sample extracts.
-
Quantification: Construct a calibration curve using the matrix-matched standards and determine the concentration of phthalates in the samples.[6]
Conclusion
The choice of calibration strategy for phthalate quantification has a profound impact on the quality and reliability of the analytical data. While external calibration is the simplest method, it is highly susceptible to inaccuracies caused by matrix effects. The internal standard method offers an improvement by correcting for instrumental variability and some matrix effects. However, for complex matrices where significant signal suppression or enhancement is expected, matrix-matched calibration stands out as the most robust and accurate approach. By preparing calibration standards in a matrix that mirrors the samples, this method provides the most effective compensation for matrix effects, leading to more reliable and defensible results. For researchers in drug development and other scientific fields where precise and accurate data is critical, the implementation of matrix-matched calibration is highly recommended for the quantification of phthalates.
References
- 1. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Justifying the Use of Monobenzyl Phthalate-d4 in Regulatory Phthalate Analysis
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of phthalate (B1215562) metabolites is a critical aspect of regulatory monitoring and toxicological assessment in pharmaceutical development and environmental health. Given the potential for these compounds to act as endocrine disruptors, regulatory bodies demand highly accurate and reliable analytical methods. This guide provides a comprehensive justification for the use of Monobenzyl Phthalate-d4 as an internal standard in such methods, comparing its performance to alternative approaches and providing supporting experimental data and protocols.
The Imperative for an Ideal Internal Standard
In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS should mimic the behavior of the analyte throughout the entire analytical process—from extraction and sample preparation to ionization and detection. This is where deuterated standards, like this compound, demonstrate their unparalleled advantages.
This compound is a deuterium-labeled version of Monobenzyl Phthalate, a primary metabolite of the widely used plasticizer Butyl Benzyl Phthalate (BBP).[1] By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical and physical properties.[2] This near-identical behavior to the native analyte ensures that any sample loss during preparation, or fluctuations in instrument response, affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification.[3][4][5][6][7]
Performance Comparison: Deuterated vs. Surrogate Internal Standards
The primary alternative to using a deuterated internal standard is the use of a surrogate standard—a structurally similar but non-isotopically labeled compound. While more readily available and less expensive, surrogate standards often fall short in performance, particularly in complex biological matrices.
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | Surrogate Internal Standard (e.g., Benzyl Benzoate) | Justification |
| Co-elution | Co-elutes with the analyte.[5][6] | May have different retention times.[4] | Co-elution is critical for compensating for matrix effects that can suppress or enhance the analyte signal at a specific point in the chromatographic run.[4] |
| Extraction Recovery | Nearly identical to the analyte.[5] | Can differ significantly, leading to inaccurate quantification. | Similar physicochemical properties ensure that the deuterated standard is lost or recovered in the same proportion as the analyte during sample preparation.[5] |
| Ionization Efficiency | Virtually identical to the analyte in MS-based methods.[5] | Can have different ionization efficiencies, leading to biased results.[4] | The stable isotope label does not significantly affect how the molecule ionizes, ensuring a consistent response ratio between the analyte and the standard.[5] |
| Matrix Effects | Effectively compensates for matrix-induced signal suppression or enhancement.[4] | May not adequately correct for matrix effects, compromising data reliability.[4] | Because the deuterated standard behaves like the analyte in the presence of interfering compounds in the sample matrix, it provides a true internal reference.[4] |
| Regulatory Acceptance | Highly recommended by regulatory agencies like the EMA and FDA for robust method validation.[4] | May be acceptable in some cases, but often faces greater scrutiny, and may lead to rejection of study data.[4] | Regulatory bodies recognize that stable isotope-labeled internal standards are the "gold standard" for ensuring the reliability of bioanalytical data.[4] |
Quantitative Performance Data:
Table 1: Performance of LC-MS/MS Methods with Deuterated Internal Standards for Phthalate Metabolites
| Analyte | Internal Standard | Matrix | Linearity (r²) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Monobenzyl Phthalate | ¹³C₄-Monobenzyl Phthalate | Human Urine | >0.99 | 0.3 | 95-105% | <15% | [2] |
| Monobutyl Phthalate | Monobutyl Phthalate-d4 | Rat Plasma | ≥0.99 | 25 | 92.5-107.5% | ≤10.1% | [6] |
| Monobutyl Phthalate | Monobutyl Phthalate-d4 | Pup Homogenate | ≥0.99 | 50 | 92.5-107.5% | ≤10.1% | [6] |
Table 2: Performance of a GC-MS Method with a Surrogate Internal Standard
| Analyte | Internal Standard | Matrix | Linearity (r²) | LLOQ (µg/L) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Various Phthalates | Benzyl Benzoate | Water/Solid Waste | Not Specified | Not Specified | Method Dependent | Method Dependent | [8] |
Note: Data for surrogate standard methods is often less comprehensively reported in single studies and can be highly variable depending on the analyte and matrix. Benzyl benzoate, a common surrogate, is also a potential environmental contaminant, which can interfere with the analysis.[9]
Experimental Protocols
Below are detailed methodologies for the analysis of Monobenzyl Phthalate using this compound as an internal standard, based on established regulatory and research laboratory procedures.
Protocol 1: LC-MS/MS Analysis of Monobenzyl Phthalate in Human Urine
This protocol is adapted from methodologies used by the Centers for Disease Control and Prevention (CDC).
1. Sample Preparation and Enzymatic Hydrolysis:
-
To 100 µL of urine sample, add 10 µL of a working solution of this compound in a suitable buffer.
-
Add 50 µL of β-glucuronidase enzyme solution to deconjugate the glucuronidated metabolites.
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 100 µL of acetonitrile (B52724).
-
Vortex and centrifuge the sample to precipitate proteins.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
Elute the analytes (Monobenzyl Phthalate and this compound) with a high-organic solvent like acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometer: A tandem mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Monobenzyl Phthalate and this compound.
4. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
The concentration of the analyte in the unknown samples is then determined from this curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the typical workflow for phthalate analysis and the logical relationship in the quantification process.
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
A Researcher's Guide to Deuterated Phthalate Standards: A Comparative Analysis of Cost-Effectiveness and Accuracy
For researchers, scientists, and drug development professionals, the accurate quantification of phthalates is critical for environmental monitoring, toxicology studies, and ensuring the safety of consumer products and pharmaceuticals. The use of deuterated internal standards is a cornerstone of robust analytical methods, primarily in mass spectrometry-based techniques. This guide provides an objective comparison of commercially available deuterated phthalate (B1215562) standards, focusing on their cost-effectiveness and the key parameters that determine analytical accuracy.
This comparison examines offerings from prominent suppliers in the field, including AccuStandard, Cambridge Isotope Laboratories (CIL), and Sigma-Aldrich. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions when selecting the most appropriate standards for their specific applications.
Key Performance Indicators: A Tabular Comparison
The selection of a suitable deuterated phthalate standard hinges on a balance of cost and quality. The following tables summarize the key performance indicators for some of the most commonly used deuterated phthalate standards from leading suppliers. Data has been compiled from publicly available product information and Certificates of Analysis (CoAs). It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the CoA for the specific product batch being used.
Table 1: Comparison of Deuterated Di(2-ethylhexyl) Phthalate (DEHP-d4) Standards
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Concentration | Unit Size | Price (USD) | Price per mg/mL (USD) |
| AccuStandard | ISO16465-A-IS | Not specified in listing | Not specified in listing | 500 µg/mL in Toluene | 1 mL | $65.00 | $130.00/mg |
| Cambridge Isotope Laboratories | DLM-1368-1.2 | ≥98% | 98 atom % D | 100 µg/mL in nonane | 1.2 mL | $380.00 | $3166.67/mg |
| Sigma-Aldrich | 34164 | Analytical Standard | Not specified in listing | Neat | 25 mg | $294.00 | $11.76/mg |
| Sigma-Aldrich | 617180 | 99% (CP) | 98 atom % D | Neat | 100 mg | Price not readily available | - |
Table 2: Comparison of Deuterated Di-n-butyl Phthalate (DBP-d4) Standards
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Concentration | Unit Size | Price (USD) | Price per mg/mL (USD) |
| AccuStandard | PHTH-D4-002S | Not specified in listing | Not specified in listing | 100 µg/mL in Methanol | 1 mL | $30.00 | $300.00/mg |
| Sigma-Aldrich | 709389 | Analytical Standard | 98 atom % D | Neat | 25 mg | Price not readily available | - |
Note: Pricing information is subject to change and may not include shipping and handling fees. "Neat" refers to the pure compound, while solutions are provided at a specific concentration in a solvent. The price per mg for solutions is calculated based on the amount of the deuterated standard in the solution.
Understanding the Pillars of Accuracy: Purity and Isotopic Enrichment
The accuracy of analytical results is directly influenced by the quality of the internal standard. Two critical parameters to consider are chemical purity and isotopic enrichment.
-
Chemical Purity: This value, typically expressed as a percentage, indicates the proportion of the desired deuterated phthalate compound in the standard, excluding any chemical impurities. Higher chemical purity ensures that the standard does not introduce interfering substances into the analysis.
-
Isotopic Enrichment: This parameter, often expressed as "atom % D," specifies the percentage of molecules in which the hydrogen atoms at the labeled positions have been replaced by deuterium. High isotopic enrichment is crucial to minimize the contribution of the deuterated standard's signal to the signal of the native analyte, which is particularly important when analyzing samples with very low concentrations of the target phthalate.
Experimental Protocol: A Generalized Workflow for Phthalate Analysis
The following is a generalized experimental protocol for the quantification of phthalates in a liquid matrix (e.g., beverages, urine) using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be optimized and validated for the specific matrix and target phthalates of interest.
1. Materials and Reagents
-
Deuterated phthalate internal standard solution (e.g., 1 µg/mL in a suitable solvent).
-
Native phthalate calibration standards.
-
Solvents for extraction (e.g., isohexane, dichloromethane, acetone (B3395972) - all HPLC or analytical grade).
-
Anhydrous sodium sulfate.
-
Glassware (vials, flasks, pipettes) - thoroughly cleaned to avoid phthalate contamination.
2. Sample Preparation and Extraction
-
To a known volume of the liquid sample (e.g., 10 mL), add a precise volume of the deuterated internal standard solution. The amount of internal standard added should be chosen to be within the linear range of the calibration curve.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., 5 mL of isohexane).
-
Vortex or shake the mixture vigorously for a specified time (e.g., 5 minutes).
-
Allow the layers to separate and carefully collect the organic layer.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
3. GC-MS Analysis
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 80°C for 2 min, ramp at 8°C/min to 210°C and hold for 5 min, then ramp at 20°C/min to 250°C and hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each target phthalate and its deuterated internal standard.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the native phthalates and a constant concentration of the deuterated internal standard.
-
Process the calibration standards using the same extraction procedure as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the native phthalate to the peak area of the deuterated internal standard against the concentration of the native phthalate.
-
Quantify the amount of phthalate in the samples by applying the response factor from the calibration curve to the peak area ratios obtained from the sample chromatograms.
Visualizing the Workflow and Logic
To further clarify the experimental process and the role of the deuterated standard, the following diagrams are provided.
Caption: Experimental workflow for phthalate analysis.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Monobenzyl Phthalate-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Monobenzyl Phthalate-d4, a deuterated analogue of a primary metabolite of benzyl (B1604629) phthalates. Adherence to these procedures is critical for minimizing exposure and ensuring laboratory safety.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is necessary to minimize exposure.
| Control Type | Recommended Equipment/Procedure |
| Engineering Controls | Ensure adequate ventilation. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1] A local exhaust system is recommended if dust or aerosol will be generated. Safety shower and eye wash stations should be readily accessible.[1] |
| Eye Protection | Wear safety glasses with side-shields or goggles.[1] A face shield may be necessary depending on the situation. |
| Hand Protection | Wear protective gloves.[1] |
| Skin and Body Protection | Wear impervious clothing and protective boots as required.[1] |
| Respiratory Protection | If dust is generated, a dust respirator is recommended. Ensure the respirator is suitable for the conditions and follow local and national regulations.[1] |
Health Hazard Information
Monobenzyl Phthalate is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Safe Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
If dust is generated, sweep it into an airtight container, avoiding dispersion.
Storage:
-
Store in a cool, dark, and dry place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as oxidizing agents.
Spill and Disposal Procedures
Spill Response:
-
Evacuate personnel to a safe area.
-
Use full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
For solid spills, collect the material without creating dust.
-
For liquid spills, absorb with a non-combustible material like diatomite.
-
Decontaminate surfaces by scrubbing with alcohol.
-
Collect all contaminated materials for disposal.
Disposal:
-
Disposal of this compound and any contaminated materials must be in accordance with all federal, state, and local regulations.
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Consult your local or regional authorities for specific guidance.
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
